1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKVIKPFNFHRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, prized for its favorable pharmacokinetic properties and its role as a versatile structural motif in a vast array of pharmaceuticals and natural products. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is a compound of interest for researchers in drug development due to the presence of both a hydrogen bond acceptor (the tertiary amide) and a hydrogen bond donor/acceptor (the carboxylic acid), offering multiple points of interaction with biological targets. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this molecule, rooted in established chemical principles and supported by validated protocols for analogous transformations.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the amide bond. This primary disconnection suggests that the synthesis can be approached by forming the amide from piperidine-3-carboxylic acid and diethylamine. To achieve selectivity and prevent unwanted side reactions, particularly N-acylation of the piperidine nitrogen, a protecting group strategy is essential. The use of a tert-butoxycarbonyl (Boc) group is a well-established and robust choice for protecting secondary amines like the piperidine nitrogen.[1][2] This leads to a plausible and efficient forward synthesis pathway.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis Pathway: A Two-Stage Approach
The synthesis of this compound can be efficiently achieved in two main stages:
-
Stage 1: Synthesis of the Protected Intermediate: Amide formation at the 3-position of the piperidine ring, starting with the commercially available N-Boc-piperidine-3-carboxylic acid.
-
Stage 2: Deprotection: Removal of the Boc protecting group to yield the final product.
This pathway is advantageous as it utilizes a common and relatively inexpensive starting material and employs well-understood, high-yielding reactions.
Caption: Proposed two-stage synthesis pathway.
Experimental Protocols
Stage 1: Synthesis of tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate
The first stage involves the coupling of N-Boc-piperidine-3-carboxylic acid with diethylamine. The carboxylic acid is first activated to facilitate nucleophilic attack by the amine. Common and effective activating agents for this purpose are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Boc-piperidine-3-carboxylic acid | 229.27 | 10 | 2.29 g |
| Diethylamine | 73.14 | 12 | 1.25 mL |
| EDC | 191.70 | 12 | 2.30 g |
| HOBt | 135.12 | 12 | 1.62 g |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 3 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate.
Stage 2: Deprotection to Yield this compound
The final step is the removal of the acid-labile Boc protecting group. This is typically achieved under acidic conditions, using trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent like dioxane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate | 284.40 | 5 | 1.42 g |
| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |
| Dichloromethane (DCM) | - | - | 5 mL |
| Diethyl ether | - | - | - |
Procedure:
-
Dissolve tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Triturate the residue with cold diethyl ether to precipitate the product as a salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound, likely as the TFA salt. Further purification or conversion to the free base can be performed if necessary.
Causality in Experimental Choices
-
Choice of Protecting Group: The Boc group is selected due to its stability under the basic conditions of the amidation reaction and its facile removal under acidic conditions that are orthogonal to the amide bond.
-
Amide Coupling Reagents: The use of EDC/HOBt is a standard and highly efficient method for amide bond formation, minimizing racemization if a chiral center were present and reducing the formation of unwanted byproducts.
-
Deprotection Conditions: TFA is a strong acid that cleaves the Boc group efficiently at room temperature, producing volatile byproducts (isobutylene and carbon dioxide), which simplifies the workup procedure.
Self-Validating System and Trustworthiness
The described protocol forms a self-validating system. The progress of each step can be reliably monitored by standard analytical techniques such as TLC and NMR. The expected spectroscopic data for the intermediate and final product will confirm the success of each transformation. For instance, in the first step, the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ethyl group signals in the ¹H NMR spectrum will validate the amide formation. In the second step, the disappearance of the tert-butyl signal from the Boc group will confirm successful deprotection.
Conclusion
The synthesis of this compound can be reliably achieved through a straightforward two-stage process involving amide coupling of N-Boc-piperidine-3-carboxylic acid followed by acidic deprotection. This approach is rooted in well-established synthetic methodologies, ensuring high yields and purity of the final product. This guide provides a robust framework for researchers and drug development professionals to access this valuable substituted piperidine derivative for further investigation.
References
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- CN103012183A - Prepar
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Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [Link]
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Peptideweb.com. Synthesis protocols. [Link]
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Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
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Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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Physicochemical properties of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 1018504-07-8). As a derivative of nipecotic acid, a known GABA reuptake inhibitor, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development.[1] This document synthesizes available data, presents robust, field-proven experimental protocols for property determination, and offers insights into the causal relationships between molecular structure and physicochemical behavior. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's characteristics for applications ranging from early-stage discovery to formulation development.
Introduction and Molecular Identity
This compound is a synthetic organic compound built upon the piperidine-3-carboxylic acid (nipecotic acid) scaffold. The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its conformational properties and ability to serve as a versatile scaffold.[2] The parent molecule, nipecotic acid, is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives promising candidates for research into neurological disorders.[1][3]
The addition of a diethylcarbamoyl group to the piperidine nitrogen fundamentally alters the molecule's properties compared to its parent acid. This N-acylation neutralizes the basicity of the piperidine nitrogen, transforming it into a tertiary amide, which influences solubility, lipophilicity, and hydrogen bonding capacity. Understanding these modified properties is paramount for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential as a drug candidate.
Chemical Structure
The structure consists of a piperidine ring substituted at the 3-position with a carboxylic acid and at the 1-position (nitrogen) with a N,N-diethylcarbamoyl group.
Caption: Structure of this compound.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1018504-07-8 | [4] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [4] |
| Molecular Weight | 228.29 g/mol | [4] |
| SMILES | O=C(C1CN(C(N(CC)CC)=O)CCC1)O | [4] |
Core Physicochemical Properties
The interplay of the acidic carboxyl group, the polar tertiary amide, and the nonpolar piperidine ring and ethyl groups governs the compound's overall physicochemical profile. These properties are critical predictors of its behavior in biological and chemical systems.
| Property | Value / Predicted Range | Significance in Drug Development |
| pKa | ~3.5 - 4.5 (Predicted) | Governs ionization state, solubility, and receptor binding. |
| logP | ~0.5 - 1.5 (Predicted) | Indicates lipophilicity; affects membrane permeability and solubility. |
| Aqueous Solubility | Low to Moderate (Predicted) | Crucial for formulation, administration, and bioavailability. |
| Melting Point (°C) | Not Found (Solid expected) | Affects stability, purity assessment, and formulation processes. |
Acidity (pKa)
The pKa value quantifies the acidity of the carboxylic acid group. At physiological pH (~7.4), a compound with a pKa in the predicted range of 3.5-4.5 will be almost entirely deprotonated to its carboxylate form. This ionization is a primary determinant of aqueous solubility and the nature of its interactions with biological targets.
Expert Insight: While a direct experimental pKa for this molecule is not available in the cited literature, the predicted pKa of a structurally similar compound, N-BOC-amino-piperidinyl-1,1-carboxylic acid, is 3.36 ± 0.20.[5] This provides a strong basis for estimating the pKa of the target compound, as the electronic effects of the N-Boc and N-diethylcarbamoyl groups on the distant carboxylic acid are expected to be comparable.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the key measure of a compound's lipophilicity. It dictates how the molecule partitions between lipidic (e.g., cell membranes) and aqueous (e.g., cytosol, blood) environments. A balanced logP is often essential for oral bioavailability.
Expert Insight: A predicted XlogP value for the related tert-butyl 3-carbamoylpiperidine-1-carboxylate is 0.5, suggesting it is moderately hydrophilic.[6] Given the replacement of a tert-butyl group with two ethyl groups, the logP of our target compound is expected to be in a similar range, possibly slightly higher. This value suggests the compound may have sufficient aqueous solubility for handling while retaining enough lipophilicity to facilitate membrane transport.
Melting Point
The melting point is a fundamental indicator of purity and solid-state stability. The introduction of the N-diethylcarbamoyl group disrupts the crystalline packing that would be present in the parent nipecotic acid, which exists as a zwitterion with strong intermolecular ionic interactions.
Expert Insight: Direct experimental data is unavailable. However, comparing related structures demonstrates the profound impact of the N-substituent on the melting point.
| Compound Name | N-Substituent | Melting Point (°C) | Source |
| (R)-(-)-3-Piperidinecarboxylic acid | -H | 251-255 | [7] |
| (S)-(+)-3-Piperidinecarboxylic acid | -H | 254 (dec.) | [8] |
| 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid | -Boc | 159-162 |
The high melting points of the parent acids are due to their zwitterionic nature. The N-Boc derivative, which cannot form a zwitterion, has a significantly lower melting point. It is expected that this compound will also have a substantially lower melting point than the parent acid, likely in a range similar to or slightly lower than the N-Boc analog due to its less rigid N-substituent.
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, direct experimental measurement is indispensable. The following protocols are presented as robust, self-validating workflows.
Workflow for pKa and logP Determination
Caption: Integrated workflow for experimental pKa and logP determination.
Protocol: pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution of the compound as a strong base is added, allowing for the direct determination of the pKa.[9][10]
Rationale: Potentiometric titration is a high-precision technique that directly measures the buffering capacity of the analyte as it is neutralized. The pKa corresponds to the pH at which the acid and its conjugate base are in equal concentration, which is the midpoint of the titration curve's buffer region and the inflection point of the first derivative plot.[10]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~50 mL of deionized, carbonate-free water. Gentle warming or sonication may be used if necessary.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid).
-
For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.
-
-
Validation: Perform the titration in triplicate to ensure reproducibility. A blank titration (water without the compound) should also be run to correct for any background effects.
Protocol: logP Determination by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water after they have reached equilibrium.[9][11]
Rationale: The shake-flask method is the definitive technique for measuring the thermodynamic partition coefficient. By allowing the two immiscible phases to fully equilibrate with the solute, it provides a true measure of its partitioning behavior. Subsequent analysis by a sensitive method like HPLC ensures accurate quantification even at low concentrations.[12]
Step-by-Step Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for 24 hours at 25°C. Allow the layers to separate completely. These pre-saturated solvents will be used for the experiment.
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water.
-
Equilibration: Seal the vial and shake it vigorously using a mechanical shaker for at least 4 hours (24 hours is preferred for full equilibration) at a constant temperature (25°C).
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve must be generated for quantification.
-
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]) .[13]
-
Validation: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass to ensure no significant loss due to degradation or adsorption.
Protocol: Aqueous Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of the compound in an aqueous buffer.[14]
Rationale: This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid, providing the most relevant solubility value for pharmaceutical applications. Visual inspection and subsequent concentration analysis provide complementary validation.[15]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (25°C) for 24 hours to allow it to reach equilibrium.
-
Phase Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the sample at high speed (>10,000 x g) for 20 minutes to pellet the undissolved solid.
-
Analysis: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated HPLC-UV or LC-MS method against a calibration curve.
-
Validation: The experiment must be performed in triplicate. The presence of undissolved solid at the end of the experiment is essential for confirming that the solution was saturated.
Synthesis and Broader Context
Synthetic Considerations
The synthesis of this compound would typically proceed from piperidine-3-carboxylic acid. A plausible synthetic route involves the reaction of the secondary amine of the piperidine ring with diethylcarbamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. The carboxylic acid may require protection (e.g., as a methyl or ethyl ester) prior to this step, followed by a final deprotection/hydrolysis step to yield the target compound.
Relationship Between Properties and Drug Development
The physicochemical properties detailed herein are not merely academic data points; they are critical inputs for predictive models and decision-making throughout the drug discovery pipeline.
Caption: Relationship between core properties and drug development stages.
Conclusion
This compound possesses a unique combination of structural features that result in a distinct physicochemical profile. While direct experimental data is sparse, analysis of related compounds allows for reliable predictions of its pKa, logP, and melting behavior. The provided experimental protocols offer a clear and robust pathway for the definitive characterization of these critical parameters. A thorough understanding and precise measurement of these properties are foundational for any further investigation into the compound's biological activity and its potential development as a therapeutic agent.
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An In-depth Technical Guide to 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid (CAS: 1018504-07-8)
Foreword
This technical guide offers a comprehensive exploration of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. While specific experimental data for this compound (CAS No. 1018504-07-8) is not extensively available in peer-reviewed literature, this document synthesizes foundational chemical principles, data from commercial suppliers, and established knowledge of structurally related compounds to provide a robust and scientifically grounded resource. The insights herein are intended to guide experimental design, from synthesis and characterization to the exploration of its potential biological activities.
Molecular Overview and Physicochemical Properties
This compound belongs to the class of N-acyl piperidine carboxylic acids. Its structure features a piperidine ring, which is a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[1] The nitrogen atom of the piperidine ring is functionalized with a diethylcarbamoyl group, and a carboxylic acid moiety is present at the 3-position. This substitution pattern suggests a molecule with both hydrogen bond donor and acceptor capabilities, influencing its solubility and potential interactions with biological targets.
The core structure is derived from piperidine-3-carboxylic acid, also known as nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] The addition of the N-diethylcarbamoyl group significantly alters the molecule's lipophilicity and electronic distribution compared to its parent compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1018504-07-8 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |
| Molecular Weight | 228.29 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES Code | O=C(C1CN(C(N(CC)CC)=O)CCC1)O | |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
For comparative purposes, the physical properties of the aromatic analog, N,N-Diethylnicotinamide, are presented below. While the saturated piperidine ring of our target compound imparts greater conformational flexibility, these values for its aromatic counterpart can offer a preliminary estimation of properties like boiling point and density.
Table 2: Physicochemical Properties of N,N-Diethylnicotinamide (CAS: 59-26-7)
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | [5] |
| Molecular Weight | 178.23 g/mol | [5] |
| Appearance | Clear light yellow viscous liquid or crystalline solid | [5] |
| Melting Point | 23-24 °C | |
| Boiling Point | 296-300 °C | |
| Density | 1.06 g/mL at 25 °C | |
| Solubility | Soluble in water | [5] |
Synthesis and Purification
While a specific, validated synthesis for this compound is not published, a logical and robust synthetic route can be proposed based on standard organic chemistry principles, specifically amide bond formation. The most direct approach involves the acylation of piperidine-3-carboxylic acid (nipecotic acid) with diethylcarbamoyl chloride.
Proposed Synthetic Workflow
The reaction involves the nucleophilic attack of the secondary amine of piperidine-3-carboxylic acid on the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base is required to neutralize the hydrochloric acid byproduct. The carboxylic acid group of nipecotic acid may need to be protected, for instance as a methyl or ethyl ester, to prevent side reactions, followed by a final deprotection step.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of Piperidine-3-carboxylic acid
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.
Step 2: N-Acylation
-
Dissolve the crude methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) dropwise.
-
Add a solution of diethylcarbamoyl chloride (1.1 eq) in DCM (2 volumes) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected product.
Step 3: Saponification
-
Dissolve the crude methyl 1-(diethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes).
-
Add lithium hydroxide monohydrate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Purification
The final product, being a carboxylic acid, can be purified by several methods:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for achieving high purity.
-
Column Chromatography: Purification can be performed on silica gel using a gradient of methanol in dichloromethane.
-
Preparative HPLC: For obtaining highly pure material for biological assays, reversed-phase preparative HPLC can be employed.
Structural Elucidation and Analytical Methodologies
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational flexibility of the piperidine ring and restricted rotation around the N-C(O) amide bond, which can lead to broadened signals or the presence of rotamers.[6] Key expected signals include triplets and quartets for the ethyl groups of the diethylcarbamoyl moiety, and a series of multiplets for the piperidine ring protons. The proton of the carboxylic acid will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the aliphatic carbons of the piperidine ring and the ethyl groups.[7] The presence of rotamers can also lead to the appearance of more than the expected number of signals.[6]
-
2D NMR (COSY, HSQC): These experiments would be crucial to definitively assign the proton and carbon signals of the piperidine ring.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 229.15 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 227.14 would be observed.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion would likely show characteristic fragmentation patterns for piperidine derivatives. Common fragmentation pathways include α-cleavage adjacent to the piperidine nitrogen and loss of the diethylcarbamoyl group or the carboxylic acid group.[3]
Caption: General analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound.
-
Reversed-Phase HPLC: A C18 column would be suitable. Due to the polar nature of the carboxylic acid, an acidic mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) would be used.[8] This suppresses the ionization of the carboxyl group, leading to better peak shape and retention.
-
Detection: UV detection might be challenging due to the lack of a strong chromophore. A wavelength of ~210 nm may be used. More universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.[9] Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach for both separation and identification.
Table 3: Hypothetical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 10% to 90% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[8] |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detector | CAD or Mass Spectrometer | For sensitive detection of a non-chromophoric compound.[9] |
Potential Applications and Pharmacological Context
The piperidine scaffold is a cornerstone in modern drug design, present in numerous approved pharmaceuticals.[1][10] Derivatives of piperidine-3-carboxylic acid, in particular, have been investigated for a range of biological activities.
-
Neurological Disorders: As the parent compound, nipecotic acid, is a GABA reuptake inhibitor, derivatives of this structure are often explored for their potential in treating neurological conditions such as epilepsy and anxiety. N-substituted analogs have been designed to improve blood-brain barrier penetration and modulate activity.[11]
-
Alzheimer's Disease: Some N-substituted piperidine derivatives have been investigated as multi-target agents for Alzheimer's disease, combining acetylcholinesterase inhibition with antioxidant properties.[11]
-
Platelet Aggregation Inhibition: A study on piperidine-3-carboxamides, including a 1-decyl-3-(N,N-diethylcarbamoyl)piperidine analog, demonstrated activity as human platelet aggregation inhibitors.[12] This suggests that our target compound could be explored for similar cardiovascular applications.
The introduction of the diethylcarbamoyl group at the N1 position modulates the lipophilicity and hydrogen bonding capacity of the nipecotic acid scaffold, which could lead to novel pharmacological profiles. The specific biological activity of this compound remains to be determined through experimental screening.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the functional groups present and data from similar compounds.
-
General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Potential Hazards: As a carboxylic acid, it may be irritating to the skin, eyes, and respiratory tract. The piperidine moiety is a basic amine. Avoid inhalation of dust or powder.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a derivative of the biologically relevant nipecotic acid scaffold. While direct experimental data is limited, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed protocols for synthesis and analysis offer a starting point for researchers interested in exploring this compound. Given the diverse biological activities of related N-substituted piperidine-3-carboxylic acid derivatives, this molecule represents a promising candidate for screening in various therapeutic areas, particularly in neurology and cardiovascular disease. Further experimental investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.
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Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
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Zocoler, M. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(5), 485-494. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497, N,N-Diethylnicotinamide. Retrieved from [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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Lilienkampf, A., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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An In-depth Technical Guide on the Molecular Structure of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a molecule of significant interest due to its unique structural amalgamation of a piperidine ring, a diethylcarbamoyl group, and a carboxylic acid moiety. We will delve into its synthesis, structural characterization, conformational dynamics, and prospective applications, offering a foundational resource for its exploration in drug discovery and development.
Introduction: The Piperidine Motif in Pharmacology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design.[3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][4] The therapeutic success of piperidine-containing compounds stems from their ability to present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. The title compound, this compound, combines this established scaffold with functional groups that offer diverse interaction capabilities, making it a compelling subject for detailed structural and functional analysis.
Synthesis and Structural Elucidation
The synthesis of this compound typically originates from piperidine-3-carboxylic acid (nipecotic acid). The addition of the diethylcarbamoyl group to the piperidine nitrogen modifies the molecule's polarity and hydrogen bonding potential, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
General Synthetic Approach:
A common synthetic route involves the acylation of piperidine-3-carboxylic acid with diethylcarbamoyl chloride.
Experimental Protocol: N-Acylation of Piperidine-3-carboxylic Acid
-
Reaction Setup: Piperidine-3-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane, along with a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.
-
Reagent Addition: Diethylcarbamoyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Structural Verification:
The definitive structure of this compound is confirmed through a combination of spectroscopic methods.
Table 1: Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons of the diethylcarbamoyl group, complex multiplets for the piperidine ring protons, and a downfield, exchangeable proton for the carboxylic acid.[5] |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid (typically in the 160-185 ppm range), along with signals for the piperidine and ethyl carbons.[6][7] |
| IR Spectroscopy | A strong C=O stretching vibration for the tertiary amide (around 1650-1690 cm⁻¹) and another for the carboxylic acid (around 1720 cm⁻¹). A broad O-H stretch for the carboxylic acid is also expected.[8] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. |
Conformational Analysis: The Dynamic Piperidine Ring
The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like the title compound, the substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformers.
The conformational preference is a critical determinant of biological activity. Generally, bulky substituents favor the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] In 4-substituted piperidines, the conformational preferences often mirror those of similarly substituted cyclohexanes. However, the presence of the N-diethylcarbamoyl group introduces additional complexity. N-acylation can introduce a partial double bond character between the carbonyl carbon and the nitrogen, potentially influencing the conformational equilibrium.
Diagram 2: Conformational Equilibrium of the Piperidine Ring
Caption: The equilibrium between the two chair conformations of the substituted piperidine ring.
Computational modeling and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the predominant conformation in solution.
Potential in Drug Discovery
Piperidine derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial effects.[4][10] The specific biological activity is highly dependent on the nature and position of the substituents on the piperidine ring.
The structural features of this compound suggest several potential avenues for research:
-
CNS Disorders: The core structure is related to nipecotic acid, a known GABA reuptake inhibitor.
-
Antimicrobial Agents: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to have antimicrobial activity.[11]
-
Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells.[12]
-
Anti-osteoporosis: Piperidine-3-carboxamide derivatives have been evaluated as potential anti-osteoporosis agents targeting Cathepsin K.[13]
The diethylcarbamoyl and carboxylic acid groups provide opportunities for hydrogen bonding and ionic interactions with biological targets, while the piperidine ring serves as a rigid scaffold.
Conclusion
This compound represents a molecule with considerable potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally determined using standard spectroscopic techniques. The conformational flexibility of the piperidine ring is a key feature that will influence its biological activity. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of novel therapeutic agents based on this promising scaffold.
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1-(Diethylcarbamoyl)piperidine-3-carboxylic acid solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(Diethylcarbamoyl)piperidine-3-carboxylic Acid
This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Given that specific experimental data for this compound is not extensively available in public literature, this document serves as a predictive framework and a practical guide for researchers. We will leverage data from structurally analogous compounds and established principles of pharmaceutical sciences to forecast its behavior and provide detailed, field-proven protocols for its empirical determination.
Foundational Physicochemical Profile
Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior in various experimental and physiological systems. This compound (Molecular Formula: C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol ) possesses key structural features that govern its solubility and stability: a piperidine ring, a tertiary amide (diethylcarbamoyl group), and a carboxylic acid moiety.[1][2]
The interplay of these functional groups dictates the molecule's polarity, ionization state (pKa), and hydrogen bonding capacity, which are critical determinants of its overall profile. The carboxylic acid group is expected to be acidic, while the piperidine nitrogen, due to the electron-withdrawing nature of the adjacent carbonyl group, will be weakly basic.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale & Basis for Prediction |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar piperidine-3-carboxylic acid derivatives. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is anticipated to have a pKa in this range, which is characteristic of aliphatic carboxylic acids. |
| pKa (basic) | ~2.0 - 3.0 | The nitrogen atom is part of an amide linkage, significantly reducing its basicity compared to a simple piperidine ring. |
| LogP | < 1.5 | The presence of polar functional groups (carbamoyl and carboxylic acid) suggests a preference for aqueous environments and thus lower lipophilicity. |
Solubility Profile: A Predictive and Experimental Guide
A compound's solubility is a critical parameter influencing its bioavailability and developability.[3][4] We can predict that the solubility of this compound will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.
-
In acidic media (pH < pKa of the carboxyl group): The carboxylic acid will be protonated and uncharged, likely leading to lower aqueous solubility.
-
In neutral to basic media (pH > pKa of the carboxyl group): The carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to significantly enhance aqueous solubility.
Experimental Determination of Solubility
To empirically determine the solubility, both kinetic and thermodynamic methods are recommended. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock (often in DMSO), while thermodynamic solubility represents the true equilibrium concentration.[5] The shake-flask method remains the gold standard for determining thermodynamic solubility.[6]
Protocol 1: Equilibrium (Thermodynamic) Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, pH-buffered solutions from 2.0 to 10.0, 0.9% saline, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved material.[3]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[3]
-
Quantification: Dilute the filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] The measured concentration is the equilibrium solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Table 2: Illustrative Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Predicted Solubility (µg/mL) | Expected Behavior |
| Purified Water | 25 | 500 - 1500 | Moderately soluble |
| pH 2.0 Buffer | 25 | < 100 | Low solubility (acid form) |
| pH 7.4 Buffer | 37 | > 2000 | High solubility (salt form) |
| Ethanol | 25 | > 10000 | Freely soluble |
| DMSO | 25 | > 50000 | Very soluble |
Stability Profile and Forced Degradation
Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[8] Forced degradation studies are performed to identify likely degradation products and establish a stability-indicating analytical method.[9][10]
Predicted Degradation Pathways
The functional groups in this compound suggest several potential degradation pathways under stress conditions:
-
Hydrolysis: The tertiary amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield piperidine-3-carboxylic acid and diethylamine.
-
Oxidation: The piperidine ring, particularly the tertiary amine, could be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur.
Protocol 2: Forced Degradation Study
A typical forced degradation study involves exposing the compound in solution and as a solid to various stress conditions.[10]
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8-24 hours.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for 48-72 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At designated time points, withdraw samples. Neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately formed and can be resolved from the parent compound.
Caption: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating Method
A stability-indicating analytical method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[11][12][13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][14]
-
Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) would be the starting point.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[15]
Table 3: Illustrative Forced Degradation Results
| Stress Condition | Duration | % Degradation (Predicted) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 48h | ~15% | Piperidine-3-carboxylic acid, Diethylamine |
| 0.1 M NaOH, RT | 24h | ~10% | Piperidine-3-carboxylic acid, Diethylamine |
| 3% H₂O₂, RT | 24h | ~5% | N-oxide derivative |
| Thermal (80°C) | 72h | < 2% | Minimal degradation |
| Photolytic (ICH Q1B) | 7 days | < 1% | Negligible degradation |
Summary and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound.
-
Solubility: The compound is predicted to be a weakly acidic molecule with pH-dependent aqueous solubility. It is expected to be sparingly soluble in acidic conditions and highly soluble in neutral to alkaline conditions.
-
Stability: The primary degradation pathway is likely to be hydrolysis of the amide bond under strong acidic or basic conditions. The molecule is predicted to be relatively stable to oxidation, heat, and light.
Recommendations for Handling and Storage: For routine laboratory use, it is recommended to store the solid material in a well-sealed container at refrigerated temperatures (2-8°C) and protected from light. Stock solutions should ideally be prepared fresh. For short-term storage, buffered solutions at a neutral pH are preferable to unbuffered aqueous solutions to minimize potential hydrolysis.
This document provides the foundational knowledge and experimental framework necessary for any researcher or drug development professional to thoroughly characterize this compound.
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The Multifaceted Therapeutic Potential of N-acyl Piperidine-3-carboxylic Acids: A Technical Guide to Predicted Biological Activity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and biologically active natural products.[1] Its conformational flexibility and synthetic tractability allow for the precise spatial arrangement of functional groups, making it an ideal core for designing targeted therapeutics. This technical guide delves into the N-acyl piperidine-3-carboxylic acid chemotype, a versatile class of molecules demonstrating a remarkable breadth of predicted and validated biological activities. We will explore the structural nuances that drive these activities, provide detailed methodologies for their evaluation, and synthesize the current understanding of their therapeutic potential, thereby offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Piperidine-3-Carboxylic Acid Scaffold
Piperidine-3-carboxylic acid, also known as nipecotic acid, serves as the foundational structure for the compounds discussed herein.[2] The core structure consists of a saturated six-membered heterocycle with a nitrogen atom and a carboxylic acid group at the 3-position. The N-acyl substitution provides a critical handle for modifying the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications profoundly influence the compound's pharmacokinetic profile and its interaction with biological targets. The carboxylic acid moiety, on the other hand, often serves as a key interaction point, forming hydrogen bonds or ionic interactions within the active sites of enzymes or receptors. This dual functionality makes the N-acyl piperidine-3-carboxylic acid scaffold a rich platform for combinatorial synthesis and the exploration of diverse biological activities.
Predicted Biological Activities and Mechanisms of Action
The inherent structural features of N-acyl piperidine-3-carboxylic acids have led to their investigation across a wide spectrum of therapeutic areas. The following sections detail the most prominent predicted activities, the underlying mechanisms, and the structure-activity relationships (SAR) that govern their potency and selectivity.
Neuroprotective and Neuromodulatory Activities
A significant body of research has focused on the potential of N-acyl piperidine-3-carboxylic acid derivatives in treating neurodegenerative disorders and other neurological conditions.
Mechanism of Action: The neuroprotective effects of these compounds are often multi-faceted. One key mechanism is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the synaptic cleft, a strategy central to the symptomatic treatment of Alzheimer's disease. Furthermore, certain derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[3] Additional neuroprotective mechanisms include antioxidant activity, modulation of monoamine oxidase (MAO) to regulate neurotransmitter levels, and inhibition of GABA reuptake.[2][4]
Structure-Activity Relationship (SAR):
-
The nature of the N-acyl group is critical. Aromatic and heteroaromatic acyl groups often contribute to potency through π-π stacking interactions within the active sites of enzymes like AChE.
-
The length and flexibility of the linker between the piperidine nitrogen and the acyl group can influence binding affinity.
-
Substituents on the aromatic acyl group can modulate activity and selectivity. For example, electron-withdrawing groups may enhance inhibitory activity against certain targets.
Enzyme Inhibition in Oncology and Metabolic Diseases
The N-acyl piperidine-3-carboxylic acid scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in cancer and metabolic disorders.
2.2.1 Peroxisome Proliferator-Activated Receptor (PPAR) Agonism:
Certain derivatives have been identified as dual agonists of PPARα and PPARγ.[5] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[6] Agonism of PPARα is associated with reduced triglycerides, while PPARγ agonism improves insulin sensitivity.[6]
Mechanism of Action: As agonists, these compounds bind to the ligand-binding domain of PPARs. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Diagram: PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by an N-acyl piperidine-3-carboxylic acid agonist.
2.2.2 Anticancer Activity:
Derivatives of N-acyl piperidines have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanisms are diverse and target-dependent, including inhibition of kinases like Anaplastic Lymphoma Kinase (ALK) and enzymes involved in tumor progression such as Farnesyltransferase (FTase).[8]
Structure-Activity Relationship (SAR):
-
For ALK inhibition, specific carboxamide derivatives have shown potent activity, with the substitution pattern on the acyl group being a key determinant of potency.
-
In the case of FTase inhibition, all four substituent positions on the piperidine ring were found to be important for activity.[8]
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-acyl piperidine-3-carboxylic acid derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]
Mechanism of Action: The exact mechanisms of antimicrobial action are still under investigation and likely vary depending on the specific derivative and the target organism. Potential mechanisms include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Structure-Activity Relationship (SAR): The lipophilicity and electronic properties of the N-acyl group play a significant role in antimicrobial activity. Increased lipophilicity can enhance membrane permeability, while specific functional groups may be required for interaction with microbial targets. For instance, sulfonyl piperidine carboxamide derivatives have demonstrated notable antimicrobial and antifungal activity.[9]
Methodologies for Activity Prediction and Validation
A combination of computational and experimental approaches is essential for the discovery and optimization of N-acyl piperidine-3-carboxylic acid derivatives.
Computational Approaches
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to elucidate binding modes, predict binding affinities, and guide the design of more potent inhibitors.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the steric and electrostatic requirements for optimal activity.
Diagram: Drug Discovery Workflow
Caption: Iterative workflow for the discovery and development of N-acyl piperidine-3-carboxylic acid-based drugs.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of N-acyl piperidine-3-carboxylic acids.
3.2.1 General Synthesis of N-acyl piperidine-3-carboxylic acids
This protocol describes a typical amide coupling reaction starting from piperidine-3-carboxylic acid (nipecotic acid).
-
Protection of the Carboxylic Acid (if necessary): Dissolve piperidine-3-carboxylic acid in a suitable solvent (e.g., methanol). Add a protecting agent (e.g., thionyl chloride for esterification) dropwise at 0°C. Stir the reaction at room temperature until completion, monitored by TLC.
-
Amide Coupling: Dissolve the protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the desired acyl chloride or carboxylic acid with a coupling agent (e.g., HATU). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If the carboxylic acid was protected, perform the appropriate deprotection step (e.g., saponification of an ester with NaOH).
3.2.2 MTT Assay for Cytotoxicity (IC50 Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
3.2.3 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative N-acyl piperidine-3-carboxylic acid derivatives and related compounds.
Table 1: Neuroprotective and Neuromodulatory Activity
| Compound Class | Target | Activity (IC50) | Reference |
| Piperidine-3-carbohydrazide-hydrazone | AChE | 4.32 µM | [3] |
| Piperidine-3-carbohydrazide-hydrazone | BuChE | 1.27 µM | [3] |
| Ethyl nipecotate amides | AChE | as low as 47 µM | [2][4] |
| Ethyl nipecotate amides | Lipid Peroxidation | as low as 20 µM | [2][4] |
Table 2: Enzyme Inhibition and Receptor Agonism
| Compound Class | Target | Activity (IC50) | Reference |
| Piperidine-4-carboxylic acid analogs | PPARα/γ | Potent dual agonists | [5] |
| Piperidine carboxamides | ALK | Sub-micromolar range | - |
| Piperidine derivatives | Farnesyltransferase | 1.9 nM | [8] |
Table 3: Antimicrobial Activity
| Compound Class | Organism | Activity (MIC) | Reference |
| Sulfonyl piperidine carboxamides | Gram-positive bacteria | Moderate to good | [9] |
| Sulfonyl piperidine carboxamides | Gram-negative bacteria | Moderate to good | [9] |
| Sulfonyl piperidine carboxamides | Fungi | Moderate to good | [9] |
Conclusion and Future Directions
N-acyl piperidine-3-carboxylic acids represent a highly versatile and promising scaffold in modern drug discovery. The wealth of research into their synthesis and biological evaluation has demonstrated their potential as neuroprotective agents, enzyme inhibitors for cancer and metabolic diseases, and antimicrobial compounds. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. The interplay between the N-acyl group, the piperidine ring conformation, and the carboxylic acid functionality dictates the interaction with specific biological targets.
Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by computational modeling and high-throughput screening. The development of more selective and potent derivatives, coupled with a thorough investigation of their pharmacokinetic and toxicological profiles, will be crucial for translating the promise of N-acyl piperidine-3-carboxylic acids into clinically effective therapeutics. The methodologies and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this endeavor.
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An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Foreword: The Rationale of Hypothesis-Driven Drug Discovery
In the landscape of modern pharmacology, the exploration of novel chemical entities is not a matter of serendipity but of structured, hypothesis-driven inquiry. The compound at the center of this guide, 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, currently exists in a space of limited direct characterization. However, its structural architecture, rooted in the well-established pharmacology of piperidine-3-carboxylic acid (nipecotic acid), provides a robust foundation for a compelling mechanistic hypothesis. This document is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into this hypothesis, the underlying scientific rationale, and a comprehensive roadmap for its experimental validation. We will move beyond mere speculation, grounding our postulations in the established pharmacology of analogous structures and providing the detailed, actionable protocols required to rigorously test our central hypothesis.
Introduction: Deconstructing this compound
This compound is a derivative of nipecotic acid, a molecule of significant interest in neuroscience.[1] The core structure consists of a piperidine ring, a common and versatile scaffold in medicinal chemistry, functionalized with a carboxylic acid at the 3-position and a diethylcarbamoyl group at the 1-position.[2] While direct, extensive research on this specific molecule is not widely published, its lineage from nipecotic acid provides a strong starting point for our investigation. Nipecotic acid itself is a known inhibitor of gamma-aminobutyric acid (GABA) reuptake, a critical mechanism in the regulation of neurotransmission.[1][3][4][5]
The addition of the diethylcarbamoyl moiety is a key structural modification. This group is expected to increase the lipophilicity of the parent molecule. In the context of neuropharmacology, enhanced lipophilicity can be a critical factor in improving a compound's ability to cross the blood-brain barrier (BBB), a significant hurdle for many centrally acting drugs.[3] This structural alteration, therefore, suggests a potential enhancement of the known activity of the nipecotic acid scaffold within the central nervous system.
The Central Hypothesis: A Putative GABA Reuptake Inhibitor
Based on its structural similarity to nipecotic acid and its derivatives, the primary mechanism of action hypothesis for this compound is that it functions as an inhibitor of GABA transporters (GATs).[3][6] By inhibiting the reuptake of GABA from the synaptic cleft, the compound would increase the concentration and duration of action of this principal inhibitory neurotransmitter in the brain.[3][6] This enhancement of GABAergic neurotransmission is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[1][3]
The diethylcarbamoyl group at the 1-position is hypothesized to not only improve BBB penetration but also to potentially influence the potency and selectivity of the compound for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
Proposed Signaling Pathway
The proposed mechanism is centered on the modulation of synaptic GABA levels. The following diagram illustrates the hypothesized signaling pathway.
Caption: Proposed mechanism of action of this compound.
Experimental Validation Strategy
To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to cell-based functional assays.
Tier 1: In Vitro Target Engagement
The initial step is to confirm direct binding and inhibition of GABA transporters.
This series of experiments will determine if the compound binds to GAT subtypes and with what affinity.
Protocol:
-
Preparation of Membranes: Prepare cell membrane fractions from HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, and BGT-1.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: Incubate the membrane preparations with a known radioligand for each GAT subtype (e.g., [³H]tiagabine for GAT-1) and increasing concentrations of this compound.
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
This functional assay will measure the ability of the compound to inhibit the uptake of GABA into cells or synaptosomes.
Protocol:
-
Cell/Synaptosome Preparation: Use either the GAT-expressing cell lines from the binding assays or freshly prepared rat brain synaptosomes.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add [³H]GABA to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the incorporated radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake.
Tier 2: Cell-Based Functional Assays
These experiments will assess the downstream consequences of GAT inhibition in a cellular context.
This assay will directly measure the effect of the compound on GABA-mediated currents in neurons.
Protocol:
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons).
-
Whole-Cell Patch-Clamp Recording: Establish whole-cell patch-clamp recordings from the cultured neurons.
-
GABA Application: Apply exogenous GABA to elicit an inhibitory postsynaptic current (IPSC).
-
Compound Application: Perfuse the cells with this compound and re-apply GABA.
-
Measurement: Measure the amplitude and duration of the GABA-evoked currents in the presence and absence of the compound. An increase in the duration of the IPSC would be indicative of reuptake inhibition.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow for validating the mechanism of action.
Caption: A tiered experimental workflow for hypothesis validation.
Anticipated Data and Interpretation
The following table summarizes the anticipated quantitative data from the proposed experiments, which would support the central hypothesis.
| Experiment | Parameter Measured | Anticipated Result for an Active Compound | Interpretation |
| Radioligand Binding | Ki (nM) | < 1000 nM for at least one GAT subtype | Direct binding to GABA transporters. |
| [³H]GABA Uptake | IC50 (µM) | < 10 µM | Functional inhibition of GABA transport. |
| Electrophysiology | % increase in IPSC decay time | > 20% | Enhancement of GABAergic signaling. |
Broader Context and Alternative Hypotheses
While the GABA reuptake inhibitor hypothesis is the most probable, it is crucial to remain open to other possibilities. The piperidine scaffold is known to interact with a wide range of biological targets.[2] For instance, some piperidine-3-carboxamide derivatives have shown activity as anti-osteoporosis agents by targeting Cathepsin K, while others have been investigated as platelet aggregation inhibitors.[7][8] Furthermore, derivatives have been synthesized and evaluated for activities such as antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] Should the proposed experiments fail to confirm the GABAergic activity, a broader screening campaign against a panel of common CNS and other relevant targets would be a logical next step.
Conclusion: A Path Forward
The exploration of this compound offers a promising avenue for the development of novel therapeutics, particularly for CNS disorders. The hypothesis that it acts as a GABA reuptake inhibitor is strongly supported by the established pharmacology of its parent compound, nipecotic acid. The experimental strategy outlined in this guide provides a clear and rigorous path to validate this hypothesis. By systematically progressing through in vitro and cell-based assays, researchers can definitively characterize the mechanism of action of this compound and unlock its full therapeutic potential. This structured, evidence-based approach exemplifies the principles of modern drug discovery, where informed hypotheses guide efficient and effective research.
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- 8. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, step-by-step experimental protocols for acquiring high-quality spectroscopic data, serving as a vital resource for researchers engaged in the synthesis, purification, and analysis of this compound. The content is structured to provide not only the "what" but the "why," offering insights into the causal relationships between molecular structure and spectral features, thereby upholding the pillars of scientific integrity and expertise.
Introduction: The Structural and Chemical Landscape
This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine core. This core is substituted at the 1-position with a tertiary diethylcarbamoyl group and at the 3-position with a carboxylic acid moiety. The interplay of these functional groups—a tertiary amide and a carboxylic acid—defines the compound's chemical properties, including its polarity, hydrogen bonding capabilities, and potential biological activity.
The piperidine ring, a common scaffold in pharmaceuticals, can exist in various chair conformations, and the substituents can adopt either axial or equatorial positions. This conformational flexibility can have a discernible impact on the NMR spectrum. The diethylcarbamoyl group introduces steric bulk and specific electronic effects, while the carboxylic acid provides a site for ionization and hydrogen bonding.
Accurate structural elucidation and purity assessment are paramount in the development of any potential therapeutic agent. Spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the predicted spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed map of the molecular connectivity can be constructed.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the presence of the piperidine ring protons and the ethyl groups of the carbamoyl moiety. The signals from the piperidine ring protons will likely overlap, requiring two-dimensional NMR techniques (such as COSY and HSQC) for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O. |
| Piperidine H3 (CH-COOH) | 2.5 - 3.0 | Multiplet | 1H | This proton is alpha to the carbonyl of the carboxylic acid, leading to a downfield shift.[1] |
| Piperidine H2, H6 (CH₂-N) | 3.0 - 3.8 | Multiplet | 4H | Protons adjacent to the nitrogen atom of the piperidine ring are deshielded. The complexity arises from both geminal and vicinal coupling. |
| Carbamoyl CH₂ (N-CH₂-CH₃) | 3.2 - 3.5 | Quartet | 4H | These methylene protons are adjacent to the nitrogen of the amide and will be split by the neighboring methyl protons. |
| Piperidine H4, H5 (CH₂) | 1.5 - 2.2 | Multiplet | 4H | These are the remaining aliphatic protons on the piperidine ring, expected to resonate in the typical alkyl region. |
| Carbamoyl CH₃ (N-CH₂-CH₃) | 1.0 - 1.3 | Triplet | 6H | These methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of two carbonyl carbons (from the carboxylic acid and the amide) will be a key feature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C OOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded.[2] |
| C ON(Et)₂ | 165 - 175 | The carbonyl carbon of the tertiary amide is also significantly deshielded.[1][2] |
| Piperidine C2, C6 | 45 - 55 | Carbons adjacent to the nitrogen atom are shifted downfield. |
| Carbamoyl C H₂ | 40 - 50 | These methylene carbons are directly attached to the amide nitrogen. |
| Piperidine C3 | 35 - 45 | The carbon bearing the carboxylic acid group. |
| Piperidine C4, C5 | 20 - 30 | Aliphatic carbons of the piperidine ring. |
| Carbamoyl C H₃ | 12 - 16 | The terminal methyl carbons of the ethyl groups. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad COOH signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (if necessary): If signal overlap in the ¹H spectrum is significant, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons) to aid in the complete assignment of the piperidine ring protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key signatures will be from the O-H and C=O bonds of the carboxylic acid and the C=O bond of the tertiary amide.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding, often appearing as a wide trough.[3] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | These are the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | The carbonyl stretch of a saturated carboxylic acid.[3] |
| C=O Stretch (Tertiary Amide) | 1630 - 1680 | Strong | The "Amide I" band for a tertiary amide is a strong absorption.[4][5] The absence of N-H bonds means there will be no "Amide II" band.[5] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Associated with the C-O single bond of the carboxylic acid.[3] |
| C-N Stretch (Amide/Amine) | 1000 - 1250 | Medium | Stretching vibrations of the C-N bonds in the piperidine ring and the carbamoyl group. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this, and it can be run in both positive and negative ion modes.
Predicted Mass Spectrometry Data (ESI)
-
Molecular Formula: C₁₁H₂₀N₂O₃
-
Molecular Weight: 228.29 g/mol
Table 4: Predicted m/z Values for Key Ions
| Ion Mode | Ion Type | Predicted m/z | Description |
| Positive | [M+H]⁺ | 229.15 | The protonated parent molecule, likely to be the base peak in positive mode. |
| Positive | [M+Na]⁺ | 251.13 | A sodium adduct, commonly observed with ESI. |
| Positive | Fragment | 184.14 | Loss of the carboxyl group (-COOH, 45 Da). |
| Positive | Fragment | 129.10 | Loss of the diethylcarbamoyl group (-CON(Et)₂, 100 Da). |
| Negative | [M-H]⁻ | 227.14 | The deprotonated parent molecule, likely to be the base peak in negative mode. |
| Negative | Fragment | 183.15 | Loss of carbon dioxide (-CO₂, 44 Da) from the deprotonated molecule. |
Visualization of Predicted Fragmentation
Below is a conceptual workflow for the mass spectrometric analysis and a diagram illustrating the key predicted fragmentation pathways in positive ion mode.
Caption: General workflow for Mass Spectrometry analysis.
Caption: Key predicted fragmentation pathways in ESI+ mode.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid (0.1%) can be added for positive mode analysis, or ammonium hydroxide (0.1%) for negative mode analysis, to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone system with direct infusion or, more commonly, coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition (Direct Infusion):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition (LC-MS):
-
Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer will acquire data as the compound elutes from the column. This method is excellent for analyzing samples that may contain impurities.
-
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the parent ion ([M+H]⁺ or [M-H]⁻). This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While this guide presents a robust set of predicted data based on established chemical principles, it is imperative for researchers to acquire experimental data for definitive structural confirmation and purity assessment. The protocols outlined herein provide a clear and reliable pathway to obtaining high-quality spectroscopic data. By integrating the information from each of these analytical methods, scientists can confidently verify the structure and purity of their synthesized material, a critical step in the journey of drug discovery and development.
References
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
University of Calgary. IR: carboxylic acids. [Link]
Sources
An In-Depth Technical Guide to the In Silico Modeling of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid Protein Binding
Preamble: Charting the Course for a Novel Molecule
In the landscape of modern drug discovery, the journey from a chemical entity to a validated therapeutic is both arduous and costly.[1] Computational, or in silico, methods have emerged as an indispensable compass, guiding this journey by predicting molecular interactions, optimizing lead compounds, and elucidating mechanisms of action before significant investment in wet-lab experimentation is made.[2][3][4] This guide focuses on a specific molecule of interest: 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid . While its parent scaffold, piperidine-3-carboxylic acid, is a known motif in medicinal chemistry, this particular derivative remains largely uncharacterized in public scientific literature regarding its specific protein targets and binding dynamics.
This document serves as a comprehensive, field-proven technical guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-stage in silico workflow designed to identify potential protein targets for this compound, model its binding interactions, and rigorously evaluate the stability and energetics of the resulting complex. We move beyond a simple recitation of steps, delving into the causality behind each methodological choice to provide a self-validating framework grounded in established scientific principles.
Section 1: The Inaugural Step - Target Identification and Validation
Before any binding can be modeled, a target must be identified. For a novel compound like this compound, this is a critical exploratory phase. The primary objective is to generate a ranked list of putative protein targets, which can then be prioritized for detailed computational analysis.
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often share similar biological targets.
-
2D/3D Chemical Similarity Searching: The 2D structure or a generated 3D conformer of our ligand is used as a query to search against databases like PubChem, ChEMBL, or BindingDB. The search identifies known bioactive molecules with high structural similarity. The validated targets of these similar molecules become our primary list of potential targets.
-
Pharmacophore Modeling: If a set of structurally related active compounds is identified, a common feature pharmacophore model can be built. This model, representing the essential steric and electronic features for bioactivity, can then be used to screen 3D protein structure databases to find targets with binding sites that complement the pharmacophore.
Structure-Based Target Prediction (Reverse Docking)
Reverse docking, also known as target fishing, flips the conventional docking paradigm. Instead of docking many ligands to one target, we dock one ligand to many potential target structures.
-
Methodology: The prepared 3D structure of this compound is screened against a library of druggable protein binding sites (e.g., the PDBbind database).
-
Rationale: Proteins that consistently rank with high-affinity binding scores are considered potential targets. This method is computationally intensive but offers the advantage of discovering potentially novel targets unrelated to known similar compounds.[5]
The output of this section is a prioritized list of candidate protein targets. For the remainder of this guide, we will proceed with a hypothetical top-ranked candidate, a human carboxylesterase (hCE) , a class of enzymes known to metabolize a wide variety of compounds and serve as important drug targets.[6]
Section 2: System Preparation - Laying the Foundation for Accuracy
The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparatory phase is meticulous and foundational, as errors introduced here will propagate through the entire simulation pipeline.
Experimental Protocol: Ligand Preparation
The goal is to generate a low-energy, three-dimensional conformation of the ligand with correct atom types and partial charges.
-
Obtain 2D Structure: The structure of this compound is drawn using chemical sketch software (e.g., MarvinSketch, ChemDraw) or retrieved from a database like BLD Pharm or Lab-Chemicals.com by its CAS number (1018504-07-8).[7][8]
-
Convert to 3D: The 2D structure is converted into a 3D structure.
-
Protonation State Determination: The pKa of the carboxylic acid and any other titratable groups are estimated. The structure is then protonated to reflect the dominant state at physiological pH (typically 7.4). This is a critical step as the charge state dictates potential electrostatic interactions.[9]
-
Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to relieve steric clashes and find a stable, low-energy conformation. This ensures reasonable bond lengths and angles.[10]
-
Charge Assignment: Partial atomic charges are calculated. For many force fields, methods like Gasteiger or AM1-BCC are employed. These charges are essential for calculating electrostatic interaction energies during docking and simulation.[11][12]
-
File Format Conversion: The final prepared ligand is saved in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[13]
Experimental Protocol: Protein Receptor Preparation
The objective is to clean the crystal structure of a target protein, correct any structural issues, and prepare it for docking. We will use a hypothetical human carboxylesterase structure obtained from the RCSB Protein Data Bank (PDB).
-
Retrieve Structure: Download the PDB file of the chosen target protein.
-
Initial Cleaning (Using UCSF ChimeraX or similar software):
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file.[10][14] Causality: While some water molecules can be critical for binding, they are typically removed to simplify the initial docking calculation unless there is strong evidence for their role in mediating the interaction.[10]
-
Separate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only the chain of interest (e.g., Chain A).[15]
-
Handle Co-crystallized Ligands: Remove any existing ligands from the binding site to make it available for our molecule of interest.[14]
-
-
Structural Refinement:
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, and their positions optimized to satisfy hydrogen-bonding networks.[16][17]
-
Assign Atomic Charges: Assign partial charges to all protein atoms using a standard force field (e.g., AMBER, CHARMM).[10]
-
Model Missing Residues/Loops: If the PDB structure has missing residues in the sequence, these gaps must be modeled using tools like MODELLER or the loop modeling tools within ChimeraX.[14] Causality: Missing residues, especially near the binding site, can create an incomplete and inaccurate representation of the pocket, leading to flawed docking results.
-
-
Final File Preparation: Save the cleaned, refined receptor structure in the appropriate format (e.g., PDBQT for AutoDock Vina).
Section 3: Molecular Docking - Predicting the "Handshake"
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[18] It is a computational "handshake" that provides the first critical insight into the binding hypothesis.[18]
Workflow for Structure-Based Molecular Docking
Caption: Molecular Docking Workflow using AutoDock Vina.
Experimental Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The search space for docking must be explicitly defined.[19] If a co-crystallized ligand was present in the original structure, the grid box is centered on that ligand's geometric center.
-
If the binding site is unknown ("blind docking"), the grid box is made large enough to encompass the entire protein surface.[19] Causality: Blind docking is useful for identifying novel allosteric sites but is less accurate and more computationally demanding. For our carboxylesterase target, we would center the grid on the known catalytic active site.
-
The dimensions (x, y, z) of the box are set to allow the ligand to rotate and translate freely within the site.
-
-
Configure Docking Parameters:
-
Create a configuration file (config.txt) specifying the paths to the receptor and ligand PDBQT files.
-
Include the grid box center coordinates and dimensions.
-
Set the exhaustiveness parameter. Causality: This parameter controls the thoroughness of the conformational search. Higher values (e.g., 32 or 64) increase the probability of finding the true energy minimum but also increase computation time.[9]
-
-
Execute Docking Simulation: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Analyze Results:
-
Vina outputs a single file containing multiple binding poses (typically 9-20), ranked by their predicted binding affinity in kcal/mol.[18]
-
The results are visualized in software like PyMOL or ChimeraX. The top-ranked pose (most negative binding affinity) is examined for plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
-
Self-Validation: A good docking result is not just about a low energy score. The predicted interactions should make chemical sense. For example, the carboxylic acid of our ligand should ideally form hydrogen bonds with polar or charged residues in the protein's active site.
-
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | SER203, HIS448, GLU337 |
| 2 | -8.2 | 1.21 | SER203, HIS448, TRP84 |
| 3 | -7.9 | 2.54 | GLU337, TRP231 |
Table 1: Hypothetical docking results for this compound against a human carboxylesterase.
Section 4: Molecular Dynamics (MD) Simulation - From a Static Photo to a Dynamic Movie
Molecular docking provides a static picture of the binding event. However, proteins are dynamic entities that fluctuate in a physiological environment. Molecular Dynamics (MD) simulations model the time-dependent behavior of the protein-ligand complex, providing critical insights into its stability and refining the initial docking pose.[20][21]
Workflow for MD Simulation using GROMACS
Caption: GROMACS workflow for a protein-ligand MD simulation.
Experimental Protocol: MD Simulation
-
System Building:
-
Complex Formation: The best-ranked docking pose (protein + ligand) is used as the starting structure.[20]
-
Force Field and Topology: A force field (e.g., CHARMM36m) is chosen to describe the potential energy of the system. Topology files, which define the atom types, bonds, angles, and charges for both the protein and the ligand, are generated.[20][22]
-
Solvation: The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P). Causality: Explicit solvent provides a much more accurate representation of the physiological environment than the implicit solvent models used in docking.
-
Ionization: Counter-ions (e.g., Na+, Cl-) are added to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.[20]
-
-
Simulation Execution:
-
Energy Minimization: The system's energy is minimized to remove steric clashes, especially between the solute and solvent.
-
Equilibration (NVT and NPT): The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble).[23] Causality: This two-step equilibration ensures the system reaches the correct temperature and density before the production run, preventing simulation artifacts.
-
Production MD: The simulation is run for a set period (e.g., 100-200 nanoseconds), during which the trajectory (atomic positions over time) is saved.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone relative to the starting structure is calculated over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified during docking is monitored throughout the simulation.
-
Section 5: Binding Free Energy Calculation - Refining the Affinity Prediction
While docking scores provide a rapid estimate of binding affinity, more accurate methods are needed to re-rank candidates and better correlate with experimental data. MM/PBSA and MM/GBSA are popular end-point methods that calculate the free energy of binding from MD simulation snapshots.[24][25][26]
-
Methodology: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.[27] This calculation involves terms for molecular mechanics energy, polar and nonpolar solvation energies, and conformational entropy.[25][28]
-
Application: The calculation is performed on a series of snapshots extracted from the stable portion of the MD trajectory. The resulting average binding free energy is more accurate than the initial docking score because it is derived from an ensemble of conformations and incorporates a more sophisticated solvent model.[24][26]
| Method | Predicted Binding Energy (kcal/mol) |
| AutoDock Vina Score | -8.5 |
| MM/PBSA Calculation | -35.7 ± 4.2 |
| MM/GBSA Calculation | -41.3 ± 3.8 |
Table 2: Comparison of hypothetical binding energy values. Note that the absolute values from docking and MM/PB(GB)SA are not directly comparable, but their relative rankings for different ligands are valuable.
Conclusion: Synthesizing a Coherent Binding Hypothesis
This technical guide has outlined a comprehensive, multi-stage in silico strategy to investigate the protein binding characteristics of this compound. By progressing from broad target identification to highly detailed molecular dynamics and free energy calculations, this workflow establishes a robust, self-validating framework. The initial docking poses a hypothesis, the MD simulation tests its stability, and the MM/PBSA calculation refines the energetic prediction. The final output is not merely a number, but a detailed, dynamic model of the molecular recognition event, providing a strong foundation for subsequent experimental validation and guiding the rational design of future therapeutic agents.
References
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- Galaxy Training. (2019). Protein-ligand docking.
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- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
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- Taylor & Francis. (n.d.). Computational Approaches to Targeting Protein–Protein Interactions in Cancer: a Pathway to Drug Discovery.
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- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
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An In-depth Technical Guide to Potential Therapeutic Targets for N-Substituted Piperidine Derivatives
Abstract
The N-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of clinically successful pharmaceuticals.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets amenable to modulation by N-substituted piperidine derivatives. We will delve into the molecular mechanisms, structure-activity relationships, and the causality behind the experimental choices for identifying and validating these targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.
Introduction: The Significance of the N-Substituted Piperidine Motif
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a recurring motif in numerous natural alkaloids and synthetic drugs.[1][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological macromolecules. The nitrogen atom (N1) is a critical feature; it is typically basic at physiological pH, allowing for potent ionic interactions with acidic residues in target proteins. Furthermore, the substituent attached to this nitrogen (the N-substituent) provides a crucial vector for modifying a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4] This versatility has led to the development of N-substituted piperidine derivatives across a remarkable range of therapeutic areas.[1][3]
Major Therapeutic Areas and Molecular Targets
The adaptability of the N-substituted piperidine scaffold has been exploited to target a diverse array of proteins, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Central Nervous System (CNS) Disorders
N-substituted piperidines are particularly prominent in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[5]
2.1.1 Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
-
Target Rationale: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[6] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6]
-
Mechanism of Action: N-substituted piperidine derivatives, such as the blockbuster drug Donepezil , act as potent and selective AChE inhibitors.[6][7] The protonated piperidine nitrogen forms a key ionic bond with the peripheral anionic site (PAS) of the AChE enzyme, while the N-benzyl group engages in π-π stacking interactions. This dual binding confers high affinity and selectivity.
-
Key Compounds & Efficacy: Several N-benzylpiperidine derivatives have demonstrated potent anti-AChE activity.[7][8] For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) has an IC50 of 5.7 nM for AChE and exhibits over 1250-fold selectivity against butyrylcholinesterase (BuChE).[7] In vivo studies in rats have shown that these compounds significantly increase ACh levels in the cerebral cortex and hippocampus.[7][8]
Table 1: Comparative Efficacy of N-Substituted Piperidine AChE Inhibitors
| Compound Reference | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Source(s) |
| Donepezil (E2020) | AChE | 5.7 | ~1250-fold | [7] |
| Compound 21 | AChE | 0.56 | ~18,000-fold | [8] |
| (-)-Spectaline analogue 7 | AChE | 7,320 | ~21-fold | [9] |
| (-)-Spectaline analogue 9 | AChE | 15,100 | ~9.5-fold | [9] |
2.1.2 Opioid Receptor Modulation for Pain Management
-
Target Rationale: Opioid receptors, particularly the mu (μ), delta (δ), and kappa (κ) subtypes, are GPCRs that are central to pain perception.[1] Modulating these receptors can provide potent analgesia.
-
Mechanism of Action: The N-substituted piperidine core is a classic pharmacophore for opioid receptor ligands, exemplified by fentanyl and its analogues. The protonated nitrogen interacts with a conserved aspartate residue in transmembrane helix 3 of the receptor. The N-substituent explores a large pocket, and its nature dictates agonist versus antagonist activity and receptor subtype selectivity.
-
Emerging Strategies: A promising strategy is the development of balanced μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[10][11][12] This profile is hypothesized to provide strong analgesia while mitigating side effects like tolerance and dependence.[10][11] Several 4-substituted piperidine and piperazine analogues have shown this desired balanced affinity.[10][11]
Infectious Diseases: HIV-1 Entry Inhibition
-
Target Rationale: The C-C chemokine receptor type 5 (CCR5) is a GPCR that is used by the most common strains of HIV-1 as a co-receptor to enter and infect host immune cells (e.g., T-cells).[13][14] Blocking this receptor can prevent viral entry.
-
Mechanism of Action: N-substituted piperidine derivatives, such as Maraviroc and Vicriviroc, are potent CCR5 antagonists.[15] They are allosteric inhibitors, meaning they bind to a pocket on the receptor distinct from the natural ligand binding site. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, thereby blocking membrane fusion.
-
Key Compounds & Efficacy: The development of piperidine-4-carboxamide and related piperazine derivatives has led to potent CCR5 antagonists with sub-nanomolar antiviral activity.[13][16] For example, one selected compound demonstrated an EC50 of 0.59 nM against HIV-1 replication in human peripheral blood mononuclear cells.[13]
Oncology
The piperidine scaffold is increasingly being explored in cancer therapy, targeting various mechanisms from cell signaling to cytoskeletal dynamics.[3][17]
-
Target Rationale: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis).[18] Inhibiting their polymerization leads to cell cycle arrest and apoptosis, making them a validated target for anticancer agents.
-
Mechanism of Action: Certain N-substituted piperidine derivatives have been identified as novel tubulin polymerization inhibitors that bind at the colchicine site.[18] This binding disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.
-
Key Compounds & Efficacy: A novel piperidine derivative, compound 17a , displayed powerful anticancer activity against the PC3 prostate cancer cell line with an IC50 value of 0.81 µM.[18] Further studies confirmed its ability to induce apoptosis and inhibit the epithelial-mesenchymal transition, a key process in cancer metastasis.[18] Piperidine derivatives also show promise in targeting signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[17]
Methodologies for Target Identification and Validation
A hierarchical screening approach is essential for identifying and validating novel therapeutic targets for N-substituted piperidine derivatives. This process typically moves from high-throughput primary assays to more complex secondary and in vivo models.
High-Throughput Screening (HTS) for GPCR Targets
Given that GPCRs are the target of over 30% of FDA-approved drugs, they are a primary focus for screening campaigns.[19] HTS allows for the rapid testing of large compound libraries to identify initial "hits."[20]
Caption: High-Throughput Screening (HTS) cascade for hit identification.
3.1.1 Protocol: High-Throughput Calcium Flux Assay for Gq-Coupled GPCRs
This assay is a workhorse for primary screening as it monitors the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium.[20][21][22]
-
Causality: Gq protein activation stimulates phospholipase C, which generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[23] This transient increase is a direct functional readout of receptor activation.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed a stable cell line expressing the GPCR of interest into 384-well microplates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.[24]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-8 or Calcium-6) containing probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.[24]
-
Compound Addition: Using a robotic liquid handler, add the N-substituted piperidine derivatives from your library to the wells at a final concentration of 1-10 µM.
-
Signal Detection: Immediately place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.[22] Measure the fluorescence intensity in real-time for 2-3 minutes to capture the kinetic response of calcium mobilization.[21]
-
Data Analysis: Wells showing a significant increase in fluorescence compared to vehicle controls are identified as primary hits.
-
Secondary Assays: Quantifying Ligand-Target Interaction
Hits from primary screens must be validated using more quantitative, direct-binding assays to determine their affinity for the target.
3.2.1 Protocol: Radioligand Binding Assay
This is the gold standard for determining the affinity (Ki) of a test compound for a receptor. It directly measures the competition between a radiolabeled ligand and the unlabeled test compound for the receptor binding site.[25][26]
-
Causality: The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound. This allows for the calculation of the inhibitory constant (Ki), a fundamental measure of drug-receptor interaction.
-
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from tissue homogenates.[27] Quantify the total protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in binding buffer:
-
A fixed concentration of a suitable radioligand (e.g., ³H-ligand) near its Kd value.
-
A serial dilution of the unlabeled N-substituted piperidine test compound.
-
A fixed amount of membrane preparation (e.g., 10-50 µg of protein).[27]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[27]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[27]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
-
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
In Vivo Target Validation
Confirming that a compound engages its target in a living system and produces the desired physiological effect is the final, critical step.
3.3.1 Protocol: In Vivo Microdialysis in Rodent Brain
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct link between drug administration and neurochemical changes.[28][29][30][31]
-
Causality: For a compound like an AChE inhibitor, target engagement should lead to a measurable increase in extracellular acetylcholine. This provides direct evidence of the drug's mechanism of action in vivo.
-
Step-by-Step Protocol:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of a rat or mouse. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[29] Small molecules, including neurotransmitters, will diffuse across the semi-permeable membrane at the probe tip and into the outflowing aCSF.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the N-substituted piperidine derivative via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter concentrations over time.
-
Sample Analysis: Analyze the concentration of the neurotransmitter(s) in the dialysate samples using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[32]
-
Data Analysis: Express the results as a percentage change from the baseline concentration to visualize the time course of the drug's effect on neurotransmitter levels.
-
Conclusion and Future Perspectives
The N-substituted piperidine scaffold remains a highly privileged and fruitful starting point for the discovery of novel therapeutics. Its proven success across diverse target classes, from CNS receptors to viral entry proteins, underscores its versatility. The primary targets continue to be GPCRs and enzymes, where the piperidine's structural and physicochemical properties can be finely tuned to achieve high potency and selectivity.
Future efforts will likely focus on designing derivatives for increasingly complex targets, such as allosteric sites on enzymes and receptors, and protein-protein interactions. The development of multi-target ligands, such as the MOR agonist/DOR antagonist compounds, represents a sophisticated approach to enhancing therapeutic benefit while minimizing adverse effects. As our understanding of disease biology deepens, the rational design of novel N-substituted piperidine derivatives, guided by the robust screening and validation methodologies outlined in this guide, will undoubtedly lead to the next generation of innovative medicines.
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- 28. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid: A Detailed Protocol for Researchers
This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document provides not only a step-by-step procedure but also delves into the rationale behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.
Introduction
This compound is a derivative of nipecotic acid (piperidine-3-carboxylic acid), a known inhibitor of gamma-aminobutyric acid (GABA) reuptake. The introduction of the diethylcarbamoyl group at the nitrogen atom modifies the molecule's polarity and hydrogen bonding capabilities, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification makes it an attractive scaffold for the development of novel therapeutic agents targeting the central nervous system and other biological pathways.
This application note outlines a reliable synthetic route starting from the readily available precursor, piperidine-3-carboxylic acid. The described methodology is designed for efficiency and scalability, with a focus on achieving high purity of the final product.
Reaction Scheme
The synthesis proceeds via a direct acylation of the secondary amine of piperidine-3-carboxylic acid with diethylcarbamoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for the synthesis.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Piperidine-3-carboxylic acid | ≥98% | Commercial Source | Can be used as the hydrochloride salt with an additional equivalent of base. |
| Diethylcarbamoyl chloride | ≥98% | Commercial Source | Moisture sensitive; handle under an inert atmosphere. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source | Should be distilled from a suitable drying agent before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Commercial Source | For workup and pH adjustment. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying the organic phase. |
| Ethyl acetate | Reagent Grade | Commercial Source | For extraction. |
| Hexanes | Reagent Grade | Commercial Source | For purification/crystallization. |
Experimental Protocol
This protocol describes a plausible and robust method for the synthesis. Optimization may be necessary depending on the scale and specific laboratory conditions.
Step 1: Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine-3-carboxylic acid (1.0 equivalent).
-
Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).
-
Cool the suspension to 0 °C using an ice-water bath.
Step 2: Addition of Reagents
-
Add triethylamine (2.2 equivalents) to the suspension via a syringe. If starting with the hydrochloride salt of piperidine-3-carboxylic acid, use 3.2 equivalents of triethylamine. Stir the mixture for 15-30 minutes at 0 °C. The suspension should become a clear solution or a finer suspension.
-
Slowly add a solution of diethylcarbamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the addition funnel over a period of 30-60 minutes. The addition of diethylcarbamoyl chloride can be exothermic.[1] Maintain the internal temperature below 10 °C throughout the addition.
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid.
Step 4: Workup and Isolation
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Alternatively, for a crystalline product, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be effective.
Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or temperature moderately (e.g., to 40°C). Confirm the quality of the diethylcarbamoyl chloride, as it can degrade upon exposure to moisture. |
| Loss of product during workup. | The product has some water solubility. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product in the aqueous phase. Perform multiple extractions with the organic solvent. | |
| Formation of Multiple Byproducts | Side reactions due to excess heat or reactive impurities. | Maintain a low temperature during the addition of diethylcarbamoyl chloride. Ensure high purity of starting materials and solvents. The use of a non-nucleophilic base can sometimes minimize side reactions. |
| Difficulty in Product Isolation/Purification | Product is an oil or difficult to crystallize. | If column chromatography is challenging, consider converting the carboxylic acid to a salt (e.g., with a suitable base) to facilitate purification by crystallization. If the product is an oil, try co-evaporation with a solvent in which it is insoluble (like hexanes) to induce solidification. |
| Inconsistent Reaction Times | Variation in reagent quality or reaction scale. | Standardize the source and quality of all reagents. For scaling up, ensure efficient stirring and temperature control to maintain consistent reaction conditions. A slight excess of the acylating agent might be necessary on a larger scale to drive the reaction to completion, but this should be optimized to avoid purification issues. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Diethylcarbamoyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- Google Patents. (2013). Process for preparation of n,n-di substituted carboxamides.
-
ResearchGate. (2025). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]
Sources
Introduction: The Significance of N-Acylpiperidine Scaffolds in Modern Drug Development
An In-Depth Guide to the Analytical Characterization of N-Acylpiperidine Derivatives
The N-acylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and natural products.[1] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while allowing for precise three-dimensional orientation of substituents to optimize target binding. The N-acyl group further modulates these properties and provides a key interaction point. Consequently, rigorous analytical characterization is a cornerstone of the development of any new chemical entity (NCE) containing this moiety. It ensures identity, purity, potency, and stability, which are critical for regulatory approval and patient safety.[2][3][4]
This technical guide provides a comprehensive overview of the principal analytical methodologies for the characterization of N-acylpiperidine derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring robust and reliable data generation.
Logical Workflow for Comprehensive Characterization
The analytical characterization of a novel N-acylpiperidine derivative follows a logical progression from initial purity assessment to definitive structural confirmation and, finally, to validated quality control methods. This workflow ensures that resources are used efficiently and that a complete data package is assembled for the compound.
Figure 1: A logical workflow for the analytical characterization of a novel N-acylpiperidine derivative.
Chromatographic Techniques: The Foundation of Purity and Separation
Chromatography is the primary tool for assessing the purity of N-acylpiperidine derivatives and for quantifying them in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for these compounds, which are often non-volatile.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is the standard starting point. The alkyl chains provide a hydrophobic surface that retains the moderately polar N-acylpiperidine derivatives.[6]
-
Mobile Phase: A mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is used. The organic solvent is the "strong" solvent that elutes the compound. A buffer (e.g., phosphate) or an acid modifier (e.g., formic or trifluoroacetic acid) is crucial to maintain a consistent pH.[6][7] This prevents pH-dependent shifts in retention time by ensuring that any ionizable groups on the molecule are in a single, consistent protonation state.
-
Detection: UV detection is common if the molecule possesses a chromophore (e.g., an aromatic ring attached to the acyl group). For derivatives lacking a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) is necessary.
Protocol: HPLC-UV Purity Analysis of a Novel N-Acylpiperidine
Objective: To determine the purity of a synthesized N-acylpiperidine derivative using a gradient reversed-phase HPLC method.
Instrumentation & Reagents:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N-acylpiperidine derivative in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance if known).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[8]
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks. Purity is typically reported as area percent, calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Table 1: Representative HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic chromophores. |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
Gas Chromatography (GC)
GC is suitable for N-acylpiperidine derivatives that are volatile and thermally stable. It is often coupled with Mass Spectrometry (GC-MS).[1]
Protocol: GC-MS Analysis of a Volatile N-Acylpiperidine
Objective: To assess the purity and confirm the molecular weight of a volatile N-acylpiperidine derivative.
Instrumentation & Reagents:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium (carrier gas), Dichloromethane (GC grade).
Methodology:
-
Sample Preparation:
-
Dissolve the sample in dichloromethane to a concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
-
Analysis:
-
Inject the sample.
-
Identify the main peak in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to identify the molecular ion (M⁺) and compare the fragmentation pattern to expected pathways. Purity is calculated by area percent from the TIC.[9]
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Structure
MS is indispensable for determining the molecular weight and providing structural clues through fragmentation analysis.[10][11]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a "soft" technique ideal for HPLC-MS, typically forming a protonated molecule [M+H]⁺ due to the basicity of the piperidine nitrogen. Electron Ionization (EI) is a "hard" technique used in GC-MS that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[10]
-
Fragmentation (MS/MS): Tandem MS (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragmentation patterns.[10] For N-acylpiperidines, a dominant fragmentation pathway is the cleavage of the piperidine ring, often initiated at the bonds adjacent to the nitrogen (α-cleavage), leading to stable iminium ions.[12] The nature of the acyl group and other substituents will heavily influence the specific fragments observed.
Table 2: Common Fragment Ions in EI-MS of N-Acetylpiperidine (MW=127.18)
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 127 | [M]⁺ | Molecular Ion[13][14] |
| 84 | [M - C₂H₃O]⁺ | Loss of the acetyl group[13] |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR is the most powerful technique for the unambiguous determination of the molecular structure of N-acylpiperidine derivatives.[15] It provides detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The protons on the piperidine ring typically appear in the δ 1.0-4.0 ppm range. The presence of the acyl group often causes conformational restriction, leading to complex, non-first-order splitting patterns for the ring protons.
-
¹³C NMR: Shows the number of unique carbon atoms. The carbonyl carbon of the N-acyl group is a key diagnostic signal, typically appearing far downfield (δ 165-175 ppm).[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
-
COSY identifies protons that are coupled (typically on adjacent carbons).
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule, such as linking substituents to the piperidine ring.[17][18]
-
Protocol: Acquiring a Standard NMR Data Set
Objective: To obtain a full set of NMR spectra for complete structural elucidation.
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
High-quality NMR tubes.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} broadband decoupled spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum.
-
Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Acquire a 2D ¹H-¹³C HMBC spectrum.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. Start with obvious signals and use the correlation experiments to build out the structure.[17][18]
-
Spectroscopic Techniques: Functional Group Analysis
While less powerful for full structure elucidation than NMR, other spectroscopic techniques provide rapid and valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups. For an N-acylpiperidine, the most prominent and diagnostic peak is the strong carbonyl (C=O) stretch of the amide group, typically found in the range of 1630-1680 cm⁻¹.[19] The absence of an N-H stretch (around 3300 cm⁻¹) confirms the formation of the tertiary amide.[16]
-
UV-Vis Spectroscopy: This technique is primarily used for quantitative analysis if the molecule contains a chromophore.[20] According to the Beer-Lambert law, absorbance is directly proportional to concentration. It is less useful for structural characterization of the piperidine core itself, which does not absorb in the standard UV-Vis range (200-800 nm).[21]
Chiral Separation: Analyzing Stereoisomers
Many N-acylpiperidine derivatives are chiral, and often only one enantiomer possesses the desired biological activity. Therefore, methods to separate and quantify enantiomers are critical.[22][23]
Causality Behind Experimental Choices:
-
Chiral HPLC/SFC: The most common approach involves using a chiral stationary phase (CSP). These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.[24] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds. Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations than HPLC for chiral compounds.
-
Derivatization: An alternative is to react the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). However, this approach is more complex and requires a pure derivatizing agent.
Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of a chiral N-acylpiperidine.
Instrumentation & Reagents:
-
HPLC system with a UV/PDA detector.
-
Chiral column (e.g., Chiralpak® series).
-
Hexane, Isopropanol (IPA), Ethanol (HPLC grade).
Methodology:
-
Mobile Phase Preparation: Prepare a mixture of Hexane and IPA (e.g., 90:10 v/v). The exact ratio must be optimized for the specific compound and column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV wavelength of maximum absorbance.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.
-
Inject the chiral sample.
-
Calculate the enantiomeric excess (e.e.) as: (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
-
Analytical Method Validation: Ensuring Trustworthiness and Reliability
Once a method is developed for quality control (e.g., a purity or assay method), it must be validated to prove it is fit for its intended purpose.[2][3] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[25][26][27][28]
The Pillars of Method Validation: The core parameters demonstrate that the method is reliable, reproducible, and accurate.[8][29][30]
Figure 2: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Table 3: Summary of ICH Q2(R2) Validation Characteristics
| Characteristic | Description | Typical Acceptance Criteria (for HPLC Assay) |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[8][30] | Peak purity analysis (PDA), separation from spiked impurities. |
| Linearity | Proportional relationship between concentration and analytical signal over a range.[8] | Correlation coefficient (r²) ≥ 0.999.[7] |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[27][30] | Typically 80-120% of the test concentration. |
| Accuracy | Closeness of test results to the true value.[8] | 98.0% - 102.0% recovery of spiked samples.[7] |
| Precision | Agreement among a series of measurements. Assessed at repeatability and intermediate levels.[8] | RSD ≤ 2.0%.[8] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[29] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[29] | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[7][8] | System suitability parameters remain within limits. |
Conclusion
The analytical characterization of N-acylpiperidine derivatives is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. A logical workflow, beginning with purity assessment by HPLC or GC, followed by definitive structure elucidation via NMR and MS, and culminating in validated quality control methods, ensures a comprehensive understanding of the molecule. By understanding the causality behind the choice of specific methods and parameters, and by adhering to rigorous validation standards like those outlined by the ICH, scientists can generate reliable and defensible data, accelerating the journey of novel N-acylpiperidine-based therapeutics from the laboratory to the clinic.
References
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
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- Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.
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- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 30. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: In Vitro Assays for Testing GABA Uptake Inhibition
Introduction: The Critical Role of GABA Transporters in Neuronal Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] The precise control of GABA levels in the synaptic cleft is crucial for normal brain function, and disruptions in this balance are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[2][3][4]
The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[5][6] These sodium- and chloride-dependent transporters, located on the plasma membranes of both neurons and glial cells, actively reabsorb GABA into the presynaptic terminal or surrounding glial cells for recycling.[5][7] Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[5] GAT-1 is the most prominent subtype in the brain and is a key target for therapeutic intervention.[2][5][8]
Inhibiting GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2][9] This mechanism forms the basis for the therapeutic action of GABA uptake inhibitors, such as the anticonvulsant tiagabine, which is a selective GAT-1 inhibitor.[2][9] Consequently, robust and reliable in vitro assays for measuring GABA uptake and its inhibition are indispensable tools in neuroscience research and drug discovery for identifying and characterizing novel GAT inhibitors.
This guide provides a detailed overview of the principles and methodologies for conducting in vitro GABA uptake inhibition assays. We will delve into the rationale behind experimental design, provide step-by-step protocols for both radiolabeled and fluorescent-based assays, and discuss data analysis and interpretation.
Principle of the GABA Uptake Assay
The fundamental principle of a GABA uptake assay is to measure the rate at which a biological system (e.g., cultured cells expressing a specific GAT subtype) transports a labeled GABA substrate from the extracellular medium into the intracellular space. The inhibitory potential of a test compound is then determined by its ability to reduce this rate of uptake.
The choice of assay format depends on several factors, including the required throughput, sensitivity, and the availability of specialized equipment. The two most common approaches are the radiolabeled [³H]-GABA uptake assay and, more recently, fluorescent-based assays.
Visualizing the GABA Uptake and Inhibition Mechanism
To better understand the process, the following diagram illustrates the mechanism of GABA uptake by GAT-1 and its inhibition.
Caption: Mechanism of GABA uptake by GAT-1 and its inhibition.
Method 1: The Gold Standard - [³H]-GABA Uptake Assay
The use of radiolabeled GABA, typically [³H]-GABA, has long been the benchmark for measuring GAT activity due to its high sensitivity and direct measurement of transport. This assay quantifies the accumulation of radioactivity within cells over time.
Rationale for Experimental Choices
-
Cell System: The choice of cell line is critical.[10] While primary neuronal cultures can be used, they often present a mixed population of GAT subtypes. For inhibitor profiling, human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently transfected with the specific human or rodent GAT subtype of interest (e.g., GAT-1) are preferred.[2][3][10] This allows for the precise characterization of inhibitor potency and selectivity.
-
Substrate Concentration: The concentration of [³H]-GABA should be carefully chosen, typically around the Michaelis-Menten constant (Kₘ) for the transporter. This ensures that the assay is sensitive to competitive inhibitors.[10][11]
-
Incubation Time and Temperature: Uptake should be measured in the linear range of the transport process. A time-course experiment is essential to determine the optimal incubation period where uptake is linear and has not yet reached equilibrium.[3] The assay is typically performed at room temperature or 37°C to ensure optimal transporter function.
-
Non-Specific Uptake: It is crucial to determine the amount of radioactivity that enters the cells through non-transporter mediated mechanisms or binds non-specifically to the cell surface. This is achieved by including a control group treated with a known potent GAT inhibitor (e.g., tiagabine or nipecotic acid) at a concentration that completely blocks transporter activity.[11][12] This value is then subtracted from all other measurements to obtain specific uptake.
Experimental Workflow: [³H]-GABA Uptake Assay
Caption: Workflow for a [³H]-GABA uptake assay.
Detailed Protocol: [³H]-GABA Uptake Assay
Materials:
-
HEK293 cells stably expressing human GAT-1
-
96-well cell culture plates (clear bottom, white walls for scintillation counting)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotic
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Test compounds and reference inhibitor (e.g., Tiagabine)
-
Lysis Buffer: 0.1 M NaOH or 1% SDS
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the GAT-1 expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]-GABA and unlabeled GABA to achieve the desired final concentration (e.g., 100 nM [³H]-GABA and 1 µM total GABA).
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Add 100 µL of assay buffer containing the test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells.
-
Pre-incubate for 10-20 minutes at 37°C.
-
Initiate the uptake by adding 100 µL of the [³H]-GABA solution to each well.
-
Incubate for the pre-determined optimal time (e.g., 15 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
-
Detection:
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Add 200 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Method 2: A High-Throughput Alternative - Fluorescent GABA Uptake Assays
While radiolabeled assays are highly sensitive, they generate radioactive waste and can be cumbersome for high-throughput screening (HTS). Fluorescent-based assays offer a non-radioactive alternative that is more amenable to automation.[13][14]
Rationale and Approaches
Several strategies exist for fluorescently measuring GABA uptake:
-
Genetically Encoded GABA Sensors: This innovative approach involves co-expressing a genetically encoded fluorescent GABA sensor (e.g., iGABA-Snfr) along with the GAT.[13][14] The sensor's fluorescence intensity changes upon binding to GABA, allowing for real-time monitoring of intracellular GABA concentrations. This method provides excellent spatial and temporal resolution.[13]
-
Fluorescent Substrates: The development of fluorescently tagged GABA analogs that are substrates for GATs allows for direct visualization of uptake. However, the bulky fluorescent tag can alter the substrate's affinity and transport kinetics.
-
Coupled Enzymatic Assays: This indirect method measures the intracellular accumulation of GABA by lysing the cells and then using a series of enzymatic reactions that ultimately produce a fluorescent product.[15] For instance, GABA can be converted to succinate in a reaction that reduces NADP⁺ to NADPH, and the resulting NADPH can be used to reduce a pro-fluorescent substrate like resazurin to the highly fluorescent resorufin.[15]
Detailed Protocol: Fluorescent Assay Using a Coupled Enzymatic System
This protocol provides a general framework for an endpoint assay that measures accumulated intracellular GABA.
Materials:
-
GAT-1 expressing cells in a 96-well plate (black, clear bottom)
-
Assay Buffer (HBSS)
-
Unlabeled GABA
-
Test compounds and reference inhibitor
-
Cell Lysis Buffer
-
Reaction Mixture:
-
GABase (contains GABA transaminase and succinic semialdehyde dehydrogenase)
-
α-ketoglutarate
-
NADP⁺
-
Diaphorase
-
Resazurin
-
-
Fluorescence microplate reader
Procedure:
-
Cell Plating and Uptake Reaction: Follow steps 1-3 of the [³H]-GABA uptake assay protocol, using unlabeled GABA as the substrate.
-
Cell Lysis: After the final wash, add 50 µL of cell lysis buffer to each well and incubate with gentle shaking for 15 minutes to ensure complete cell lysis.
-
Enzymatic Reaction:
-
Add 50 µL of the reaction mixture to each well of the cell lysate.
-
Incubate the plate in the dark at 37°C for 30-60 minutes, or until sufficient signal has developed.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm for resorufin).
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the potency of the test compounds, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Steps for Data Analysis:
-
Calculate Specific Uptake:
-
For each data point, subtract the average counts per minute (CPM) or relative fluorescence units (RFU) of the non-specific uptake wells (maximal inhibition) from the measured CPM or RFU.
-
-
Normalize the Data:
-
Express the specific uptake in the presence of the test compound as a percentage of the specific uptake in the vehicle-treated wells (100% activity).
-
-
Generate a Dose-Response Curve:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
-
Determine the IC₅₀:
-
Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.[2]
-
Example Data Presentation
The following table illustrates how to present the results for a set of known GAT inhibitors.
| Compound | GAT-1 IC₅₀ (nM) | Hill Slope |
| Tiagabine | 390 ± 30 | 1.1 ± 0.1 |
| Nipecotic Acid | 14,000 ± 1,200 | 0.9 ± 0.1 |
| SKF-89976A | 7,000 ± 800 | 1.0 ± 0.2 |
| Test Compound X | 1,200 ± 150 | 1.2 ± 0.1 |
Data are presented as mean ± SEM from three independent experiments.
Self-Validation and Troubleshooting
A robust assay should include several internal controls to ensure its validity.
-
Reference Inhibitors: Always include a known inhibitor with a well-characterized IC₅₀ value. This serves as a positive control and allows for comparison between experiments.
-
Z'-factor: For HTS applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Linearity of Uptake: Periodically re-confirm the linear range of GABA uptake to ensure that the chosen incubation time remains valid.[3]
Common Issues and Solutions:
| Issue | Possible Cause | Solution |
| High background | Insufficient washing, non-specific binding, leaky cell monolayer | Increase the number and volume of washes, use ice-cold buffer, ensure cell confluence. |
| Low signal | Low transporter expression, inactive transporter, incorrect buffer composition | Verify transporter expression (e.g., by Western blot), check buffer pH and ionic strength, optimize cell density. |
| Poor reproducibility | Inconsistent cell numbers, temperature fluctuations, pipetting errors | Use a cell counter for accurate plating, ensure consistent temperature control, use calibrated pipettes. |
Conclusion
In vitro GABA uptake assays are powerful tools for the discovery and characterization of novel modulators of GABAergic neurotransmission. The choice between a traditional radiolabeled assay and a modern fluorescent-based method will depend on the specific research needs, with the former offering unparalleled sensitivity and the latter providing higher throughput and convenience. By carefully considering the experimental design, adhering to detailed protocols, and incorporating appropriate controls, researchers can generate reliable and reproducible data to advance our understanding of the GABAergic system and develop new therapies for a host of neurological disorders.
References
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Structural basis of GABA reuptake inhibition. PubMed Central. Available at: [Link]
-
Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. Available at: [Link]
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A homogeneous assay to assess GABA transporter activity. PubMed. Available at: [Link]
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Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. Available at: [Link]
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GABA transporter. Wikipedia. Available at: [Link]
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Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Available at: [Link]
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A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE. Available at: [Link]
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GABA Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]
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GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb). YouTube. Available at: [Link]
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High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. Available at: [Link]
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GABA reuptake inhibitor. Wikipedia. Available at: [Link]
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Challenges of Simultaneous Measurements of Brain Extracellular GABA and Glutamate In Vivo Using Enzyme-Coated Microelectrode Arrays. PubMed Central. Available at: [Link]
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Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. PubMed. Available at: [Link]
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Structure, function, and plasticity of GABA transporters. PubMed Central. Available at: [Link]
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50 and IC 50 values for GABA A receptor agonists and antagonists in... ResearchGate. Available at: [Link]
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Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. Available at: [Link]
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Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. PubMed Central. Available at: [Link]
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GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine. Available at: [Link]
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Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. National Institutes of Health (NIH). Available at: [Link]
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GABA transport by cells expressing GAT-3, GAT-3 c-Myc, or GAT-3 32.... ResearchGate. Available at: [Link]
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Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling. PubMed Central. Available at: [Link]
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Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols. Available at: [Link]
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GABA Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
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GABAergic System Dysfunction in Autism Spectrum Disorders. PubMed Central. Available at: [Link]
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE. Available at: [Link]
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Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. PubMed Central. Available at: [Link]
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Structure of GABA and GABAA radioligands. ResearchGate. Available at: [Link]
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2-Minute Neuroscience: GABA. YouTube. Available at: [Link]
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Analytical approaches to examine gamma-aminobutyric acid and glutamate vesicular co-packaging. PubMed Central. Available at: [Link]
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Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. Journal of Nuclear Medicine. Available at: [Link]
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Scintillation proximity assay. Wikipedia. Available at: [Link]
-
GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. PNAS. Available at: [Link]
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High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. Available at: [Link]
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Application Notes and Protocols for Cell-Based Screening of Piperidine-3-Carboxylic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of Piperidine-3-Carboxylic Acid Analogs
The piperidine-3-carboxylic acid scaffold, with nipecotic acid as a notable example, is a cornerstone in the development of modulators for crucial neurotransmitter systems. These compounds and their analogs are particularly recognized for their interaction with the gamma-aminobutyric acid (GABA) system, primarily as inhibitors of GABA transporters (GATs).[1][2][3] By impeding the reuptake of GABA from the synaptic cleft, these molecules enhance GABAergic neurotransmission, leading to a calming effect on the central nervous system.[4] This mechanism of action underscores their therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3][5]
Beyond GABA uptake inhibition, the versatile piperidine framework allows for synthetic modifications that can shift its pharmacological profile towards other targets, including GABAA receptors and N-methyl-D-aspartate (NMDA) receptors.[1][6] This chemical tractability makes the screening of piperidine-3-carboxylic acid analog libraries a promising avenue for the discovery of novel therapeutics for a range of neurological and psychiatric disorders.[7]
This comprehensive guide provides detailed application notes and protocols for robust cell-based assays designed to screen and characterize piperidine-3-carboxylic acid analogs. We will delve into the principles behind each assay, offer step-by-step methodologies, and provide insights into data interpretation, empowering researchers to identify and advance promising lead compounds.
Strategic Assay Selection: Aligning Methodology with Mechanism
The choice of a primary screening assay is dictated by the anticipated mechanism of action of the compound library. For piperidine-3-carboxylic acid analogs, the most probable targets are GABA transporters and GABA receptors. A secondary, confirmatory assay should ideally employ a different technology to validate initial hits and elucidate their functional consequences.
Primary Screening Strategy: High-Throughput Assessment of GAT1 Inhibition
Given that the foundational molecule, nipecotic acid, is a GAT1 inhibitor, a high-throughput screen (HTS) targeting this transporter is a logical starting point.[8] A fluorescence-based membrane potential assay is an excellent choice for this purpose. Inhibition of GAT1, a Na+/Cl--dependent transporter, will alter the electrochemical gradient across the cell membrane, which can be detected as a change in fluorescence.[9]
Secondary Confirmatory & Mechanistic Assays:
-
Direct GABA Uptake Assay: To confirm that hits from the primary screen directly inhibit GABA transport, a radiolabeled or mass spectrometry-based GABA uptake assay is the gold standard. This provides direct evidence of transporter inhibition.
-
Intracellular Calcium Flux Assay: To explore potential off-target effects or alternative mechanisms, such as modulation of NMDA receptors, an intracellular calcium flux assay can be employed.[10]
The following sections provide detailed protocols for these key assays.
Diagram: High-Level Screening Workflow
Caption: A strategic workflow for screening piperidine-3-carboxylic acid analogs.
Protocol 1: High-Throughput Membrane Potential Assay for GAT1 Inhibitors
This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) system and a membrane potential-sensitive dye to screen for inhibitors of the human GABA transporter 1 (GAT1) expressed in a stable cell line.[11][12][13] This assay is a mix-and-read procedure, making it amenable to high-throughput screening.[11]
Principle of the Assay
GAT1 co-transports GABA with Na+ and Cl- ions into the cell, contributing to the maintenance of the membrane potential.[9] Inhibiting GAT1 will lead to a change in this ion flux and consequently alter the membrane potential. A fluorescent dye that changes its intensity in response to voltage changes is used to monitor this effect in real-time.
Materials and Equipment
-
Cell Line: HEK293T or CHO cells stably expressing human GAT1 (e.g., from ION Biosciences).[9][14]
-
Assay Plates: 384-well, black-walled, clear-bottom tissue culture-treated plates.
-
Reagents:
-
Equipment:
-
FLIPR High-Throughput Cellular Screening System or FlexStation 3 Multi-Mode Microplate Reader.[11]
-
Automated liquid handling system (recommended for HTS).
-
Cell culture incubator (37°C, 5% CO2).
-
Step-by-Step Protocol
-
Cell Plating:
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[11]
-
Remove the cell plates from the incubator and add an equal volume of the loading buffer to each well (e.g., 25 µL of loading buffer to 25 µL of cell media).[11]
-
Incubate the plates for 30-60 minutes at 37°C, 5% CO2.[11][15]
-
-
Compound Plate Preparation:
-
Prepare a compound plate containing your piperidine-3-carboxylic acid analogs at the desired screening concentrations.
-
Include wells with a known GAT1 inhibitor (e.g., tiagabine) as a positive control and wells with assay buffer only as a negative control.
-
-
Running the Assay on the FLIPR System:
-
Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the membrane potential dye (e.g., 510–545 nm excitation and 565–625 nm emission).[11]
-
Transfer the dye-loaded cell plate to the FLIPR instrument.
-
Initiate the experiment:
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the compounds from the compound plate to the cell plate.
-
After a pre-incubation period (to allow for compound interaction with the transporter), add a sub-maximal concentration of GABA to all wells to stimulate transporter activity.
-
Monitor the fluorescence signal for a designated period (typically 1-2 minutes) after GABA addition.[11]
-
-
Data Analysis and Interpretation
-
The change in fluorescence upon GABA addition reflects GAT1 activity.
-
Inhibitors of GAT1 will reduce the change in fluorescence caused by GABA.
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Compounds showing significant inhibition are considered primary hits.
| Parameter | Description | Expected Result for a GAT1 Inhibitor |
| Baseline Fluorescence | Fluorescence before compound and agonist addition. | Stable |
| Response to GABA (Negative Control) | Change in fluorescence after GABA addition in the absence of an inhibitor. | Significant change in fluorescence. |
| Response to GABA (Positive Control) | Change in fluorescence after GABA addition in the presence of a known inhibitor (e.g., tiagabine). | Reduced or no change in fluorescence. |
| Response to GABA (Test Compound) | Change in fluorescence after GABA addition in the presence of a piperidine-3-carboxylic acid analog. | A reduction in the fluorescence change indicates potential GAT1 inhibition. |
Protocol 2: [3H]-GABA Uptake Assay for Hit Confirmation
This protocol provides a direct measure of GABA uptake into cells and is a robust method to confirm the inhibitory activity of hits identified in the primary screen.[5]
Principle of the Assay
Cells expressing GAT1 will take up radiolabeled GABA ([3H]-GABA). The amount of radioactivity accumulated inside the cells is proportional to the transporter activity. A compound that inhibits GAT1 will reduce the accumulation of [3H]-GABA.
Materials and Equipment
-
Cell Line: GAT1-expressing stable cell line (as in Protocol 1).
-
Assay Plates: 96-well cell culture plates.
-
Reagents:
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid).
-
Unlabeled GABA.
-
Uptake Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Lysis Buffer: 0.1 M NaOH or a suitable cell lysis buffer.
-
Scintillation Cocktail.
-
-
Equipment:
-
Liquid Scintillation Counter.
-
Multi-channel pipette.
-
Step-by-Step Protocol
-
Cell Plating:
-
Seed GAT1-expressing cells into 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells with the test compounds (piperidine-3-carboxylic acid analogs) or controls (tiagabine for positive control, buffer for negative control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a mixture of [3H]-GABA and unlabeled GABA to each well. The concentration of unlabeled GABA should be near the Km for GAT1 to ensure sensitive detection of inhibition.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure initial rates of uptake are measured.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells by adding Lysis Buffer to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
The radioactivity counts (counts per minute, CPM) are proportional to the amount of [3H]-GABA taken up by the cells.
-
Calculate the percentage of inhibition for each compound by comparing the CPM in the presence of the compound to the CPM of the negative control.
-
Determine the IC50 value for confirmed hits by performing the assay with a range of compound concentrations.
Diagram: GAT1 Inhibition and Assay Principles
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Title: A Strategic Approach to the Pharmacological Profiling of Novel Piperidine Compounds
An Application Guide by a Senior Application Scientist
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties that make it a cornerstone in drug design. It provides a rigid, three-dimensional framework that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. This structural feature is critical for achieving high-affinity and selective interactions with biological targets.[4][5] Furthermore, the basic nitrogen atom is typically protonated at physiological pH, which can enhance water solubility and facilitate crucial hydrogen bond interactions within a target's binding pocket.[5]
Piperidine derivatives are found in numerous FDA-approved drugs across a vast range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[5][6][7][8] Given its proven success, the development of novel piperidine-containing molecules remains a highly active area of research. However, translating a novel chemical entity into a viable drug candidate requires a rigorous and systematic pharmacological evaluation.
This guide provides a comprehensive framework for the experimental design and execution of a pharmacological profiling cascade for novel piperidine compounds. It is structured not as a rigid template, but as a strategic workflow, guiding the researcher from initial hit identification through to preliminary in vivo assessment. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and emphasize the importance of an integrated data package to make informed decisions in the drug discovery process.[9]
Chapter 1: The Strategic Imperative: Designing a Screening Cascade
A successful profiling campaign does not rely on a random collection of assays. Instead, it employs a tiered approach, often called a "screening cascade," which is designed to efficiently filter large numbers of compounds, generating progressively richer datasets for the most promising candidates.[9][10] This strategy conserves resources, maximizes the utility of complex or lower-throughput assays, and enables clear go/no-go decisions at critical project milestones.[11][12] The fundamental principle is to move from high-throughput, target-focused assays to more physiologically relevant but lower-throughput systems.[11][13]
The design of your cascade is paramount and must be tailored to your project's specific goals. Key initial questions include: What is the molecular target? Is the desired modality an agonist, antagonist, or modulator? Is target selectivity a critical concern for safety and efficacy?[9]
Below is a diagram representing a typical, robust screening cascade for a novel piperidine compound library.
Caption: A multi-phase pharmacological screening cascade.
Chapter 2: Primary Screening - Identifying Target Engagement
The first step is to identify "hits"—compounds that interact with the primary target of interest. Given that many piperidine-based drugs target G-Protein Coupled Receptors (GPCRs) and ion channels, assays for these target classes are of high relevance.[7][14][15] Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor due to their sensitivity and robustness.[16][17][18]
Core Concept: The Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand (the "radioligand") to a receptor. A novel, unlabeled compound (your piperidine derivative) is introduced to compete for the same binding site. The ability of your compound to displace the radioligand is a direct measure of its binding affinity. The key output is the IC50 (the concentration of your compound that displaces 50% of the radioligand), which can be converted to a Ki (inhibition constant), an intrinsic measure of affinity.[16]
Caption: Simplified Gq signaling pathway leading to calcium release.
Protocol 2: FLIPR-Based Calcium Mobilization Assay
This protocol describes a no-wash, cell-based functional assay to identify agonists or antagonists of a Gq-coupled receptor using a fluorescent plate reader (FLIPR).
1. Materials & Reagents:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the target Gq-coupled GPCR.
-
Culture Medium: Standard medium (e.g., DMEM) with 10% FBS and selection antibiotic.
-
Plate Type: Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
Calcium Indicator Dye: A fluorescent Ca²⁺ indicator kit (e.g., Fluo-4 Direct™). [15]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Controls: A known agonist for the target receptor (positive control) and an antagonist (if testing for antagonism).
-
Equipment: Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Step-by-Step Methodology:
-
Cell Plating: Seed the cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells. Remove the culture medium from the plates and add the dye solution. Incubate for 1 hour at 37°C.
-
Compound Plating: While cells are incubating, prepare a separate "source" plate containing your test compounds at 2x the final desired concentration. Include wells for the positive control agonist and vehicle.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound source plate into the instrument.
-
Agonist Mode: The instrument will record a baseline fluorescence for a few seconds, then automatically add the test compounds from the source plate to the cell plate. It will continue to record the fluorescence signal for 1-2 minutes to capture the transient calcium peak.
-
Antagonist Mode: First, add the test compounds (potential antagonists) to the cell plate and incubate for 15-30 minutes. Then, add a known concentration of the control agonist (typically at its EC80) and measure the fluorescence. An effective antagonist will block the signal from the control agonist.
-
-
Data Analysis:
-
The primary readout is the change in fluorescence intensity (ΔRFU) from baseline to the peak response.
-
Agonist Mode: Plot ΔRFU against the log of compound concentration to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy relative to the control agonist).
-
Antagonist Mode: Plot the inhibition of the agonist response versus the log of the antagonist concentration to calculate the IC50 .
-
Chapter 4: Selectivity Profiling - A Critical Step for Safety
A potent compound is of little value if it interacts with numerous other biological targets, leading to potential off-target toxicity. [19][20]Selectivity is the measure of a compound's ability to interact with its intended target with greater affinity than with other, unintended targets. [21][22]Early assessment against key "anti-targets"—proteins known to cause adverse effects—is a critical step in the hit-to-lead phase.
The most notorious of these is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Blockade of the hERG channel can lead to fatal cardiac arrhythmias, and it is a mandatory checkpoint in drug development. [4]Other important anti-targets include a panel of cytochrome P450 (CYP) enzymes, which are responsible for drug metabolism and are a major source of drug-drug interactions. Strategy: For promising leads, a broader selectivity screen is warranted. This is often outsourced to specialized CROs that maintain large panels of receptors, ion channels, transporters, and enzymes. A standard panel like the SafetyScreen44 from Eurofins Discovery or a similar offering is common. The goal is to identify any potential liabilities early, allowing the medicinal chemistry team to "design out" these interactions during lead optimization. [23]
| Target Class | Specific Examples | Rationale for Screening |
|---|---|---|
| Ion Channels | hERG, Nav1.5, Cav1.2 | Cardiac safety is paramount. [4] |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic subtypes | CNS and cardiovascular side effects. |
| Enzymes | CYP450 isoforms (e.g., 3A4, 2D6, 2C9) | Drug-drug interaction potential. |
| Transporters | P-glycoprotein (P-gp/MDR1) | Drug efflux and absorption issues. |
| Nuclear Receptors | Pregnane X Receptor (PXR) | Induction of metabolic enzymes. |
Chapter 5: Early ADME/Tox Profiling
Concurrent with functional and selectivity testing, a preliminary assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is essential. [24]Poor ADME/Tox is a leading cause of late-stage drug failure. [25]Early in vitro assays can provide valuable insights into a compound's "drug-like" potential. [26][27]
Protocol 3: In Vitro Cytotoxicity (LDH Release Assay)
This protocol assesses general cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. [28]It is a reliable alternative or complement to metabolic assays like the MTT assay, which can sometimes produce artifacts with plant-derived compounds or compounds that interfere with mitochondrial respiration. [29][30] 1. Materials & Reagents:
-
Cell Line: A relevant cell line, often a liver-derived line like HepG2, as the liver is a primary site of drug metabolism and toxicity.
-
Positive Control: Lysis buffer or a known cytotoxic agent (e.g., 1% Triton X-100) to determine maximum LDH release.
-
Assay Kit: A commercially available LDH cytotoxicity assay kit. [31]* Equipment: Standard cell culture equipment, 96-well plate reader (absorbance).
2. Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with a serial dilution of your piperidine compounds for a set period (e.g., 24 or 48 hours). Include wells for "Spontaneous Release" (vehicle control) and "Maximum Release" (lysis buffer added ~45 min before the end of incubation).
-
Supernatant Transfer: After incubation, centrifuge the plate gently to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate. [31]4. LDH Reaction: Prepare the LDH reaction mixture from the kit (typically containing a substrate and a dye) and add it to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
3. Data Analysis:
-
Background Correction: Subtract the background absorbance (from a no-cell control) from all readings.
-
Calculate % Cytotoxicity: Use the following formula: % Cytotoxicity = 100 * [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)]
-
Determine IC50: Plot % Cytotoxicity vs. log compound concentration and fit the curve to determine the IC50, which represents the concentration causing 50% of the maximal cell lysis. A higher IC50 value indicates lower cytotoxicity.
| Assay | Key Parameter | Desired Outcome |
| Cytotoxicity | IC50 (e.g., HepG2 cells) | > 10 µM (Higher is better) |
| Permeability | PAMPA Papp | > 5 x 10⁻⁶ cm/s (for CNS targets) |
| Metabolic Stability | t½ in Liver Microsomes | > 30 min (Longer is better) |
| CYP Inhibition | IC50 for major isoforms | > 10 µM (Higher is better) |
Chapter 6: The Transition to In Vivo Pharmacology
Compounds that demonstrate a compelling profile—high potency, clean selectivity, and favorable in vitro ADME/Tox—may be advanced to in vivo studies. [10]Since many piperidine-containing drugs target the CNS, rodent models of neurological or psychiatric disorders are often employed. [32][33][34][35] Initial in vivo studies typically focus on:
-
Pharmacokinetics (PK): Assessing how the animal's body processes the drug. This determines key parameters like half-life, clearance, and bioavailability.
-
Target Engagement: Confirming that the drug reaches its target tissue (e.g., the brain) at a sufficient concentration to interact with the target.
-
Efficacy Models: Testing the compound in an animal model of the disease (e.g., a model of Parkinson's disease or anxiety) to see if it produces the desired therapeutic effect. [33][36] The selection of an appropriate animal model is critical and depends entirely on the therapeutic hypothesis. [32][36]These studies are complex and require significant expertise in animal handling, dosing, and behavioral or physiological assessment.
Conclusion
The pharmacological profiling of novel piperidine compounds is a systematic, multi-faceted process that requires a strategic, data-driven approach. By employing a logical screening cascade that integrates binding, functional, selectivity, and ADME/Tox assays, researchers can efficiently identify and de-risk promising candidates. Each step of the cascade is a filter, ensuring that only the compounds with the highest potential for success are advanced to more complex and resource-intensive in vivo studies. This disciplined, evidence-based methodology is fundamental to navigating the complex path of drug discovery and development.
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Gut-Escribano, P., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 63, 127-134. Retrieved from [Link]
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Di, L. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. Retrieved from [Link]
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Liu, H., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-271. Retrieved from [Link]
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Retrieved from [Link]
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Pereira, C. G., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Pharmaceutical Sciences, 52(3), 451-460. Retrieved from [Link]
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Lo, A. C., et al. (2024). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1802. Retrieved from [Link]
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Carroll, F. I., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of medicinal chemistry, 41(11), 1937-1947. Retrieved from [Link]
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Application Notes and Protocols: A Research Framework for 1-(Diethylcarbamoyl)piperidine-3-carboxylic Acid in Neurodegenerative Disease Models
Introduction: The Scientific Rationale for Investigating a Novel Piperidine Derivative
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine due to their complex and multifactorial pathologies.[1] A prevailing strategy in contemporary drug discovery is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2][3][4] The piperidine-3-carboxylic acid (nipecotic acid) scaffold has emerged as a promising starting point for such MTDLs. Nipecotic acid itself is a known inhibitor of γ-aminobutyric acid (GABA) reuptake, a mechanism of significant interest in neurological disorders where GABAergic neurotransmission is impaired.[2][3][4][5]
Recent research has demonstrated that derivatives of piperidine-3-carboxylic acid can be endowed with a range of beneficial activities. For instance, amidation of ethyl nipecotate with carboxylic acids bearing antioxidant and anti-inflammatory moieties has yielded compounds with potent inhibitory effects on lipid peroxidation and acetylcholinesterase (AChE), both critical targets in Alzheimer's disease.[2][3][4] These findings suggest that the piperidine-3-carboxylic acid core can serve as a versatile backbone for creating novel therapeutic candidates.
This document outlines a comprehensive research framework for the characterization of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid , a novel derivative of this promising scaffold. While direct biological data for this specific compound is not yet available in peer-reviewed literature, its structural relationship to known bioactive molecules provides a strong impetus for its investigation. We hypothesize that the addition of the diethylcarbamoyl group at the N-1 position may confer unique pharmacological properties, potentially leading to a multi-target neuroprotective agent. The following protocols are designed to systematically evaluate its potential in relevant in vitro models of neurodegeneration.
Physicochemical Properties and Synthesis
A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 1018504-07-8 | Chemical Abstracts Service[6][7][8] |
| Molecular Formula | C₁₁H₂₀N₂O₃ | - |
| Molecular Weight | 228.29 g/mol | - |
| Predicted XlogP | 0.4 | PubChem |
| Predicted H-Bond Donor Count | 1 | PubChem |
| Predicted H-Bond Acceptor Count | 3 | PubChem |
While a specific, peer-reviewed synthetic protocol for this compound is not published, a plausible route involves the N-acylation of piperidine-3-carboxylic acid with diethylcarbamoyl chloride. This standard organic chemistry reaction provides a straightforward means of obtaining the target compound for research purposes.
Proposed Investigational Workflow
The following diagram outlines a logical, tiered approach to the in vitro characterization of this compound. This workflow prioritizes foundational safety and efficacy assessments before proceeding to more complex mechanistic studies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the investigational workflow.
Protocol 1: Neuronal Cytotoxicity Assessment
Rationale: Before assessing the neuroprotective properties of a compound, it is crucial to determine its intrinsic toxicity to neuronal cells. This ensures that any observed protective effects are not confounded by the compound's own impact on cell viability. The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model for this purpose.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Replace the medium in each well with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Protocol 2: Neuroprotection Against Oxidative Stress
Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases.[2][3][4] This protocol assesses the ability of the test compound to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent.
Materials:
-
SH-SY5Y cells and culture reagents
-
Test compound
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) for 2-4 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (final concentration typically 100-200 µM, to be optimized) and incubate for 24 hours. Include control wells (cells only), H₂O₂ only, and test compound only.
-
Viability Assessment: Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Analysis: Compare the viability of cells pre-treated with the test compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
Rationale: Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[2][3][4] Given that other piperidine-3-carboxylic acid derivatives have shown AChE inhibitory activity, it is logical to assess this compound for the same property.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compound
-
Donepezil (positive control)
-
Phosphate buffer (pH 8.0)
-
96-well plate and plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance continuously at 412 nm for 5-10 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value. Compare the activity to the positive control, Donepezil.
Hypothesized Mechanism of Action
Based on the known pharmacology of the piperidine-3-carboxylic acid scaffold, we can postulate a potential multi-target mechanism of action for this compound.
Conclusion and Future Directions
The structural analogy of this compound to known neuroprotective agents, particularly other derivatives of nipecotic acid, provides a compelling scientific basis for its investigation in neurodegenerative disease models. The experimental framework detailed in these application notes offers a systematic and logical pathway to characterize its cytotoxic, neuroprotective, and mechanistic properties.
Positive results from these in vitro studies would warrant progression to more complex models, including primary neuronal cultures, organoid models, and eventually, in vivo studies in animal models of Alzheimer's or Parkinson's disease. This structured approach ensures a thorough and scientifically rigorous evaluation of this novel compound's therapeutic potential.
References
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Cope, T. E., et al. (2018). GABAergic cortical network physiology in frontotemporal lobar degeneration. Brain, 141(4), 1171–1187. [Link]
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The N-Carbamoylpiperidine Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
Introduction: The Strategic Value of the N-Carbamoylpiperidine Moiety
In the intricate landscape of Central Nervous System (CNS) drug discovery, the identification of molecular scaffolds that offer a blend of synthetic tractability, metabolic stability, and the ability to engage with diverse biological targets is paramount. The piperidine ring is a quintessential example of a "privileged scaffold," a structural framework that is recurrent in a multitude of clinically successful drugs, particularly those targeting the CNS.[1][2][3] Its conformational flexibility and basic nitrogen atom allow it to optimally present substituents for interaction with protein binding pockets, while also influencing crucial physicochemical properties like solubility and lipophilicity that govern blood-brain barrier (BBB) penetration.[1][4]
This guide focuses on a specific and highly versatile derivative of this privileged structure: the N-carbamoylpiperidine moiety. The incorporation of a carbamoyl group (an amide) directly attached to the piperidine nitrogen introduces a key hydrogen bond donor and acceptor unit, enhancing the potential for high-affinity interactions with target proteins. This modification also modulates the basicity of the piperidine nitrogen, which can be a critical factor in fine-tuning pharmacokinetic and pharmacodynamic profiles to minimize off-target effects, such as hERG channel inhibition. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the strategic application of the N-carbamoylpiperidine scaffold in the discovery and development of novel CNS therapeutics.
Core Principles of Synthesis: Constructing the N-Carbamoylpiperidine Core
The synthetic accessibility of N-carbamoylpiperidine derivatives is a major advantage for their use in medicinal chemistry campaigns. The core structure is typically assembled through standard, robust chemical transformations.
General Synthetic Workflow
The most common and straightforward approach involves the acylation of a pre-functionalized piperidine with an appropriate isocyanate or the coupling of a piperidine with a carboxylic acid derivative.
Caption: General synthetic routes to N-carbamoylpiperidines.
Protocol 1: Synthesis of a Model N-Carbamoylpiperidine via Amide Coupling
This protocol describes a representative synthesis of a chiral N-(indanyl)piperidine amide, a scaffold that has been successfully employed in the development of muscarinic receptor modulators.[5][6]
Objective: To synthesize tert-butyl 4-[[(1R)-indan-1-yl]carbamoyl]piperidine-1-carboxylate.
Materials:
-
Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
-
(R)-(-)-1-Aminoindane hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 eq) and (R)-(-)-1-aminoindane hydrochloride (1.5 eq) in DCM, add DIPEA (2.5 eq).
-
Scientist's Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction without competing in side reactions.
-
-
Coupling Agent Addition: Stir the mixture for 5 minutes, then add HATU (2.0 eq).
-
Scientist's Insight: HATU is a highly efficient coupling agent that minimizes racemization and promotes rapid amide bond formation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of starting materials.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic extracts, wash with brine, and dry over MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel, using a gradient of EtOAc in hexanes to yield the pure product.[5]
Application in CNS Drug Discovery: Targeting Key Protein Families
The N-carbamoylpiperidine scaffold has demonstrated remarkable versatility, enabling the development of potent and selective modulators for a range of CNS targets.
G-Protein Coupled Receptors (GPCRs)
GPCRs are the most prominent class of drug targets, especially for CNS disorders.[7] The N-carbamoylpiperidine motif is adept at positioning key pharmacophoric elements for interaction with both orthosteric and allosteric sites on these receptors.[8][9]
Case Study: Modulators of Muscarinic Acetylcholine Receptors (mAChRs)
The M₅ muscarinic receptor is a promising target for cognitive disorders and schizophrenia. Research has led to the discovery of potent and CNS-penetrant M₅ positive allosteric modulators (PAMs) based on a chiral N-(indanyl)piperidine amide core.[5][6] These PAMs enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced modulation of cholinergic signaling compared to direct agonists.[8]
| Compound ID | Target | Activity | hM₅ PAM EC₅₀ (nM) |
| VU6007678 | M₅ mAChR | PAM | 41 |
Data sourced from Bender et al. (2018).[5]
Protocol 2: In Vitro Evaluation of M₅ PAM Activity
Objective: To determine the potency (EC₅₀) of a test compound as a positive allosteric modulator at the human M₅ receptor.
Workflow:
Caption: Workflow for a cell-based M₅ PAM functional assay.
Procedure:
-
Cell Maintenance: Culture Human Embryonic Kidney (HEK293) cells stably expressing the human M₅ receptor using standard cell culture techniques.
-
Compound Plating: Prepare a serial dilution of the N-carbamoylpiperidine test compound in assay buffer.
-
Assay Execution: a. Plate the cells in a 384-well plate. b. Add the test compound at various concentrations. c. Add a fixed, sub-maximal concentration (EC₂₀) of the endogenous agonist, acetylcholine.
-
Scientist's Insight: Using an EC₂₀ concentration of the agonist allows for the detection of potentiation. A PAM will increase the response observed at this fixed agonist concentration. d. Incubate the plate. e. Measure the intracellular calcium response using a fluorescent calcium-sensitive dye and a suitable instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: Generate a concentration-response curve by plotting the fluorescence signal against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.
Ion Channels
Ion channels are critical for neuronal excitability, and their dysfunction is implicated in epilepsy, pain, and ischemic brain injury.[10] Piperidine-containing molecules have been developed as potent blockers of voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.[11][12]
Application Example: Dual Na⁺/Ca²⁺ Channel Blockers
A series of arylpiperidines have been synthesized that exhibit potent blocking effects on both neuronal Na⁺ and T-type Ca²⁺ channels.[11] This dual-action profile is particularly attractive for neuroprotection in conditions like cerebral ischemia, where multiple pathways contribute to neuronal damage.
Protocol 3: Electrophysiological Evaluation of Ion Channel Blockade
Objective: To assess the inhibitory effect of a test compound on a specific voltage-gated ion channel (e.g., Naᵥ1.7) using whole-cell patch-clamp electrophysiology.
Procedure:
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., Naᵥ1.7).
-
Patch-Clamp Recording: a. Obtain a whole-cell patch-clamp recording from a single cell. b. Apply a voltage protocol to elicit ionic currents through the channel. For Naᵥ channels, this typically involves a series of depolarizing voltage steps from a hyperpolarized holding potential.
-
Compound Application: a. Record baseline currents in the absence of the compound. b. Perfuse the cell with a known concentration of the test compound and record the currents again.
-
Scientist's Insight: To assess "use-dependent" block, which is desirable for many CNS channel blockers, the voltage protocol is applied repetitively during compound perfusion. A greater block with repeated stimulation indicates use-dependence.[12]
-
-
Data Analysis: a. Measure the peak current amplitude before and after compound application. b. Calculate the percentage of inhibition. c. To determine the IC₅₀, repeat the experiment with multiple concentrations of the compound and fit the resulting concentration-response data.
Enzyme Inhibitors
The N-carbamoylpiperidine scaffold can also be incorporated into molecules designed to inhibit enzymes involved in CNS pathophysiology.
Application Example: Acetylcholinesterase (AChE) Inhibitors
Donepezil, a widely used drug for Alzheimer's disease, features a piperidine moiety.[2] Novel piperidine derivatives continue to be explored as highly potent AChE inhibitors.[13] For instance, certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown IC₅₀ values in the nanomolar range.[13] While not strictly N-carbamoylpiperidines, these structures highlight the utility of the N-substituted piperidine core in designing enzyme inhibitors.
Pharmacokinetic Considerations and Bioisosteric Replacement
A critical challenge in CNS drug discovery is ensuring adequate brain penetration and metabolic stability.[4][14][15] The physicochemical properties of N-carbamoylpiperidine derivatives can be fine-tuned to optimize their pharmacokinetic profile.
Key Parameters for CNS Drugs:
| Parameter | Desired Range | Rationale |
| Molecular Weight (MW) | < 450 Da | Facilitates passive diffusion across the BBB. |
| LogP | 1 - 4 | Balances lipid solubility for membrane crossing with aqueous solubility. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is generally correlated with better BBB penetration. |
| Brain/Plasma Ratio (Kp) | > 0.5 | Indicates significant accumulation in the brain parenchyma.[5][6] |
These are general guidelines and exceptions exist.
Bioisosteric Replacement Strategy
Bioisosterism is a powerful strategy to modify a lead compound's properties while retaining its biological activity.[16][17][18] For the N-carbamoylpiperidine scaffold, various replacements can be considered to address issues like metabolic instability or to improve selectivity.
Caption: Bioisosteric replacements for the carbamoyl moiety.
For example, if the amide bond of the carbamoyl group is found to be a site of metabolic cleavage, replacing it with a more stable bioisostere like a reverse amide or a heterocyclic ring could improve the compound's half-life.[17][19]
Conclusion
The N-carbamoylpiperidine scaffold represents a highly valuable and versatile platform in the field of CNS drug discovery. Its synthetic accessibility, combined with its ability to be elaborated into potent and selective modulators of diverse target classes including GPCRs, ion channels, and enzymes, solidifies its status as a privileged structure. By employing rational design, robust synthetic protocols, and comprehensive in vitro evaluation cascades as outlined in this guide, researchers can effectively leverage the unique attributes of N-carbamoylpiperidines to develop the next generation of therapeutics for debilitating neurological and psychiatric disorders.
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Bender, A. M., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience, 9(7), 1572–1581. [Link]
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Sagan, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116853. [Link]
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Takahashi, M., et al. (1999). A novel class of Na+ and Ca2+ channel dual blockers with highly potent anti-ischemic effects. Bioorganic & Medicinal Chemistry Letters, 9(4), 499-504. [Link]
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Zaveri, N. T., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 46, 116361. [Link]
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Wünsch, B., et al. (2012). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. Journal of Medicinal Chemistry, 55(20), 8767-8778. [Link]
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Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
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Garg, A., & Akshoomoff, N. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(9), 1059-1074. [Link]
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Hell, S. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Application Notes and Protocols for High-Throughput Screening of N-Substituted Nipecotic Acid Libraries
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-substituted nipecotic acid libraries to identify novel and selective inhibitors of GABA transporters (GATs). We detail state-of-the-art protocols, from primary fluorescence-based functional screens to secondary radioligand binding and uptake assays for hit confirmation and characterization. The causality behind experimental choices is explained, ensuring a robust and self-validating screening cascade. This guide is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.
Introduction: The GABAergic System and the Therapeutic Potential of GAT Inhibitors
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2]
GABA transporters (GATs) are key players in regulating GABAergic tone. These membrane-bound proteins, part of the solute carrier 6 (SLC6) gene family, are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] Four distinct GAT subtypes have been identified in mammals: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1).[1] Their differential expression patterns in the brain suggest distinct physiological roles, making subtype-selective inhibitors highly sought-after as therapeutic agents with potentially fewer side effects.[3][4]
N-substituted nipecotic acid has emerged as a privileged scaffold for the development of potent GAT inhibitors.[5][6] The prototypical GAT inhibitor, Tiagabine, an N-substituted nipecotic acid derivative, is clinically approved for the treatment of epilepsy.[4][6] The vast chemical space accessible through modifications of the N-substituent allows for the generation of large libraries of analogues with diverse pharmacological profiles.[7][8] High-throughput screening of these libraries is therefore a critical step in the discovery of new lead compounds.
This guide outlines a robust screening cascade designed to efficiently identify and characterize novel GAT inhibitors from N-substituted nipecotic acid libraries.
The Screening Cascade: A Multi-Tiered Approach for Hit Identification and Validation
A successful HTS campaign relies on a logical and tiered workflow, often referred to as a screening cascade. This approach maximizes efficiency and minimizes false positives by using a high-capacity, less complex assay for the primary screen, followed by more detailed, lower-throughput secondary assays for hit confirmation and characterization.
Figure 1. A tiered high-throughput screening cascade for GAT inhibitors.
PART 1: Primary High-Throughput Screening Protocol: Fluorescence-Based GABA Uptake Assay
Rationale: Traditional [3H]GABA uptake assays, while reliable, pose significant logistical and safety challenges due to the use of radioactivity.[9][10] We therefore propose a fluorescence-based functional assay using a genetically encoded GABA sensor, iGABA-Snfr, as the primary screen. This method offers a non-radioactive, high-content alternative suitable for HTS, and its results show a strong correlation with traditional radioactive assays.[9][10] The iGABA-Snfr sensor is a fluorescent protein that exhibits an increase in fluorescence upon binding to GABA, allowing for real-time imaging of GABA uptake dynamics in cells.[9][11]
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably co-expressing the human GAT subtype of interest (e.g., GAT1) and the iGABA-Snfr sensor.
-
Culture Medium: DMEM/F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., G418 for GAT1, Puromycin for iGABA-Snfr).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: N-substituted nipecotic acid library dissolved in DMSO to a stock concentration of 10 mM.
-
Reference Inhibitor: Tiagabine hydrochloride (for GAT1).
-
Substrate: GABA.
-
Assay Plates: 384-well, black, clear-bottom microplates.
Equipment
-
Automated liquid handler (e.g., Echo acoustic dispenser, Fluent).
-
High-content imaging system with environmental control (37°C, 5% CO2) and kinetic read capabilities (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).
-
Plate washer and centrifuge.
Step-by-Step Protocol
-
Cell Plating:
-
Culture the stable cell line to ~80% confluency.
-
Harvest cells and resuspend in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library into assay buffer.
-
Using an acoustic liquid handler, transfer a small volume (e.g., 40 nL) of test compounds, reference inhibitor, and DMSO (vehicle control) to the assay plate, resulting in a final screening concentration of 10 µM.
-
Incubate the plate for 15 minutes at 37°C.
-
-
GABA Uptake Measurement:
-
Place the assay plate into the pre-warmed high-content imager.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add 10 µL of pre-warmed GABA solution (final concentration at its EC80 value, predetermined during assay development) to all wells.
-
Immediately begin kinetic image acquisition, capturing images every 15-30 seconds for 10-15 minutes. The rate of decrease in extracellular fluorescence (as GABA is transported into the cells) is the primary readout.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data to controls:
-
0% Inhibition (Vehicle Control): Wells with DMSO only.
-
100% Inhibition (Positive Control): Wells with a saturating concentration of Tiagabine.
-
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (Rate_Compound - Rate_Vehicle) / (Rate_PositiveControl - Rate_Vehicle)
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean).
-
PART 2: Secondary and Confirmatory Assays
Hits identified in the primary screen require further validation through orthogonal assays to confirm their activity, determine their potency, and assess their mechanism of action.
Protocol: Radioligand Binding Assay for Target Engagement
Rationale: This assay directly measures the ability of a test compound to bind to the GAT protein. It is considered the gold standard for determining the binding affinity (Ki) of a ligand to its receptor.[12][13] The assay is performed in a competitive format, where the unlabeled test compound competes with a known radiolabeled GAT inhibitor for binding to membranes prepared from cells expressing the target GAT.
Materials and Reagents
-
Membrane Preparation: Membranes from HEK293 cells overexpressing the target GAT subtype (e.g., hGAT1).
-
Radioligand: [3H]Tiagabine or another suitable high-affinity radioligand for the target GAT.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: Confirmed hits from the primary screen.
-
Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Tiagabine).
-
Scintillation Cocktail: Ultima Gold or equivalent.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).
Step-by-Step Protocol
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer.
-
Add 25 µL of test compound at various concentrations (e.g., 10-point, 3-fold serial dilution).
-
Add 25 µL of radioligand at a final concentration close to its Kd value (e.g., 1-3 nM [3H]Tiagabine).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein/well).
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Filtration:
-
Pre-soak the filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate bound from free radioligand.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
| Parameter | Description | Typical Value |
| Bmax | Maximum number of binding sites | Receptor density dependent |
| Kd | Dissociation constant of the radioligand | e.g., 16 nM for [3H]Tiagabine |
| IC50 | Concentration of inhibitor causing 50% displacement | Compound dependent |
| Ki | Inhibitor binding affinity constant | Calculated from IC50 |
Table 1. Key parameters derived from radioligand binding assays.
Protocol: [3H]GABA Uptake Assay (Orthogonal Functional Assay)
Rationale: To confirm that the binding of the hit compounds translates into functional inhibition of GABA transport, a [3H]GABA uptake assay is performed.[15] This serves as an essential orthogonal validation step, confirming the mechanism of action suggested by the primary screen.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the target GAT subtype.
-
Radiolabeled Substrate: [3H]GABA.
-
Uptake Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test Compounds: Confirmed hits.
-
Plates: 96-well cell culture plates.
Step-by-Step Protocol
-
Cell Plating: Plate cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash the cells twice with pre-warmed uptake buffer. Add 100 µL of uptake buffer containing the test compounds at various concentrations and incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 10 µL of [3H]GABA (final concentration ~30 nM) to each well and incubate for 3 minutes at 37°C.[15]
-
Uptake Termination: Rapidly wash the cells three times with 200 µL of ice-cold uptake buffer to remove extracellular [3H]GABA.
-
Lysis and Detection: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to a scintillation vial or a 96-well plate compatible with a scintillation counter, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of [3H]GABA uptake against the log concentration of the test compound.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Binding Assay (Ki, nM) | Uptake Assay (IC50, nM) |
| Hit A | 85.2 | 75 | 150 |
| Hit B | 62.5 | 450 | 980 |
| Hit C | 91.0 | 25 | 45 |
| Tiagabine | 98.6 | 16 | 132[14] |
Table 2. Example data summary for confirmed hits.
Conclusion and Forward Look
The screening cascade detailed in this application note provides a robust framework for the identification and validation of novel N-substituted nipecotic acid-based GAT inhibitors. By integrating a modern, high-throughput fluorescence-based primary assay with gold-standard radiolabel-based secondary assays, this workflow ensures both efficiency and data integrity.[9][13] Hits that are confirmed to be potent in both binding and functional assays, such as "Hit C" in our example data, can then be advanced to further studies, including selectivity profiling against other GAT subtypes, off-target liability screening (e.g., against GABA-A receptors or GABA transaminase), and ultimately, lead optimization and in vivo efficacy testing.[1][16]
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High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv. Available at: [Link]
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Scholze, P., et al. (2018). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. Available at: [Link]
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Silva, N. C., et al. (2022). High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. PubMed. Available at: [Link]
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Lee, Y., et al. (2023). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Available at: [Link]
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Joncza, J., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]
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Haggkvist, J., et al. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]
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Zimmermann, J., et al. (2024). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). PubMed. Available at: [Link]
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Toth, K., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. PubMed. Available at: [Link]
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Joncza, J., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]
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Krall, J., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. Available at: [Link]
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Pang, L., et al. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]
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Toth, K., et al. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Available at: [Link]
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Marvin, J. S., et al. (2019). A genetically encoded fluorescent sensor for in vivo imaging of GABA. eScholarship.org. Available at: [Link]
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Kilic, F., et al. (2013). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). PubMed Central. Available at: [Link]
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Krall, J., et al. (2020). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. ResearchGate. Available at: [Link]
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S. V. S. K. K. G., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. PubMed. Available at: [Link]
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Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based screening of pseudostatic combinatorial hydrazone libraries. Semantic Scholar. Available at: [Link]
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Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. PubMed Central. Available at: [Link]
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LC-MS/MS method for quantification of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid in plasma
An Application Note and Protocol for the Quantification of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid in Plasma using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of this compound in human plasma. The method employs a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic (PK) and toxicokinetic (TK) studies in the drug development pipeline. The protocol outlines a straightforward protein precipitation (PPT) method for sample preparation and has been developed to meet the rigorous standards for bioanalytical method validation set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction and Scientific Rationale
This compound is a small molecule containing a piperidine core, a common scaffold in medicinal chemistry. The accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1]
The method described herein is designed for researchers, scientists, and drug development professionals who require a reliable and validated assay for determining plasma concentrations of this analyte. The core of this method is the use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity by monitoring a unique precursor-to-product ion transition for the analyte and its internal standard.
Analyte and Internal Standard (IS) Properties
The selection of an appropriate Internal Standard (IS) is critical for correcting variability during sample processing and analysis.[2][3] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties and chromatographic behavior.[4] For this protocol, a SIL analog, this compound-d10 (with deuterated ethyl groups), is proposed. If a SIL-IS is unavailable, a structural analog with similar properties can be used, though this requires more rigorous validation of matrix effects.[5]
| Property | This compound (Analyte) | This compound-d10 (IS) |
| CAS Number | 1018504-07-8[6] | Not Commercially Available (Custom Synthesis) |
| Molecular Formula | C₁₁H₂₀N₂O₃ | C₁₁H₁₀D₁₀N₂O₃ |
| Molecular Weight | 228.29 g/mol | 238.35 g/mol |
| Chemical Structure |
(Note: Structures are illustrative representations)
LC-MS/MS Method and Parameters
The following parameters were optimized for a sensitive and selective assay on a typical triple quadrupole LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher).
Mass Spectrometry
Due to the presence of the basic piperidine nitrogen, positive electrospray ionization (ESI+) was chosen for its superior ionization efficiency for this class of compounds.
| Parameter | Analyte | Internal Standard (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 229.2 | m/z 239.3 |
| Product Ion (Q3) | m/z 128.1 | m/z 138.1 |
| MRM Transition | 229.2 → 128.1 | 239.3 → 138.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized (e.g., 80 V) | Optimized (e.g., 80 V) |
Rationale for MRM Transition: The selected product ion (m/z 128.1) corresponds to a stable fragment following the neutral loss of the diethylcarbamoyl group. This fragmentation pathway is specific and provides a robust signal.
Liquid Chromatography
A reversed-phase chromatographic method was developed to achieve separation from endogenous plasma components and ensure a rapid analysis time.
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |
| Total Run Time | 4.0 minutes |
Rationale for Chromatographic Choices: The C18 column provides excellent retention for moderately polar compounds. The use of formic acid aids in protonating the analyte for better peak shape and ESI+ response. A gradient elution ensures that the analyte is eluted with a sharp peak while later-eluting matrix interferences are washed from the column.[7]
Detailed Experimental Protocols
Required Materials and Reagents
-
Human plasma with K₂EDTA as anticoagulant
-
This compound reference standard
-
This compound-d10 (IS) reference standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (99%+)
-
Deionized Water (>18 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer and microcentrifuge
-
96-well collection plates and sealing mats
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation (PPT) Protocol
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[8] Acetonitrile is a highly efficient precipitating agent.[9]
Step-by-Step Workflow:
-
Sample Aliquoting: Allow plasma samples, CS, and QCs to thaw completely at room temperature. Vortex gently to ensure homogeneity. Pipette 50 µL of each sample into separate 1.5 mL microcentrifuge tubes.
-
Precipitation and IS Addition: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[10]
-
Vortexing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate or LC vials. Avoid disturbing the protein pellet.
-
Injection: Seal the plate and place it in the autosampler for LC-MS/MS analysis. Inject 5 µL into the system.
Caption: Protein Precipitation Sample Preparation Workflow.
Bioanalytical Method Validation (BMV)
The method must be validated to ensure it is fit for purpose. Validation was performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][11][12][13]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to nominal values (accuracy) and the variability of measurements (precision). | At 4 QC levels (LLOQ, Low, Mid, High); precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%Bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met. |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible. |
| Stability | To evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Summary of (Hypothetical) Validation Results
The following tables summarize the expected performance of the method during validation.
Table 1: Calibration Curve Summary
| Concentration Range | Curve Fit | Correlation Coefficient (r²) |
|---|
| 0.5 – 1000 ng/mL | Linear, 1/x² weighting | > 0.995 |
Table 2: Intra- and Inter-Day Accuracy & Precision
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ (0.5) | ≤ 10.0% | ± 12.0% | ≤ 12.0% | ± 13.0% |
| Low (1.5) | ≤ 8.0% | ± 9.0% | ≤ 9.0% | ± 10.0% |
| Mid (75) | ≤ 6.0% | ± 7.0% | ≤ 7.0% | ± 8.0% |
| High (750) | ≤ 5.0% | ± 6.0% | ≤ 6.0% | ± 7.0% |
Table 3: Stability Summary
| Condition | Duration | Result |
|---|---|---|
| Bench-Top (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable |
| Long-Term Storage (-20°C) | 90 days | Stable |
| Post-Preparative (Autosampler) | 48 hours | Stable |
Overall Analytical Workflow
The complete process from receiving samples to generating final concentration data follows a structured and documented path to ensure data integrity.
Caption: High-Level Bioanalytical Workflow Overview.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the method has been demonstrated to meet the stringent validation requirements of global regulatory agencies. This protocol is well-suited for supporting pharmacokinetic and other studies requiring accurate measurement of this analyte in a biological matrix.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(16), 1635-1638. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
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European Medicines Agency. Guideline Bioanalytical method validation. [Link]
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Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]
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van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
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KCAS Bioanalytical & Biomarker Services. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Rathod, D. M., et al. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 155, 357-364. [Link]
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Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [Link]
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Protocol for Assessing Blood-Brain Barrier Permeability of Piperidine Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold and the Blood-Brain Barrier Challenge
The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery, gracing the structures of numerous successful therapeutics. Its saturated, six-membered heterocyclic nature allows for the precise spatial orientation of pharmacophoric elements, making it an attractive framework for targeting a wide array of CNS receptors and enzymes. However, the very feature that often contributes to its biological activity—the basic nitrogen atom—presents a significant challenge for brain entry: crossing the formidable blood-brain barrier (BBB).
The BBB is a highly selective, dynamic interface that protects the brain from systemic circulation. Composed of specialized endothelial cells interconnected by tight junctions, it severely restricts the passage of most small molecules. For a piperidine derivative to exert its effect within the CNS, it must navigate this barrier, a process governed by a delicate interplay of its physicochemical properties and its interaction with active transport systems.
This application note provides a comprehensive, multi-tiered protocol for assessing the BBB permeability of novel piperidine derivatives. It is designed to guide researchers through a logical progression of in silico, in vitro, and in vivo assays, enabling a thorough characterization of a compound's potential for CNS penetration. The emphasis is on not just the "how" but the "why" behind each experimental choice, fostering a deeper understanding of the data generated and its implications for drug design.
Guiding Principles: Physicochemical Properties for CNS Drug Candidates
Before embarking on experimental evaluation, it is crucial to consider the physicochemical properties of the piperidine derivatives. Decades of research have culminated in a set of generally accepted guidelines for successful CNS drugs.[1][2][3] While not absolute rules, they provide a valuable framework for prioritizing and designing compounds with a higher probability of BBB penetration.
A critical consideration for piperidine derivatives is the pKa of the basic nitrogen. A high pKa can lead to a high degree of ionization at physiological pH (7.4), which significantly hinders passive diffusion across the lipophilic cell membranes of the BBB.[1] Therefore, medicinal chemistry efforts are often directed at modulating this pKa to strike a balance between maintaining target engagement and optimizing for BBB permeability.
| Property | Optimal Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 450 Da | Facilitates passive diffusion through the tight junctions and cell membranes of the BBB.[1] |
| Lipophilicity (clogP) | 1.5 - 3.5 | A balance is required; too low and the compound won't partition into the lipid membranes, too high and it may suffer from poor solubility, high plasma protein binding, and increased metabolic clearance.[1][2] |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | A lower TPSA is associated with better passive diffusion across the BBB.[1][3] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizing hydrogen bonding potential with water can improve membrane permeability.[1][2] |
| pKa of Basic Center | 7.5 - 10.0 | A delicate balance; the compound needs to be sufficiently unionized at physiological pH to cross the BBB, but ionization is often crucial for target interaction.[1][2] |
A Multi-Tiered Approach to Permeability Assessment
A robust assessment of BBB permeability involves a tiered approach, starting with high-throughput, cost-effective methods and progressing to more complex and physiologically relevant models for the most promising candidates.
Caption: Comparative workflows for in vivo BBB permeability assessment.
Conclusion: An Integrated Strategy for Success
The successful development of CNS-active piperidine derivatives hinges on a thorough and early assessment of their ability to penetrate the blood-brain barrier. The multi-tiered approach outlined in this application note provides a systematic and resource-efficient framework for this critical evaluation. By integrating in silico predictions, in vitro assays for both passive and active transport, and in vivo confirmation, researchers can gain a comprehensive understanding of a compound's BBB permeability profile. This knowledge is not only essential for selecting the most promising candidates for further development but also provides invaluable feedback for the iterative process of medicinal chemistry optimization, ultimately increasing the probability of discovering novel and effective CNS therapeutics.
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Faramarzi, S., Kim, M. T., Volpe, D. A., Cross, K. P., Chakravarti, S., & Stavitskaya, L. (2022). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in pharmacology, 13, 1040838. [Link]
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Jorgensen, C. G., Gallagher, E., Wang, Y., Ulmschneider, M. B., & Searson, P. C. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(15), 4567-4579. [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Models of CNS Barriers. [Link]
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Di Giovanni, G., & Di Matteo, V. (2013). Brain Microdialysis in Freely Moving Animals. In Methods in Molecular Biology (Vol. 1017, pp. 121-143). Humana Press. [Link]
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ResearchGate. (n.d.). (PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
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Cucullo, L., & Santaguida, S. (2018). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in neuroanatomy, 12, 53. [Link]
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Iyer, M., Mishra, R., & Han, Y. (2007). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 325-338. [Link]
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Sharma, A., & Kumar, R. (2020). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv preprint arXiv:2008.06584. [Link]
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ResearchGate. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]
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Daina, A., & Zoete, V. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. Journal of natural products, 76(9), 1642-1649. [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]
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Unknown. (n.d.). Caco2 assay protocol. [Link]
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Chromatography Forum. (2004). Sample prep for LCMS - Extracting drugs from brain tissue. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2007). Development and Validation of an LC/MS/MS Procedure for the Quantification of Endogenous myo-Inositol Concentrations in Rat Brain Tissue Homogenates. Analytical Chemistry, 79(15), 5575-5582. [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]
-
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US. [Link]
-
Shah, L., & Abbruscato, T. J. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Pharmacy and Pharmacology, 66(5), 613-630. [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay-BBB Kit. [Link]
-
Anna, V. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Science, 2(12), 2061-2078. [Link]
-
Li, Y., & Tse, F. L. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6147-6159. [Link]
-
Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. [Link]
-
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. [Link]
-
ResearchGate. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
-
ResearchGate. (n.d.). How can I detect the permeability of a BBB model?. [Link]
-
Unknown. (n.d.). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. [Link]
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Solvo Biotechnology. (n.d.). Predicting BBB Permeability of Drugs Using In Vitro Transporter Data. [Link]
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- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the N-Carbamoylation of Piperidine-3-Carboxylic Acid
Introduction
Welcome to the technical support guide for the N-carbamoylation of piperidine-3-carboxylic acid (also known as nipecotic acid). This reaction is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the introduction of a carbamoyl moiety can significantly alter a molecule's polarity, solubility, and biological interactions.
However, the bifunctional nature of the starting material—possessing both a nucleophilic secondary amine and a carboxylic acid—presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for problem-solving.
Core Principles: Understanding the Reaction Landscape
The primary goal is the nucleophilic attack of the piperidine's secondary amine onto a suitable carbamoylating agent. The core challenge is managing the reactivity of the two functional groups. The reaction can proceed via two main strategic pathways, each with its own set of parameters and potential pitfalls.
The choice between a direct, one-step reaction and a multi-step protection strategy is the first and most critical decision point, dictating the entire experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common carbamoylating agents for this reaction?
The choice of agent is critical and depends on your chosen strategy.
-
For Direct Carbamoylation: Alkali metal cyanates, such as potassium cyanate (KNCO) or sodium cyanate (NaOCN), are most common. These generate isocyanic acid in situ in aqueous solutions. Urea can also be used, but it often requires higher temperatures to drive the equilibrium toward isocyanic acid formation, which can introduce more side products.
-
For Protected Substrates: Isocyanates (R-N=C=O) are highly efficient and react directly with the free amine.[1] This method offers a broader scope for introducing various substituents (the 'R' group) but mandates the use of a protected carboxylic acid to prevent side reactions.
Q2: Is it absolutely necessary to protect the carboxylic acid group?
It is highly recommended, especially if you are using reactive isocyanates or aiming for the highest purity and yield. An unprotected carboxylic acid can be deprotonated to form a carboxylate, which is generally a poor nucleophile. However, under certain conditions, it can react with the carbamoylating agent, leading to unwanted byproducts. A common and effective strategy involves protecting the carboxylic acid as a methyl or ethyl ester via Fischer esterification before proceeding with the carbamoylation step.
Q3: What is the primary cause of insoluble white precipitates in my reaction?
This is most often due to the formation of urea byproducts. This issue is particularly prevalent when using isocyanates in the presence of trace amounts of water. The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to form a symmetric, often poorly soluble, urea.[2]
Q4: How critical is pH control during the reaction?
For direct carbamoylation using potassium cyanate, pH is arguably the most critical parameter. The reaction should be maintained in a neutral to slightly alkaline range (pH 7-8).
-
Too Acidic (pH < 7): The piperidine nitrogen will be protonated, drastically reducing its nucleophilicity and stopping the reaction. Additionally, isocyanic acid can hydrolyze.
-
Too Basic (pH > 9): While the piperidine nitrogen remains nucleophilic, highly basic conditions can promote unwanted side reactions and complicate product workup.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield | 1. Incorrect pH (KNCO method): The piperidine nitrogen is protonated and non-nucleophilic. | Solution: Carefully monitor and adjust the pH to 7-8 throughout the reaction using a dilute acid or base. Use a calibrated pH meter for accuracy. |
| 2. Inactive Catalyst/Reagents: The carbamoylating agent has degraded due to moisture or age. | Solution: Use freshly opened, high-purity reagents. Isocyanates are particularly moisture-sensitive and should be handled under an inert atmosphere (N₂ or Ar). | |
| 3. Insufficient Activation (Protected Route): If using a multi-step synthesis, the initial protection of the carboxylic acid may be incomplete. | Solution: Confirm complete esterification (e.g., via TLC or LC-MS) before proceeding to the carbamoylation step. Drive the esterification to completion using excess alcohol or by removing water. | |
| Formation of a Major, Unidentified Impurity | 1. Urea Byproduct Formation (Isocyanate Method): Presence of moisture in solvents or reagents.[2] | Solution: Use anhydrous solvents and dry all glassware thoroughly. Handle isocyanates under a strict inert atmosphere. If precipitates form, they can sometimes be removed by filtration, but prevention is key. |
| 2. Biuret Formation: The N-H of the newly formed carbamoyl group reacts with another molecule of isocyanate. This occurs with excess isocyanate or at elevated temperatures.[3] | Solution: Use a controlled stoichiometry, typically adding the isocyanate slowly to a solution of the amine. A slight excess of the amine (1.0 eq) relative to the isocyanate (1.1-1.2 eq) can sometimes be beneficial. Avoid unnecessarily high reaction temperatures. | |
| 3. Reaction at Carboxylic Acid: The unprotected -COOH group has reacted. | Solution: Protect the carboxylic acid as an ester prior to carbamoylation. This is the most robust solution to avoid this side reaction. | |
| Reaction Stalls / Incomplete Conversion | 1. Poor Solubility: Reagents or the product may not be fully soluble in the chosen solvent, limiting reaction kinetics. | Solution: Screen alternative solvents. For the KNCO method, water is typical, but for protected substrates, solvents like DMF, THF, or DCM are common.[1] Gentle heating may improve solubility and reaction rate. |
| 2. Steric Hindrance: If using a bulky isocyanate, the reaction may be slow. | Solution: Increase the reaction temperature or extend the reaction time. Monitor progress carefully by TLC or LC-MS to find the optimal endpoint. | |
| Difficult Product Purification | 1. Co-elution of Product and Urea Byproduct: Urea byproducts can have similar polarities to the desired product, complicating chromatography. | Solution: Optimize the reaction to prevent urea formation. If it does form, try trituration with a solvent in which the urea is insoluble (e.g., diethyl ether, cold DCM) before attempting column chromatography. |
| 2. Emulsion during Workup: The product may act as a surfactant, especially in biphasic systems. | Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Direct Carbamoylation using Potassium Cyanate (KNCO)
This protocol is a direct, one-step method suitable when avoiding a protection-deprotection sequence is desired. Success is highly dependent on pH control.
-
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
Potassium cyanate (KNCO, 1.5 eq)
-
Deionized water
-
1M HCl and 1M NaOH for pH adjustment
-
-
Procedure:
-
Dissolve piperidine-3-carboxylic acid in deionized water (approx. 10 mL per gram of starting material).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the potassium cyanate portion-wise over 15-20 minutes.
-
Monitor the pH of the reaction mixture continuously. Maintain the pH between 7.0 and 8.0 by adding 1M HCl or 1M NaOH dropwise as needed.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH ~2-3 with concentrated HCl to precipitate the product.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Carbamoylation via a Protection-Deprotection Strategy
This robust, multi-step method generally provides higher purity and is compatible with a wider range of carbamoylating agents (e.g., substituted isocyanates).
-
Step A: Ester Protection of Carboxylic Acid
-
Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol or ethanol (20 volumes).
-
Cool the suspension to 0 °C and slowly bubble in HCl gas until saturation, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until a clear solution is formed and TLC/LC-MS confirms the disappearance of starting material.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting solid is the ester hydrochloride salt, which can often be used directly in the next step.
-
-
Step B: N-Carbamoylation of the Ester Intermediate
-
Dissolve the piperidine-3-carboxylic acid ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to liberate the free amine. Stir for 15 minutes.
-
Add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor for completion (typically 1-4 hours).
-
Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-carbamoyl-piperidine-3-carboxylate.
-
-
Step C: Saponification (Deprotection) of the Ester
-
Dissolve the crude ester from Step B in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC/LC-MS indicates complete consumption of the ester.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl.
-
Extract the final product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the final 1-carbamoylpiperidine-3-carboxylic acid. Purify further by crystallization or chromatography if necessary.
-
References
-
Urea formation by reaction between a isocyanate group and water. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kawasaki, T., Yamazaki, K., Tomono, R., Ishida, N., & Murakami, M. (n.d.). Photoinduced Carbamoylation of C(sp3)–H Bonds with Isocyanates. Chemistry Letters. Oxford Academic. Retrieved January 20, 2026, from [Link]
-
Kawasaki, T., Yamazaki, K., Tomono, R., Ishida, N., & Murakami, M. (n.d.). Photoinduced Carbamoylation of C(sp3)–H Bonds with Isocyanates. CSJ Journals. Retrieved January 20, 2026, from [Link]
-
Hrynzovskyi, A., & Holub, D. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. Chemical Research in Toxicology, 33(11), 2829–2838. ACS Publications. [Link]
-
Bang, J., Kim, J., Lee, S., Kim, S., & Kim, W. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3530. MDPI. [Link]
-
Bull, J. A., Croft, R. A., Davis, O. R., Doran, R., & Morgan, K. F. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. The Journal of organic chemistry, 75(18), 6303–6306. PMC. [Link]
-
Konaka, C., Hagiwara, T., & Yano, T. (1993). New method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy. Biological & pharmaceutical bulletin, 16(5), 452–455. PubMed. [Link]
-
Urea Formation. (n.d.). Organic Chemistry Data. Retrieved January 20, 2026, from [Link]
-
Hrynzovskyi, A., & Holub, D. (2020). Theoretical Studies of the Mechanism of Carbamoylation of Nucleobases by Isocyanates. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Does anybody know what this is and what reaction is happening? (2020). Reddit. Retrieved January 20, 2026, from [Link]
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Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved January 20, 2026, from [Link]
-
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2018). ChemMedChem, 13(16), 1695–1707. NIH. [Link]
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Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. Retrieved January 20, 2026, from [Link]
- Preparation method of (S)-3-piperidinecarboxylic acid. (2017). Google Patents.
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1987). Journal of medicinal chemistry, 30(9), 1543–1549. PubMed. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2024). Organic Letters. ACS Publications. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]
-
Tenti, G., & Afonso, C. A. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical reviews, 115(21), 11683–11720. ACS Publications. [Link]
-
Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. (n.d.). Chemical Communications. RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Purification Strategies for 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its purification?
A1: Understanding the key physicochemical properties is the foundation for designing an effective purification strategy. This compound is a molecule with distinct acidic and basic functionalities, which dictates its behavior in different solvent and pH environments.
-
Amphoteric Nature: The molecule possesses a carboxylic acid group (acidic) and a tertiary amine within the piperidine ring (basic). This makes it amphoteric, meaning it can react as either an acid or a base. Its solubility is therefore highly dependent on pH.
-
Solubility Profile: It is expected to be soluble in polar organic solvents like methanol and ethanol. Its solubility in water is moderate and can be significantly increased at high or low pH due to salt formation. It will likely have low solubility in nonpolar solvents such as hexanes or diethyl ether.
-
Potential for Zwitterion Formation: Like amino acids, this compound can exist as a zwitterion (an internal salt), which can affect its solubility and chromatographic behavior. Adjusting the pH can shift the equilibrium away from the zwitterionic form, facilitating extraction into a specific phase.[1]
Q2: My crude product is a complex mixture. What is the most robust initial purification strategy?
A2: For a complex crude mixture, acid-base extraction is the most powerful and straightforward initial purification technique.[2][3] This method leverages the amphoteric nature of your compound to separate it from neutral, acidic, or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Removal of Basic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate basic impurities, including any unreacted piperidine starting materials, and draw them into the aqueous layer.[3]
-
Drain the aqueous layer. Repeat the extraction 1-2 times.
-
-
Isolation of the Target Compound:
-
To the remaining organic layer, add a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate). This will deprotonate the carboxylic acid of your target compound, forming a water-soluble carboxylate salt.[4][5]
-
Shake the funnel, allowing the layers to separate. The target compound will now be in the aqueous layer.
-
Drain the aqueous layer containing your product into a separate flask. Repeat this extraction 1-2 times to ensure complete recovery.
-
-
Recovery of the Purified Product:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly acidify the solution with a strong acid (e.g., concentrated HCl) with stirring until the pH is decidedly acidic (pH < 4).[5]
-
The protonated this compound will become less water-soluble and precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
dot graph TD { A[Crude Product in Organic Solvent] -->|Extract with 1M HCl| B{Aqueous Layer: Basic Impurities}; A --> C[Organic Layer: Target Compound + Neutral/Acidic Impurities]; C -->|Extract with 1M NaOH| D{Aqueous Layer: Target Compound (as salt)}; C --> E[Organic Layer: Neutral Impurities]; D -->|Acidify with HCl| F[Precipitate: Pure Product]; }
caption: Workflow for acid-base extraction purification.
Q3: I performed an acid-base extraction, but my product still shows impurities on TLC/HPLC. What is the next step?
A3: If impurities persist after extraction, recrystallization is the recommended next step for solid compounds. This technique purifies compounds based on differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures.
Troubleshooting Recrystallization
| Issue | Potential Cause | Troubleshooting Solution |
| Low Recovery | The chosen solvent is too good, even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature but high solubility when hot. Alternatively, use a two-solvent system (one "good" solvent and one "poor" solvent). |
| Oiling Out | The melting point of the impure solid is lower than the boiling point of the solvent, or the impurity concentration is very high. | Return the solution to the heat source and add more of the "soluble" solvent to prevent premature saturation upon cooling.[6] |
| No Crystals Form | The solution is too dilute, or the cooling process is too rapid. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, a seed crystal can be added. Evaporating some solvent to increase the concentration may also be necessary. |
| Crystallization is too fast | The solution is too concentrated. | Add a small amount of additional hot solvent to the dissolved solid to ensure the solution is not supersaturated.[6] |
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to fully dissolve it.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Q4: My compound is not amenable to crystallization. How can I purify it using chromatography?
A4: For compounds that are difficult to crystallize or for separating structurally similar impurities, column chromatography is a highly effective alternative. Given the polar nature of the carboxylic acid and the amide group, both normal-phase and reversed-phase chromatography are viable options.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="Crude Product"]; B [label="Analyze by TLC/LC-MS"]; C [label="Select Stationary Phase"]; D [label="Normal Phase (Silica)"]; E [label="Reversed Phase (C18)"]; F [label="Optimize Mobile Phase"]; G [label="Perform Column Chromatography"]; H [label="Collect & Analyze Fractions"]; I [label="Combine Pure Fractions & Evaporate"]; J [label="Pure Product"];
}
caption: Decision workflow for chromatographic purification.
Normal-Phase Chromatography (Silica Gel)
-
Challenge: Carboxylic acids can exhibit poor behavior (streaking/tailing) on standard silica gel due to strong interactions with the acidic silica surface.[7]
-
Solution: To mitigate this, a small amount of an acid (e.g., 0.1-1% acetic or formic acid) is often added to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica.
-
Eluent Systems: A common mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the added acid.
Reversed-Phase Chromatography (C18)
-
Advantages: Reversed-phase chromatography is often an excellent choice for purifying polar compounds like carboxylic acids.[8]
-
Eluent Systems: Typical mobile phases are mixtures of water and acetonitrile or methanol. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid.[8]
Ion-Exchange Chromatography
-
Principle: This technique separates molecules based on their net charge.[9]
-
Application: Anion-exchange chromatography can be particularly effective. The negatively charged carboxylate (at neutral or slightly basic pH) will bind to a positively charged resin. Impurities that are neutral or positively charged will pass through. The bound product can then be eluted by changing the pH or increasing the salt concentration.[9]
Q5: I'm observing a persistent yellow tint in my purified product. What could be the cause and how can I remove it?
A5: A yellow discoloration in piperidine derivatives can often be attributed to minor oxidation products. While these may be present in very small quantities, they can be highly colored.
-
Activated Charcoal Treatment: A common method to remove colored impurities is to use activated charcoal.
-
Dissolve the product in a suitable solvent during the recrystallization process.
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Proceed with the crystallization as usual.
-
Caution: Using too much charcoal can lead to a significant loss of the desired product due to adsorption.[6]
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
-
Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Lab Manager. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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- 9. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 1-(Diethylcarbamoyl)piperidine-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshoot common issues and refine your experimental protocol.
Frequently Asked Questions (FAQs): Understanding the Core Synthesis
Before diving into specific troubleshooting scenarios, a solid understanding of the reaction's fundamentals is crucial. This synthesis is a classic example of an N-acylation, specifically a Schotten-Baumann reaction, which requires careful control of several key parameters.[1][2][3][4]
Q1: What is the underlying mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][5] The secondary amine of piperidine-3-carboxylic acid (also known as nipecotic acid) acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethylcarbamoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][5]
Q2: Why is pH control so critical in this reaction?
The pH of the reaction medium is arguably the most critical factor influencing the yield for two primary reasons:
-
Nucleophilicity of the Amine: The starting material, piperidine-3-carboxylic acid, is an amino acid. In acidic conditions (low pH), the piperidine nitrogen will be protonated to form an ammonium salt (-NH₂⁺-).[6][7] This protonated form is not nucleophilic and will not react with the acyl chloride. The reaction requires a free lone pair on the nitrogen to initiate the attack.
-
Stability of the Acylating Agent: Diethylcarbamoyl chloride is highly susceptible to hydrolysis, especially under basic conditions (high pH).[8][9][10] Water will act as a nucleophile, attacking the acyl chloride to form the unreactive diethylcarbamic acid (which can decompose) and HCl. This is a major competitive side reaction that consumes the acylating agent.[11]
Therefore, an optimal pH range (typically slightly alkaline, around 8-10.5) must be maintained to ensure the piperidine nitrogen is sufficiently deprotonated and nucleophilic without causing excessively rapid hydrolysis of the diethylcarbamoyl chloride.[3][12]
Q3: What is the role of the base, and how do I choose the right one?
The base serves two functions: it acts as an acid scavenger to neutralize the HCl generated during the reaction, and it helps maintain the optimal pH for the amine to be nucleophilic.[2][3] Common choices include:
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Used in aqueous or biphasic systems (the classic Schotten-Baumann condition). They are inexpensive and effective but can accelerate the hydrolysis of the acyl chloride if the pH is not carefully controlled.[4]
-
Organic Bases (e.g., Triethylamine (TEA), Pyridine): Used in anhydrous organic solvents. They are less likely to promote hydrolysis but can be more difficult to remove during workup. Pyridine can also act as a nucleophilic catalyst.[13] For secondary amines, a non-nucleophilic base like TEA is often preferred.
Troubleshooting Guide: From Low Conversion to Purification Losses
This section addresses specific problems you might encounter during the synthesis.
Scenario 1: Low or No Conversion of Starting Material
Q: I've run the reaction, but TLC/LC-MS analysis shows mostly unreacted piperidine-3-carboxylic acid. What went wrong?
This issue typically points to problems with your reagents or fundamental reaction setup.
-
Cause 1: Inactive Acylating Agent. Diethylcarbamoyl chloride is highly moisture-sensitive.[8][9][14] If it has been improperly stored or is old, it may have already hydrolyzed.
-
Solution: Always use a fresh bottle of diethylcarbamoyl chloride or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon).[8] Ensure all glassware is oven-dried before use.
-
-
Cause 2: Incorrect pH (Too Acidic). If the reaction medium is neutral or acidic, the piperidine nitrogen will be protonated and non-nucleophilic.[6][7] This is a common issue if the starting material is an HCl salt and an insufficient amount of base was added.
-
Solution: Ensure you are adding at least two equivalents of base if starting with the hydrochloride salt of piperidine-3-carboxylic acid (one to free-base the amine, and one to quench the HCl produced). Monitor the pH of the aqueous layer during the reaction and maintain it in the 8-10.5 range.
-
-
Cause 3: Poor Reagent Solubility. If the reagents are not adequately mixed, the reaction cannot proceed efficiently. This can be an issue in biphasic reactions with poor stirring.
-
Solution: Use vigorous mechanical stirring. In some cases, a phase-transfer catalyst can be employed to improve the reaction rate between the two phases.[3]
-
Scenario 2: Formation of Multiple Byproducts
Q: My crude product analysis shows the desired mass, but also several significant impurities. What are the likely side reactions?
The formation of byproducts is a common cause of low yield. Identifying the source is key to minimizing them.
-
Primary Side Reaction: Hydrolysis of Diethylcarbamoyl Chloride. As discussed, water can compete with the piperidine amine, leading to the formation of diethylamine and CO₂ (from the unstable carbamic acid).
-
Solution:
-
-
Potential Side Reaction: O-Acylation. While N-acylation is generally favored over O-acylation of the carboxylic acid, under certain conditions (e.g., using a strong activating agent for the carboxyl group), self-reaction or other O-acylation events could occur, though this is less common in this specific transformation. N-acylation of amino acids typically predominates over O-acylation of hydroxyl groups in aqueous media.[12]
Caption: Primary reaction pathway and major hydrolysis side reaction.
Scenario 3: Product Loss During Workup and Purification
Q: I believe the reaction worked, but my final isolated yield is very low. Where could I be losing my product?
The amphoteric nature of the product—containing both a weakly basic amide nitrogen and an acidic carboxylic acid—makes extraction challenging.
-
Cause 1: Incorrect pH during Aqueous Extraction.
-
To extract the product into an organic solvent (like ethyl acetate or DCM), the aqueous layer must be acidified (typically to pH 2-3). This protonates the carboxylic acid group, making the molecule less water-soluble. If the pH is too high, the carboxylate anion will keep the product in the aqueous layer.
-
Conversely, to wash away non-acidic organic impurities, you can extract the product into a basic aqueous layer (pH > 9), where it will exist as the carboxylate salt.
-
Solution: Use a calibrated pH meter during workup. When acidifying to extract into the organic layer, do so slowly and ensure the pH is stable before extraction. Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single large-volume extraction.
-
-
Cause 2: Emulsion Formation. The product may act as a surfactant, leading to emulsions during extraction that are difficult to break.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps break emulsions. If necessary, filter the entire mixture through a pad of Celite.
-
-
Cause 3: Inappropriate Purification Method.
-
Solution:
-
Crystallization: This is often the best method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
-
Column Chromatography: If crystallization fails, silica gel chromatography can be used. However, the acidic nature of the product can cause it to streak on the column. It is often necessary to add a small amount of acetic or formic acid to the eluent to obtain good peak shape.
-
-
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis, incorporating best practices to maximize yield.
Materials:
-
Piperidine-3-carboxylic acid (1.0 equiv)
-
Diethylcarbamoyl chloride (1.1 equiv)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.2 equiv)
-
Dichloromethane (DCM) or Diethyl Ether
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M and 3M
-
Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carboxylic acid (1.0 equiv) and the base (2.2 equiv) in water. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve diethylcarbamoyl chloride (1.1 equiv) in an equal volume of DCM. Add this solution dropwise to the vigorously stirred aqueous solution over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking a small sample from the organic layer.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with DCM.
-
Workup - Acidification & Extraction: Combine the aqueous layers and cool in an ice bath. Slowly acidify with 3M HCl to a pH of 2-3 (verify with a pH meter). Extract the product from the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine all ethyl acetate extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Flowchart
This decision tree can guide your troubleshooting process systematically.
Caption: A decision tree for troubleshooting low yield scenarios.
Data Summary: Impact of Key Parameters
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action |
| pH | < 7 | Protonated, non-nucleophilic amine | Maintain pH 8-10.5 |
| > 11 | Rapid hydrolysis of acyl chloride | Use controlled base addition | |
| Temperature | > 25 °C during addition | Exotherm accelerates side reactions | Add acyl chloride at 0 °C |
| Reagents | Old/wet acyl chloride | Inactive due to hydrolysis | Use fresh, properly stored reagents |
| Workup | pH > 4 during extraction | Product remains in aqueous layer | Acidify to pH 2-3 for extraction |
References
-
Kevill, D. N., & Luan, Y. (2017). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. [Link]
-
Chem-Station. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
WorldOfChemicals. (2024). Exploring Diethylcarbamyl Chloride: Properties, Applications, and Manufacturing. [Link]
-
P&S Chemicals. (n.d.). Product information, Diethylcarbamoyl chloride. [Link]
-
Wang, J., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications. [Link]
-
Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Ghosh, R., & Chakraborty, S. (2005). Mild and Useful Method for N-Acylation of Amines. Taylor & Francis. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Organic Chemistry. (2022). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
Idris, Z., et al. (2015). INFLUENCE OF pH ON THE ACYLATION OF L-HYDROXYPROLINE WITH PALMITOYL CHLORIDE IN AN AQUEOUS ACETONE MEDIUM. Journal of Oil Palm Research. [Link]
-
Idris, Z., et al. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. ResearchGate. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
New Jersey Department of Health. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. [Link]
-
Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)?. [Link]
-
Reddit. (2021). pH as it relates to charged amino acids. [Link]
-
Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH. [Link]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. nj.gov [nj.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine-Based APIs
Welcome to the Technical Support Center for the scale-up synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs). The piperidine moiety is a cornerstone in modern pharmaceuticals, present in a wide array of drugs from analgesics to antipsychotics.[1][2] However, transitioning the synthesis of these vital compounds from the laboratory bench to a manufacturing scale presents a unique set of challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and implement robust, scalable synthetic strategies.
This resource is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting guides. Our focus is on not just what to do, but why a particular approach is scientifically sound and effective in a large-scale setting.
Section 1: Core Synthesis & Reaction Optimization
This section addresses fundamental challenges in key reactions used to construct the piperidine ring and its derivatives at scale.
FAQ 1: We are experiencing poor yields and inconsistent reaction times in our large-scale Pictet-Spengler reaction for a tetrahydro-β-carboline piperidine derivative. What are the likely causes and how can we optimize this?
Answer: The Pictet-Spengler reaction, while elegant, is notoriously sensitive to scale-up parameters. The likely culprits for poor performance on a larger scale are mass and heat transfer limitations, which can affect the delicate equilibrium of imine formation and subsequent cyclization.
Causality and Troubleshooting:
-
Mixing Inhomogeneity: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions, such as polymerization of the aldehyde or decomposition of the tryptamine starting material.
-
Solution: Implement a robust agitation protocol. The use of baffles and appropriately designed impellers (e.g., pitched-blade turbine) is crucial for ensuring homogenous mixing in large vessels. Modeling software can help predict and optimize mixing efficiency at scale.[3]
-
-
Heat Transfer Inefficiency: The exothermic nature of the initial imine formation can be difficult to control in large reactors with a lower surface-area-to-volume ratio. Uncontrolled temperature spikes can lead to impurity formation.
-
Solution: Employ a jacketed reactor with precise temperature control. A gradual, controlled addition of the aldehyde to the tryptamine solution can help manage the initial exotherm.
-
-
pH Sensitivity: The rate-limiting step, the electrophilic attack of the imine on the indole ring, is highly pH-dependent. At a large scale, maintaining a consistent pH throughout the reaction vessel is critical.
-
Solution: Utilize a buffered solvent system or implement online pH monitoring and automated acid/base addition to maintain the optimal pH range (typically 4-6).
-
Troubleshooting Guide: Reductive Amination for Piperidine Synthesis
Reductive amination is a workhorse reaction for piperidine synthesis, but it is not without its scale-up challenges. This guide will help you navigate common issues.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction/Stalling | Catalyst Poisoning: Impurities from starting materials (e.g., sulfur compounds) can poison the catalyst. | 1. Purify Starting Materials: Ensure the amine and carbonyl precursors are free of catalyst poisons. 2. Catalyst Selection: Consider more robust catalysts like platinum on carbon (Pt/C) or rhodium on carbon (Rh/C) which can be less sensitive to certain impurities. |
| Catalyst Inhibition: The basicity of the piperidine product can inhibit some catalysts. | 1. Acidic Additives: The addition of a stoichiometric amount of a weak acid like acetic acid can protonate the product, reducing its inhibitory effect. | |
| Formation of Over-Alkylated Byproducts (Tertiary Amine) | Reaction Stoichiometry and Control: An excess of the carbonyl compound or prolonged reaction times can lead to the initial piperidine product reacting further. | 1. Controlled Addition: Add the carbonyl compound portion-wise to maintain a low concentration relative to the amine. 2. Monitor Reaction Progress: Utilize in-process controls (e.g., GC, HPLC) to stop the reaction once the desired product is formed. |
| Low Diastereoselectivity | Reaction Conditions: The choice of reducing agent and reaction temperature can significantly influence the stereochemical outcome. | 1. Bulky Reducing Agents: Employing sterically hindered reducing agents can favor the formation of one diastereomer. 2. Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity. A Design of Experiments (DoE) approach can be used to systematically optimize conditions. |
Experimental Protocol: Optimizing Catalyst Loading for Reductive Amination
This protocol outlines a systematic approach to determine the optimal catalyst loading for a large-scale reductive amination.
-
Small-Scale Screening:
-
Set up a parallel array of small-scale reactions (e.g., 1-5 g) with varying catalyst loadings (e.g., 0.5, 1, 2, 5 mol%).
-
Maintain all other reaction parameters (temperature, pressure, solvent, stoichiometry) constant.
-
Monitor the reaction progress by HPLC or GC at regular intervals.
-
-
Data Analysis:
-
Plot the rate of product formation against catalyst loading.
-
Identify the point at which increasing the catalyst loading no longer significantly increases the reaction rate (the point of diminishing returns).
-
-
Cost-Benefit Analysis:
-
Factor in the cost of the catalyst and the value of increased throughput to determine the most economically viable catalyst loading.
-
-
Pilot-Scale Validation:
-
Validate the optimized catalyst loading on a pilot-scale batch to ensure scalability and reproducibility.
-
Section 2: Stereocontrol in Piperidine Synthesis
Achieving the desired stereochemistry is paramount for the biological activity of many piperidine-based APIs. Scaling up stereoselective reactions introduces new challenges in maintaining high levels of stereocontrol.
FAQ 2: Our chiral auxiliary-mediated synthesis of a 2,6-disubstituted piperidine shows a significant drop in diastereoselectivity upon scale-up. Why is this happening and what can we do?
Answer: A decrease in diastereoselectivity at scale often points to issues with temperature control and the kinetics of competing reaction pathways.
Causality and Troubleshooting:
-
Thermal Disequilibrium: Many stereoselective reactions rely on a delicate thermodynamic or kinetic balance between the formation of different diastereomeric intermediates or transition states. Poor heat transfer in a large reactor can lead to localized temperature fluctuations, which can disrupt this balance and favor the formation of the undesired stereoisomer.
-
Solution: As with the Pictet-Spengler reaction, precise temperature control is critical. Ensure efficient heat removal and consider a slower addition of reagents to minimize exotherms.
-
-
Mixing and Reaction Rates: If the rate of addition of a reagent is faster than the rate of mixing, localized areas of high reagent concentration can alter the reaction pathway, potentially leading to a loss of stereoselectivity.
-
Solution: Optimize the addition rate and agitation to ensure that the reagents are rapidly and homogeneously dispersed throughout the reaction mixture.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role in stabilizing the transition state leading to the desired diastereomer. Solvent composition must be strictly controlled at scale.
-
Solution: Ensure rigorous quality control of all solvents and reagents. Even small amounts of water or other impurities can have a significant impact on stereoselectivity.
-
Decision-Making Workflow for Stereocontrol Issues
Caption: Troubleshooting workflow for addressing loss of stereoselectivity.
Section 3: Purification and Impurity Control
The isolation of a piperidine-based API in high purity is a critical final step. Scale-up can introduce new challenges in purification and impurity profiling.
FAQ 3: We are struggling with the removal of a pyridine-based impurity from our final piperidine product. Standard distillation is ineffective. What are our options?
Answer: The difficulty in separating piperidine from pyridine by distillation is due to the formation of a constant boiling azeotropic mixture. To overcome this, alternative purification strategies are necessary.
Causality and Troubleshooting:
-
Azeotrope Formation: Piperidine and pyridine form an azeotrope that boils at a constant temperature, making separation by simple fractional distillation impossible.
-
Solution 1: Azeotropic Distillation with Water: Adding water can form a new, lower-boiling azeotrope with one of the components, allowing for its removal.
-
Solution 2: Selective Salt Formation: Piperidine is a stronger base than pyridine. Bubbling carbon dioxide through a solution of the mixture will selectively form a solid piperidine carbonate salt, which can be filtered off. The free piperidine can then be regenerated by treatment with a base.
-
Solution 3: Acid-Base Extraction: Dissolve the mixture in an organic solvent and wash with a dilute acid. The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic phase.
-
Impurity Profile Management
A robust impurity profile is a key regulatory requirement. Understanding the potential sources of impurities is the first step in controlling them.[4][5]
| Impurity Type | Potential Source | Mitigation Strategy |
| Process-Related Impurities | Unreacted starting materials, intermediates, byproducts of side reactions. | Optimize reaction conditions (temperature, time, stoichiometry) to maximize conversion and minimize side reactions. Implement in-process controls to monitor impurity formation. |
| Reagent-Related Impurities | Impurities present in starting materials, solvents, and reagents. | Source high-purity raw materials. Develop and validate analytical methods for incoming material testing. |
| Degradation Products | Decomposition of the API due to exposure to heat, light, or oxygen. | Conduct forced degradation studies to identify potential degradants. Store the API under appropriate conditions (e.g., inert atmosphere, protected from light). |
Section 4: Process Safety and Handling
Piperidine and its derivatives can be hazardous, and safety considerations are magnified at a larger scale.[6][7][8]
FAQ 4: What are the key safety precautions we need to take when scaling up a reaction involving piperidine?
Answer: Piperidine is a flammable and corrosive liquid with a pungent odor.[7][8] A thorough risk assessment is essential before any scale-up activities.
Key Safety Considerations:
-
Flammability: Piperidine has a low flash point and its vapors can form explosive mixtures with air.[6]
-
Control Measures: Use explosion-proof equipment and ensure proper grounding and bonding to prevent static discharge.[6] Work in a well-ventilated area, away from ignition sources.
-
-
Corrosivity and Toxicity: Piperidine can cause severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.[7]
-
Control Measures: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[9] Conduct all operations in a closed system or with adequate local exhaust ventilation.
-
-
Runaway Reactions: As with any exothermic reaction, the potential for a thermal runaway must be carefully evaluated.
-
Control Measures: Perform reaction calorimetry studies (e.g., using a reaction calorimeter) to understand the thermal profile of the reaction. Implement an emergency cooling system and a quench protocol.[3]
-
Process Safety Workflow
Caption: A systematic workflow for ensuring process safety during scale-up.
References
- Laszlo, P. (2025). Piperidine Synthesis. DTIC.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Krasavin, M. (2022).
-
News-Medical. (2023). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
- BenchChem. (2025). common challenges in working with piperidine-based compounds.
- Royal Society of Chemistry. (2021).
- Evotec. (2023).
- BenchChem. (2025).
- Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical.
- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Chakravarthy, B. K. (2018). Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. Acta Scientific Pharmaceutical Sciences, 2(4), 25-30.
- Canadian Science Publishing. (1948). A New Synthesis of Piperidine. Canadian Journal of Research, 26b(8), 514-519.
- ResearchGate. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing API Synthesis: The Advantage of Pre-Functionalized Building Blocks.
- ResearchGate. (n.d.). (PDF) Impurity profile: Significance in Active Pharmaceutical Ingredient.
- National Center for Biotechnology Information. (2023). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols.
- Carl ROTH. (2025).
- ResearchGate. (n.d.).
- MDPI. (2021). A Study on the Optimization of In-Process Inspection Procedure for Active Pharmaceutical Ingredients Manufacturing Process. Processes, 9(8), 1389.
- Carl ROTH. (n.d.).
- MDPI. (2022).
- Royal Society of Chemistry. (n.d.).
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- YouTube. (2023).
- BOC Sciences. (n.d.). Step-by-Step API Manufacturing Process.
- Sci-Hub. (n.d.). Stereodivergent synthesis of the 2,3,5,6-tetrasubstituted piperidine ring system.
- BOC Sciences. (n.d.). Piperidine Impurities.
- YouTube. (2023). Making Piperidine to piss off my FBI Agent.
- International Journal of Pharmaceutical and Biological Archives. (2023).
- Drug Patent Watch. (2025).
- National Center for Biotechnology Information. (n.d.).
- International Journal of Pharmaceutical Sciences. (2026). Priti Talaviya, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1044-1061.
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Technical Support Center: Addressing Off-Target Effects of N-carbamoylpiperidine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-carbamoylpiperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of their experimental work. The N-carbamoylpiperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules.[1] Its versatility, however, necessitates a thorough understanding and mitigation of potential off-target effects to ensure data integrity and therapeutic relevance.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain the "why" behind experimental choices, providing you with self-validating protocols to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern with my N-carbamoylpiperidine compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. This phenomenon is common, with the average drug binding to approximately 6.3 protein targets.[2] For N-carbamoylpiperidine derivatives, which are often developed as kinase inhibitors or to interact with other specific protein families, these unintended interactions are a major concern for several reasons:
-
Toxicity: Unintended binding can lead to cellular toxicity or adverse side effects in preclinical models, which is a major cause of clinical trial attrition.[2][3]
-
Lack of Translatability: If the desired efficacy in preclinical models is due to off-target effects, the therapeutic hypothesis will not hold, and the results will not be translatable to a clinical setting.
Q2: My compound is a kinase inhibitor. How common is off-target activity for this class of drugs?
A2: Off-target activity is very common for kinase inhibitors. The human kinome has over 500 members, many of which share structural similarities in their ATP-binding pockets, the site most kinase inhibitors target. It is well-documented that most kinase inhibitors inhibit between 10 and 100 kinases with varying potency.[4] This "polypharmacology" can sometimes be beneficial but is often a source of unwanted side effects or confounding experimental results.[2] Therefore, comprehensive selectivity profiling is a mandatory step in the characterization of any new kinase inhibitor.[5]
Q3: What is the difference between a direct off-target effect and an indirect cellular response?
A3: This is a crucial distinction.
-
Direct Off-Target Effect: Your compound directly binds to and inhibits an unintended protein (e.g., "Kinase Y" instead of the intended "Kinase X").
-
Indirect On-Target Effect: Your compound correctly inhibits "Kinase X," but this inhibition leads to downstream changes in a signaling pathway that affect the activity of other proteins.
Distinguishing between these is vital for correctly interpreting your results. For example, inhibiting Kinase X might reduce the phosphorylation of its substrate, which in turn is a positive regulator of Kinase Z. This would indirectly decrease Kinase Z's activity, but it is a consequence of on-target action, not a direct off-target effect on Kinase Z.[6]
Q4: How can I preemptively assess the likelihood of off-target effects before starting extensive cell-based assays?
A4: Early assessment can save significant time and resources. A combination of computational and experimental approaches is recommended:
-
Computational Prediction: Utilize in silico tools that predict potential off-targets based on the chemical structure of your N-carbamoylpiperidine compound. These methods use ligand-based approaches (like chemical similarity to known ligands) and structure-based approaches (like docking into known protein binding sites) to generate a list of potential off-target interactions.[7][8]
-
Preliminary Selectivity Screening: If your compound is a kinase inhibitor, screen it against a small, representative panel of kinases at a single high concentration (e.g., 1 or 10 µM). This can quickly flag promiscuous compounds.[5]
Troubleshooting Guides
Problem 1: The observed cellular phenotype is inconsistent or does not align with the known function of the intended target.
Primary Concern: The phenotype may be driven by an off-target effect or a lack of target engagement.
Troubleshooting Workflow:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Culture: Plate cells at an appropriate density and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with your N-carbamoylpiperidine compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [9]4. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant and analyze the amount of soluble target protein remaining by Western blot or other quantitative protein detection methods.
-
Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target engagement. [10]
Step 2: Profile the Selectivity of Your Compound
If target engagement is confirmed, the unexpected phenotype is likely due to off-target interactions. A broad selectivity screen is essential.
Recommended Approach: Kinome Profiling Services For N-carbamoylpiperidine compounds targeting kinases, kinome profiling is the industry standard. [11][12]These services screen your compound against a large panel of kinases (often hundreds) to determine its selectivity. [5]* How it Works: You provide your compound to a specialized CRO (Contract Research Organization). They perform biochemical assays (e.g., radiometric or fluorescence-based) to measure the inhibitory activity of your compound against their kinase panel. [5][13]* Data Output: You will receive data, often as percent inhibition at a fixed concentration or as IC50 values for significantly inhibited kinases. This provides a "map" of your compound's activity across the kinome. [14][15]* Interpretation: Look for kinases that are inhibited with a potency similar to or greater than your primary target. These are your top off-target candidates and should be investigated further.
Step 3: Employ a Structurally Related Inactive Control
A crucial experiment is to use a "negative control" compound. This should be a close chemical analog of your active compound that has been modified to be inactive against the primary target. * Rationale: If cells treated with the inactive analog still show the same phenotype, it strongly suggests the phenotype is caused by an off-target effect or a non-specific chemical property of the scaffold. If the inactive analog produces no effect, it validates that the observed phenotype is linked to the inhibition of the primary target or a very structurally-related off-target.
-
Action: This often requires collaboration with medicinal chemists to design and synthesize an appropriate analog. [16][17][18]
Problem 2: My compound shows unexpected cytotoxicity at concentrations that should be selective for the target.
Primary Concern: The compound may be hitting a critical anti-target protein essential for cell survival.
Troubleshooting Workflow:
-
Review Kinome Profiling Data: Check your selectivity data for potent inhibition of kinases known to be essential for cell viability (e.g., key CDKs, PLK1).
-
Expand Screening to Non-Kinase Panels: Kinase inhibitors can have potent off-target effects on entirely different protein classes. [3]Consider screening against safety panels that include GPCRs, ion channels (especially hERG), and other common anti-targets. [3]3. Perform Counter-Screening with Off-Target Candidates: Once you have a list of high-probability off-targets from profiling and computational predictions, validate them. Use orthogonal assays (e.g., individual enzyme assays, or cellular target engagement assays like NanoBRET®) to confirm binding to these specific off-targets.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of analogs of your N-carbamoylpiperidine compound. [19]The goal is to find a molecule where the on-target potency is retained or improved, while the off-target activity (and associated toxicity) is eliminated. This is a cornerstone of lead optimization in drug discovery. [16]
Problem 3: How do I confirm direct binding to a suspected off-target in live cells?
Primary Concern: Distinguishing direct binding from indirect pathway effects or downstream consequences.
Recommended Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures protein-protein or compound-protein interactions in real-time within living cells. [20][21]The NanoBRET® Target Engagement assay is particularly well-suited for this. [22] Principle of NanoBRET® Target Engagement:
-
Target Fusion: The suspected off-target protein is fused to a small, bright luciferase (NanoLuc®). This construct is expressed in cells.
-
Fluorescent Tracer: A cell-permeable fluorescent ligand (tracer) that is known to bind the target is added to the cells.
-
Energy Transfer: When the tracer binds to the NanoLuc®-fused target, the energy from the luciferase reaction excites the tracer, which then emits light at a different wavelength. This energy transfer (BRET) only happens when the two are in very close proximity (<10 nm). [21][23]4. Competitive Binding: Your unlabeled N-carbamoylpiperidine compound is added. If it binds to the target, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Quantification: The degree of BRET signal reduction is proportional to the binding affinity of your compound for the target protein in live cells. [22] This method provides quantitative data on binding affinity and can even be used to measure compound residence time in live cells, offering definitive proof of direct target engagement. [22]
Data Summary: Comparison of Key Target Deconvolution & Engagement Assays
| Assay Method | Principle | Throughput | Cellular Context | Key Advantage | Key Limitation |
| CETSA | Ligand-induced thermal stabilization of the target protein. [24][25] | Low to Medium | Live Cells, Lysates, Tissues | Directly measures target engagement in a native environment without labels. [26] | Requires a specific antibody for detection; not easily scalable for proteome-wide analysis without MS. |
| Kinome Profiling | In vitro enzymatic assays measuring inhibition against a large panel of purified kinases. [11][13] | High | Biochemical (In Vitro) | Provides a broad and quantitative view of a compound's selectivity across the kinome. [14] | Lacks cellular context (e.g., ATP concentration, scaffolding proteins); may not fully reflect cellular potency. [4] |
| NanoBRET® TE | Competitive displacement of a fluorescent tracer from a luciferase-tagged target in live cells. [22] | Medium to High | Live Cells | Quantitative measurement of binding affinity and residence time in real-time in live cells. [22][23] | Requires genetic modification of cells to express the fusion protein; a specific tracer is needed. |
| Affinity Chromatography - MS | Immobilized compound is used to "pull down" binding proteins from cell lysate for identification by mass spectrometry. | Low | Cell Lysates | Unbiased, proteome-wide discovery of potential targets without prior knowledge. | High potential for false positives (non-specific binders); validation is critical. |
| Computational Prediction | In silico methods using chemical similarity and protein structure docking to predict potential binding partners. [7][8] | Very High | In Silico | Rapid, low-cost method to generate hypotheses and prioritize experimental work. [8] | Predictions require extensive experimental validation; can have high false-positive/negative rates. [27] |
References
- Computational Prediction of Off-Target Effects in CRISPR Systems. BioSci Publisher.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Deep learning predicts CRISPR off-target effects. CRISPR Medicine.
- What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens?. Consensus.
- Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. Journal of Medicinal Chemistry.
- New carbamoylpiperidines as human platelet aggregation inhibitors. PubMed - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Direct, indirect and off-target effects of kinase inhibitors. ResearchGate.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Kinome Profiling Service. MtoZ Biolabs.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Quantitative Kinome Profiling Services. CD Biosynsis.
- Off-target activity. Grokipedia.
- Kinase Screening & Profiling Service. Drug Discovery Support.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
- Kinase Panel Profiling. Pharmaron CRO Services.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH.
- BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. Pelago Bioscience.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- A Comparative Guide to Target Engagement Assays for 1-Carbamoylpiperidine-3-carboxylic acid and Other Novel Piperidine Derivativ. Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Small Molecule Inhibitors Selection Guide. Cayman Chemical.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.
- Troubleshooting Guide. Phenomenex.
- The Versatile Scaffold: A Technical Guide to 1-Carbamoylpiperidine-3-carboxylic Acid in Medicinal Chemistry. Benchchem.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
- SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. PubMed.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI.
- Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. Journal of Biosciences.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
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- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. kinaselogistics.com [kinaselogistics.com]
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- 14. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
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- 17. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Interpreting Complex NMR Spectra of N-Substituted Piperidine-3-Carboxylates
Welcome to the Technical Support Center for the NMR analysis of N-substituted piperidine-3-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-complex NMR spectra of this important class of molecules. The inherent conformational flexibility of the piperidine ring, coupled with the influence of diverse N-substituents and the C-3 carboxylate group, frequently leads to spectra that are challenging to interpret.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. Our goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to confidently elucidate the structure and conformation of your compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the NMR analysis of N-substituted piperidine-3-carboxylates.
Q1: Why do the proton signals for the piperidine ring in my spectrum look broad and poorly resolved?
A1: Broad signals in the NMR spectrum of N-substituted piperidine-3-carboxylates are a common observation and can stem from several dynamic processes occurring on the NMR timescale[1]:
-
Chair-Chair Interconversion: The piperidine ring is not static; it undergoes a rapid "chair flip" between two chair conformations. If the rate of this interconversion is comparable to the NMR timescale, it can lead to the broadening of signals for the axial and equatorial protons.
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes rapid inversion. This process, along with N-substituent-related conformational changes, can contribute to signal broadening.
-
Restricted Rotation around Amide Bonds: If your N-substituent is an acyl or carbamoyl group (like Boc or Cbz), there can be slow rotation around the N-C=O bond. This can lead to the presence of rotamers, which may be in slow or intermediate exchange, resulting in broadened or even duplicated signals[2].
Q2: What are the general ¹H and ¹³C NMR chemical shift ranges I should expect for the piperidine ring?
A2: The chemical shifts are highly dependent on the N-substituent, the orientation of the 3-carboxylate group (axial vs. equatorial), and the solvent. However, some general ranges can be provided as a starting point.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-2, H-6 (Protons α to Nitrogen) | 2.5 - 4.5 | 45 - 60 | Highly influenced by the N-substituent. Axial and equatorial protons will have distinct chemical shifts. |
| H-3 (Proton α to Carboxylate) | 2.0 - 3.0 | 40 - 55 | The chemical shift and coupling constants of this proton are crucial for determining the conformation of the carboxylate group. |
| H-4, H-5 (Ring Protons) | 1.2 - 2.5 | 20 - 40 | Often present as complex, overlapping multiplets. |
Q3: How does the N-substituent affect the NMR spectrum?
A3: The N-substituent has a profound impact on both the chemical shifts and the conformational equilibrium of the piperidine ring.
-
Electron-withdrawing groups (e.g., Boc, Cbz, acyl groups) will generally deshield the adjacent α-protons (H-2 and H-6), shifting them downfield. These groups can also influence the rate of nitrogen inversion and introduce rotational barriers[2].
-
Electron-donating groups (e.g., benzyl, alkyl groups) will have a less pronounced deshielding effect.
-
Bulky N-substituents can influence the conformational equilibrium of the piperidine ring, potentially favoring a conformation that minimizes steric interactions.
Troubleshooting Guides
This section provides detailed, step-by-step methodologies for tackling more complex spectral interpretation challenges.
Guide 1: Resolving Overlapping Signals and Determining Ring Conformation
Problem: The ¹H NMR spectrum of my N-substituted piperidine-3-carboxylate shows a complex, overlapping multiplet in the aliphatic region, making it impossible to assign individual protons and determine the ring conformation.
Solution Workflow:
This workflow outlines a systematic approach to resolving signal overlap and elucidating the conformational preferences of your molecule.
Caption: Workflow for NMR analysis.
Step-by-Step Experimental Protocols:
Step 1: Acquire High-Resolution 1D ¹H and ¹³C Spectra
-
Protocol:
-
Prepare a dilute solution of your compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
Causality: High-resolution 1D spectra are the foundation of your analysis. DEPT experiments are crucial for unambiguously identifying the carbon types, which is essential for accurate assignments in subsequent 2D experiments.
Step 2: Establish Proton-Proton Connectivity with 2D COSY
-
Protocol:
-
Using the same sample, set up a standard COSY (Correlation Spectroscopy) experiment.
-
Process the data and identify cross-peaks, which indicate that the corresponding protons are spin-spin coupled.
-
-
Causality: The COSY spectrum will allow you to trace the connectivity of the protons around the piperidine ring, helping to differentiate between the protons at C-2, C-3, C-4, C-5, and C-6, even if their signals are overlapping in the 1D spectrum.
Step 3: Correlate Protons to Directly Attached Carbons with 2D HSQC
-
Protocol:
-
Run a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.
-
Analyze the resulting spectrum, where each cross-peak correlates a proton signal with the signal of the carbon to which it is directly attached.
-
-
Causality: HSQC provides a direct link between the proton and carbon skeletons of the molecule. This is invaluable for confirming assignments made from the COSY spectrum and for assigning the chemical shifts of the carbon atoms in the piperidine ring.
Step 4: Probe Long-Range Connectivity with 2D HMBC
-
Protocol:
-
Acquire a standard HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Look for correlations between protons and carbons that are separated by two or three bonds.
-
-
Causality: HMBC is particularly useful for identifying quaternary carbons and for confirming the overall structure of your molecule. For example, you should see correlations from the protons of the N-substituent to the C-2 and C-6 carbons of the piperidine ring.
Guide 2: Determining the Axial vs. Equatorial Conformation of the 3-Carboxylate Group
Problem: I am unsure whether the carboxylate group at the C-3 position is in an axial or equatorial orientation. This is critical for understanding the stereochemistry of my molecule.
Solution: The conformation of the 3-carboxylate group can be determined by a combination of coupling constant analysis and Nuclear Overhauser Effect (NOE) data from a 2D NOESY or ROESY experiment.
Method 1: Analysis of Coupling Constants (³JHH)
The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct, leading to different coupling constants.
-
Large coupling constants (³JHH ≈ 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ≈ 180°).
-
Small coupling constants (³JHH ≈ 2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships (dihedral angles ≈ 60°).
Protocol:
-
From your high-resolution 1D ¹H NMR spectrum, carefully measure the coupling constants for the H-3 proton.
-
If H-3 is axial: It will have large couplings to the axial protons on C-2 and C-4.
-
If H-3 is equatorial: It will have small couplings to both the axial and equatorial protons on C-2 and C-4.
Method 2: 2D NOESY/ROESY for Through-Space Correlations
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically observed for protons that are less than 5 Å apart. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is the best way to observe these interactions.
Key NOE Correlations for Determining Conformation:
Caption: Key NOE correlations.
NOESY/ROESY Experimental Protocol:
-
Sample Preparation: Use a degassed sample to minimize paramagnetic oxygen, which can interfere with the NOE effect.
-
Experiment Selection: For small to medium-sized molecules (MW < 1000), a ROESY experiment is often preferred as it avoids the issue of zero-crossing NOEs. For larger molecules, a NOESY is suitable.
-
Mixing Time: The choice of mixing time is crucial. For small molecules, a mixing time of 500-800 ms is a good starting point. For larger molecules, shorter mixing times (100-300 ms) are typically used to minimize spin diffusion.
-
Data Analysis:
-
Process the 2D data and look for cross-peaks that are not present in the COSY spectrum. These are your NOE correlations.
-
If the 3-carboxylate is axial: The axial H-3 proton will show strong NOE correlations to the other axial protons on the same side of the ring, particularly the axial proton at C-5.
-
If the 3-carboxylate is equatorial: The equatorial H-3 proton will show strong NOE correlations to the axial protons at C-2 and C-4, as well as to the equatorial protons at C-2 and C-4.
-
Guide 3: Characterizing Dynamic Processes with Variable Temperature (VT) NMR
Problem: My NMR signals are broad at room temperature, suggesting a dynamic process. How can I confirm this and potentially obtain sharp signals for analysis?
Solution: Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like conformational exchange and restricted rotation. By changing the temperature, you can alter the rate of these processes.
Protocol for VT NMR:
-
Select a Suitable Solvent: Choose a solvent with a wide temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Acquire Spectra at Different Temperatures:
-
Lowering the Temperature: This will slow down the dynamic process. If you are in the intermediate exchange regime at room temperature, cooling the sample may lead to the decoalescence of the broad signals into two or more sharp signals, representing the individual conformers or rotamers.
-
Increasing the Temperature: This will speed up the dynamic process. If you are in the intermediate exchange regime, heating the sample may cause the broad signals to coalesce into a single, sharp, averaged signal.
-
-
Data Analysis:
-
Analyze the changes in the spectra as a function of temperature.
-
If you observe decoalescence at low temperatures, you can integrate the signals of the individual conformers to determine their relative populations and calculate the Gibbs free energy difference (ΔG) between them.
-
Guide 4: Leveraging Computational Chemistry for Spectral Assignment and Conformation Confirmation
Problem: I have acquired a full set of NMR data, but I am still uncertain about some of the assignments or the predominant conformation.
Solution: Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be a powerful tool to predict NMR chemical shifts and coupling constants for different possible conformations of your molecule[3][4]. By comparing the calculated data with your experimental data, you can gain confidence in your assignments.
Workflow for Computational NMR Prediction:
Caption: Computational NMR workflow.
Practical Guide to Using DFT for NMR Prediction:
-
Build 3D Models: Using a molecular modeling software, build 3D structures of the possible conformers of your N-substituted piperidine-3-carboxylate (e.g., chair conformations with the carboxylate group in the axial and equatorial positions).
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy structure for each conformer.
-
NMR Calculation: Using the optimized geometries, perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method. This will predict the isotropic shielding values for each nucleus.
-
Data Conversion and Comparison: The calculated shielding values need to be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS). Compare the predicted chemical shifts and coupling constants for each conformer with your experimental data. The conformer whose calculated data best matches the experimental data is likely the predominant conformation in solution.
References
- Zhang, Y. et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. J. Chem. Inf. Model.2024.
- Rusakova, I. L. et al. Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry2021, 7(1), 12.
- Green, D. et al. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. Chem. Sci.2024.
-
PubChem. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. Available from: [Link]
- Bagno, A. et al. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Org. Biomol. Chem.2012, 10, 5331-5341.
- Mathew, B. P. et al. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Sci. Rep.2016, 6, 36992.
Sources
Technical Support Guide: Mass Spectrometry Analysis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the expected mass spectrometry fragmentation patterns for 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid. It is designed for researchers, analytical chemists, and drug development professionals who may encounter this molecule or structurally similar compounds in their work. The content is structured as a practical, issue-driven resource, combining theoretical fragmentation pathways with actionable troubleshooting advice and experimental protocols.
Introduction: Understanding the Molecule
This compound (Molecular Formula: C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol ) is a multifaceted small molecule featuring three key functional groups that dictate its behavior in a mass spectrometer:
-
Piperidine Ring: A saturated heterocyclic amine that can direct fragmentation through α-cleavage.[1]
-
Tertiary Amide (Diethylcarbamoyl): Prone to cleavage at the amide N-CO bond, often yielding a stable acylium ion or a carbamoyl cation.[2][3]
-
Carboxylic Acid: A polar group that readily ionizes and can undergo characteristic losses of water (H₂O) or carbon dioxide (CO₂).[4][5]
Effective analysis by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is crucial for its characterization.[6] This guide will explore its fragmentation in both positive and negative ion modes.
Section 1: Predicted Mass Spectrometry Data & Fragmentation Overview
Electrospray Ionization (ESI) is the recommended method for this polar analyte. Below is a summary of the predicted mass-to-charge ratios (m/z) for the primary ions and key fragments.
Table 1: Compound Properties and Predicted Precursor Ions
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Average Molecular Weight | 228.29 g/mol |
| Exact Monoisotopic Mass | 228.1474 Da |
| Predicted Ion | Predicted m/z |
| [M+H]⁺ (Protonated) | 229.1547 |
| [M+Na]⁺ (Sodium Adduct) | 251.1366 |
| [M-H]⁻ (Deprotonated) | 227.1403 |
Table 2: Predicted Key Fragment Ions
| Ion Mode | Predicted m/z | Description of Loss / Fragment Identity |
| Positive | 211.1441 | [M+H - H₂O]⁺: Neutral loss of water from the carboxylic acid. |
| Positive | 184.1492 | [M+H - COOH]⁺: Loss of the carboxylic acid group as a radical. |
| Positive | 157.1121 | Cleavage of the diethylcarbamoyl group. |
| Positive | 100.0762 | [CON(C₂H₅)₂]⁺: Diethylcarbamoyl cation (often a prominent peak). [2] |
| Negative | 183.1497 | [M-H - CO₂]⁻: Neutral loss of carbon dioxide from the carboxylate. |
Section 2: Fragmentation Pathways Explained
The fragmentation of this compound is highly dependent on the ionization mode.
Positive Ion Mode ([M+H]⁺) Fragmentation
In positive mode, protonation can occur at the piperidine nitrogen, the amide oxygen, or the carboxylic acid oxygen. Fragmentation is typically initiated from the protonated piperidine nitrogen or the amide group, leading to several competing pathways.
A dominant fragmentation pathway involves the cleavage of the C-N bond of the amide.[2][3] This is driven by the formation of the stable, resonance-stabilized diethylcarbamoyl cation at m/z 100.08 . Another significant fragmentation route is the neutral loss of water from the carboxylic acid.
Caption: Predicted fragmentation pathways in positive ion mode.
Negative Ion Mode ([M-H]⁻) Fragmentation
Analysis in negative ion mode is often simpler and highly diagnostic for carboxylic acids. The molecule is deprotonated at the carboxylic acid group to form the [M-H]⁻ ion. Upon collisional activation (MS/MS), this carboxylate anion readily undergoes a neutral loss of carbon dioxide (CO₂), a highly characteristic fragmentation for this functional group.
The resulting fragment at m/z 183.15 is often the base peak in the MS/MS spectrum and serves as strong evidence for the presence of a carboxylic acid moiety.
Caption: Primary fragmentation pathway in negative ion mode.
Section 3: Troubleshooting & FAQs
This section addresses common issues encountered during the analysis of this compound and similar molecules.
Q: I don't see the molecular ion peak ([M+H]⁺ or [M-H]⁻). What could be the issue?
A: The absence of a clear precursor ion can be due to several factors:
-
In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This is particularly common for labile bonds like amides.[7] Try reducing the ion source voltages (e.g., capillary or fragmentor voltage) to soften the ionization conditions.
-
Poor Ionization Efficiency: The mobile phase composition may not be optimal. Ensure the pH is appropriate to promote protonation (add 0.1% formic acid for positive mode) or deprotonation (add 0.1% ammonium hydroxide or use a buffer like ammonium acetate for negative mode).
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Improve chromatographic separation or consider a sample cleanup step (e.g., solid-phase extraction).
Q: My most intense peak in the positive mode MS/MS spectrum is at m/z 100. Is this expected?
A: Yes, this is highly likely and expected. The peak at m/z 100.08 corresponds to the diethylcarbamoyl cation, [CON(C₂H₅)₂]⁺. Amide bonds frequently cleave at the N-CO linkage, and the resulting fragments are often very stable and thus abundant.[2][8] Seeing this as a major fragment confirms the presence of the diethylcarbamoyl group.
Q: In negative mode, I see a strong peak at m/z 183 but the [M-H]⁻ at m/z 227 is weak. Why?
A: This is a classic sign of a carboxylic acid. The loss of CO₂ (44 Da) from a deprotonated carboxylic acid is a very facile process. The precursor ion ([M-H]⁻) can be so unstable that it fragments immediately upon collisional activation (or even in the source), making the [M-H - CO₂]⁻ fragment the most prominent ion observed. This is a key diagnostic feature.
Q: I'm seeing an unexpected adduct ion, like [M+K]⁺ at m/z 267.11. How do I confirm it and get rid of it?
A: Alkali metal adducts ([M+Na]⁺, [M+K]⁺) are very common in ESI-MS.
-
Confirmation: Check the mass difference from your expected [M+H]⁺. The mass of a proton (H⁺) is ~1.0073 Da, sodium (Na⁺) is ~22.9892 Da, and potassium (K⁺) is ~38.9632 Da. The difference between [M+K]⁺ and [M+H]⁺ should be approximately 37.9559 Da.
-
Mitigation: These adducts often come from glassware, solvents, or buffers. Use high-purity solvents (LC-MS grade), acid-wash glassware, and minimize the use of sodium or potassium salts in your mobile phase if possible. Adding a small amount of a proton source like formic acid or ammonium acetate can help promote the formation of the desired [M+H]⁺ ion.
Q: How can I improve the overall signal intensity for my compound?
A:
-
Optimize Mobile Phase: For positive mode, ensure your mobile phase is acidic (e.g., 0.1% formic acid in water/acetonitrile) to promote protonation. For negative mode, a slightly basic or neutral mobile phase (e.g., 5 mM ammonium acetate) is preferable.[9]
-
Adjust ESI Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. These parameters control the efficiency of droplet formation and desolvation, which directly impacts signal intensity.[6]
-
Check Sample Preparation: Ensure the compound is fully dissolved in a solvent compatible with your mobile phase to avoid precipitation in the system.
Section 4: Recommended Experimental Protocol
This protocol provides a starting point for developing a robust LC-MS method for the analysis of this compound.
1. Sample Preparation
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or a 50:50 mixture of methanol:water.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL for initial method development.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters (ESI)
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Scan Range (m/z) | 50 - 300 | 50 - 300 |
| Capillary Voltage | 3500 V | -3000 V |
| Nebulizer Gas | 40 psi | 40 psi |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Drying Gas Temp. | 325 °C | 325 °C |
| Fragmentor Voltage | 120 V | 120 V |
| Collision Energy (for MS/MS) | 10-20 eV (for precursor m/z 229.15) | 10-20 eV (for precursor m/z 227.14) |
References
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Problems in Chemistry (YouTube). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
-
PubMed Central (PMC). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
George, M. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]
-
Chemistry Stack Exchange. Can amide bonds fragment in ESI-MS? [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
-
ResearchGate. ESI-MS study on the fragmentation of protonated cyclic-dipeptides. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives (Wade). [Link]
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
-
SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. [Link]
-
Spectroscopy Online. Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. youtube.com [youtube.com]
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Validation & Comparative
A Comparative Analysis for Neuropharmacology Research: 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid vs. Nipecotic Acid
Abstract
This guide provides a detailed comparative analysis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid and its parent compound, nipecotic acid, two pivotal inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA is central to regulating neuronal excitability. Its synaptic concentration is meticulously controlled by GATs, making them a key target for therapeutic intervention in neurological disorders such as epilepsy. This document delves into the structural nuances, mechanisms of action, and pharmacological profiles of these two compounds. We present supporting experimental data on their potency and selectivity, offer a detailed protocol for a representative in vitro assay, and discuss the implications of their distinct properties for research and drug development.
Introduction: The Critical Role of GABA Transporters and Their Inhibitors
The precise regulation of GABA levels in the synaptic cleft is fundamental for maintaining the delicate balance between neuronal excitation and inhibition. GABA transporters, a family of sodium- and chloride-dependent plasma membrane proteins, are responsible for the reuptake of GABA from the extracellular space, thereby terminating its inhibitory signal. Four distinct GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter (BGT-1).
Nipecotic acid, a cyclic amino acid, is a foundational tool compound in the study of the GABAergic system. It acts as a competitive inhibitor of GABA uptake, primarily targeting GAT-1. However, its utility in in vivo studies is hampered by its limited ability to cross the blood-brain barrier (BBB). This limitation spurred the development of more lipophilic derivatives, such as this compound, designed to improve brain penetration and enhance therapeutic potential. This guide will dissect the key differences and similarities between these two molecules to inform their application in neuropharmacological research.
Structural and Mechanistic Comparison
At its core, this compound is a structural analog of nipecotic acid. The key modification is the addition of a diethylcarbamoyl group to the piperidine nitrogen. This alteration significantly increases the lipophilicity of the molecule, a strategic chemical modification aimed at overcoming the poor BBB penetration of nipecotic acid.
Both compounds exert their effects by competitively inhibiting GABA transporters. They bind to the same recognition site as GABA but are not transported, effectively blocking the reuptake process. This leads to an accumulation of GABA in the synaptic cleft, prolonging its inhibitory action on postsynaptic receptors.
Figure 1: Mechanism of GABAergic neurotransmission and GAT-1 inhibition.
Pharmacological Profile: A Head-to-Head Comparison
The primary distinction in the pharmacological profiles of these two compounds lies in their potency, selectivity, and pharmacokinetic properties. While both are effective GAT inhibitors, the structural modification in this compound leads to a different activity profile.
| Parameter | Nipecotic Acid | This compound | Rationale for Difference |
| Primary Target | GABA Transporters (GATs) | GABA Transporters (GATs) | Both are analogs designed to inhibit GABA uptake. |
| Potency (IC50) | GAT-1: ~2.6 µM | Data not readily available in public domain, but derivatives are often more potent. | The diethylcarbamoyl group can alter binding affinity. |
| GAT-2: ~310 µM[1] | |||
| GAT-3: ~29 µM[1] | |||
| GAT-4: ~16 µM[1] | |||
| Selectivity | Preferential for GAT-1, but inhibits other subtypes. | Expected to be GAT-1 selective, similar to other lipophilic derivatives. | The core nipecotic acid scaffold dictates primary GAT interaction. |
| Blood-Brain Barrier | Poor | Enhanced | Increased lipophilicity from the diethylcarbamoyl group facilitates passage across the BBB.[2] |
| In Vivo Efficacy | Limited by poor BBB penetration; requires direct CNS administration.[1] | Higher potential for systemic administration to achieve CNS effects. | Improved brain availability allows for more conventional dosing routes. |
| Off-Target Effects | Can directly activate GABA-A receptors at high concentrations.[3] | Potential for off-target effects should be evaluated; data is limited. | Structural changes can introduce new, unintended biological interactions. |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To quantitatively assess and compare the inhibitory potency of compounds like nipecotic acid and its derivatives, a robust and reproducible GABA uptake assay is essential. The following protocol describes a common method using synaptosomes, which are resealed nerve terminals that retain functional transporters.
Objective: To determine the IC50 value of a test compound for the inhibition of [³H]GABA uptake into rat brain synaptosomes.
Materials:
-
Test compounds: Nipecotic acid, this compound
-
Radioligand: [³H]GABA (gamma-Aminobutyric acid, [2,3-³H(N)])
-
Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.4 mM CaCl₂, 26 mM NaHCO₃, 10 mM glucose, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Rat brain tissue (cortex or hippocampus)
Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal welfare protocols and rapidly dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer bicarbonate buffer.
-
-
GABA Uptake Assay:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of buffer (for total uptake), 25 µL of a high concentration of a known GAT-1 inhibitor like tiagabine (for non-specific uptake), or 25 µL of the test compound dilutions.
-
Add 50 µL of the synaptosome suspension to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding 25 µL of [³H]GABA (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C. The short incubation time is critical to measure the initial rate of uptake.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes containing internalized [³H]GABA from the extracellular medium.
-
Wash the filters three times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces the specific uptake by 50%) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the in vitro GABA uptake inhibition assay.
Discussion: Selecting the Right Tool for the Job
The choice between nipecotic acid and this compound hinges entirely on the experimental context.
Nipecotic Acid remains an invaluable tool for in vitro characterization of GABA transporters. Its well-documented activity and broad inhibition profile across GAT subtypes make it a suitable reference compound for validating new assays and for initial screening experiments in cell cultures or brain slice preparations.[3] However, its zwitterionic nature and resulting hydrophilicity make it a poor candidate for in vivo studies aiming to modulate CNS function via systemic administration.[2]
This compound , and other lipophilic derivatives, represent a strategic evolution of the nipecotic acid scaffold. The primary advantage is the enhanced blood-brain barrier permeability, which opens the door to in vivo investigations of GAT inhibition in animal models of disease. Researchers studying the behavioral, anticonvulsant, or neuroprotective effects of elevating synaptic GABA levels in the brain would find this compound, or similar analogs like tiagabine, to be far more appropriate. The increased lipophilicity is a direct result of the addition of the diethylcarbamoyl group, which masks the polar amine of the parent molecule.[2]
Considerations for Researchers:
-
Experimental System: For cell-based assays, brain slices, or direct CNS microinjections, nipecotic acid is a cost-effective and well-characterized option. For systemic in vivo studies in animals, a lipophilic derivative is necessary.
-
Selectivity: While both compounds are primarily GAT-1 inhibitors, their activity at other GAT subtypes should be considered, especially when interpreting results in tissues where multiple GATs are expressed.
-
Off-Target Effects: It is crucial to be aware of potential off-target activities. For instance, the direct agonism of nipecotic acid at GABA-A receptors at high concentrations could confound results, and similar characterization for its derivatives is warranted.[3]
Conclusion
This compound and nipecotic acid are closely related molecules that serve distinct but complementary roles in neuropharmacology research. Nipecotic acid is the foundational reference compound for in vitro studies of GABA uptake, while its lipophilic derivative, this compound, is engineered for enhanced brain penetration, making it suitable for in vivo investigations. A thorough understanding of their respective pharmacological and pharmacokinetic profiles, as detailed in this guide, is essential for the rational design of experiments and the accurate interpretation of their outcomes in the ongoing effort to unravel the complexities of the GABAergic system and develop novel therapeutics for neurological disorders.
References
-
Schousboe, A. (2003). The GABA transporter and its inhibitors. PubMed. [Link]
-
Molecule Origin. (n.d.). Nipecotic Acid: A Vital Tool in Neuropharmacological Research. Molecule Origin. [Link]
-
Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Kumar, K., & Kanner, B. I. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO reports. [Link]
-
Li, Y., et al. (2022). Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. [Link]
-
Jaslove, S. W. (2001). Nipecotic acid directly activates GABAA-like ion channels. PubMed Central. [Link]
-
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]
Sources
Efficacy Comparison of N-Substituted Nipecotic Acid Derivatives: A Guide for Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] A disruption in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][3] Consequently, strategies to enhance GABAergic signaling have been a major focus of therapeutic development. One such strategy is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[1]
Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of GABA uptake.[2][4] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[2][5] This has led to the development of N-substituted nipecotic acid derivatives, where the addition of lipophilic substituents to the piperidine nitrogen enhances BBB penetration and modulates the potency and selectivity for different GAT subtypes.[2][4] This guide provides a comprehensive comparison of the efficacy of various N-substituted nipecotic acid derivatives, supported by experimental data, to aid researchers in the selection and development of novel CNS therapeutics.
Mechanism of Action: Targeting GABA Transporters
N-substituted nipecotic acid derivatives act as competitive inhibitors of GATs, binding to the transporter proteins and blocking the reuptake of GABA into presynaptic neurons and surrounding glial cells.[6] This leads to an increase in the concentration and residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[1] There are four known GAT subtypes: GAT1, GAT2, GAT3, and GAT4 (also known as BGT-1). GAT1 is considered the most important subtype for neuronal GABA uptake and is a primary target for antiepileptic drugs.[1][4][7] The marketed antiepileptic drug Tiagabine is a lipophilic N-substituted derivative of nipecotic acid that exhibits high affinity and selectivity for GAT1.[1][2]
Figure 1: Mechanism of action of N-substituted nipecotic acid derivatives.
Comparative Efficacy Analysis of N-Substituted Nipecotic Acid Derivatives
The efficacy of N-substituted nipecotic acid derivatives is determined by their potency in inhibiting GABA uptake and their selectivity for the different GAT subtypes. These properties are highly dependent on the nature of the N-substituent, which typically consists of a lipophilic anchor connected to the nipecotic acid moiety via a spacer.
Impact of the Lipophilic Anchor
The lipophilic anchor is crucial for BBB penetration and for high-affinity binding to the GATs. A variety of lipophilic groups have been explored, ranging from simple alkyl chains to complex aromatic and polycyclic systems.
-
Aromatic and Bis-Aromatic Residues: Derivatives with unsymmetrical bis-aromatic residues have shown high potency and selectivity for mGAT1.[1] For instance, compounds with fluorine-substituted aromatic rings have been synthesized and characterized as potent mGAT1 inhibitors.[1] The stereochemistry of these residues can also significantly influence activity.[8]
-
Tricyclic Cage Structures: Highly rigid and sterically demanding tricyclic cage structures have been incorporated as the lipophilic domain, leading to derivatives with reasonable inhibitory potency and selectivity towards mGAT3 and mGAT4.[9]
Role of the Spacer
The spacer connecting the nipecotic acid core to the lipophilic anchor plays a critical role in determining the potency and selectivity of the derivatives. The length, rigidity, and chemical nature of the spacer are all important factors.
-
Alkene and Alkyne Spacers: The introduction of unsaturation in the spacer, such as cis- or trans-alkenes and alkynes, has been explored to create more rigid structures.[10][11] For example, a derivative with a four-carbon atom spacer containing a cis-double bond showed surprisingly high potency at mGAT1.[11]
-
Allenic Spacers: Nipecotic acid derivatives with terminally double-substituted allenic spacers have been synthesized and evaluated. The length of the allenic spacer was found to have a distinct influence on potency, with shorter four-carbon atom spacers generally leading to higher inhibitory potencies.[7] One such derivative, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid, was identified as a highly potent mGAT4 inhibitor.[4]
-
Vinyl Ether Spacers: The incorporation of a vinyl ether spacer has also been investigated in the design of potent mGAT1 inhibitors.[1]
Quantitative Comparison of Efficacy
The following table summarizes the inhibitory potency (pIC50) of selected N-substituted nipecotic acid derivatives at different murine GAT subtypes (mGAT1-4).
| Derivative | Spacer | Lipophilic Anchor | mGAT1 (pIC50) | mGAT4 (pIC50) | Reference |
| rac-7j | Four-carbon cis-alkene | Diphenyl | 6.00 ± 0.04 | 4.82 | [11] |
| (S)-8d | Four-carbon allenic | Bis(4-chlorophenyl) | - | 6.59 ± 0.01 | [4] |
| Tiagabine | Thienyl-alkenyl | Di-thienyl | High affinity | - | [1] |
| (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC) | Ester | m-nitrophenyl | Potent in vitro | - | [12] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Structure-Activity Relationship (SAR) Insights
The extensive research on N-substituted nipecotic acid derivatives has provided valuable insights into their structure-activity relationships.
Figure 2: Key structure-activity relationships of N-substituted nipecotic acid derivatives.
Blood-Brain Barrier Penetration and Lipophilicity
A critical factor for the in vivo efficacy of CNS drugs is their ability to cross the BBB. For nipecotic acid derivatives, this is primarily achieved by increasing their lipophilicity through N-substitution.[2][13] There is often a parabolic relationship between lipophilicity (commonly expressed as LogP or LogD) and brain penetration, where compounds with moderate lipophilicity exhibit the highest uptake.[13] Very high lipophilicity can lead to increased non-specific binding to plasma proteins and faster metabolism, reducing brain availability.[13] Prodrug strategies, such as creating esters of nipecotic acid, have also been employed to enhance BBB penetration.[5][12]
Experimental Protocols
The evaluation of N-substituted nipecotic acid derivatives typically involves a combination of in vitro and in vivo assays.
In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired murine GAT subtype (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Assay Preparation: The transfected cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are washed with a buffer solution and then incubated with various concentrations of the test compound for a predetermined time.
-
GABA Uptake Measurement: A solution containing a mixture of radiolabeled ([³H]) GABA and unlabeled GABA is added to the wells, and the uptake is allowed to proceed for a short period.
-
Termination and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves, and the pIC50 values are calculated.
Figure 3: Workflow for the in vitro GABA uptake inhibition assay.
In Vivo Anticonvulsant Activity Models
The anticonvulsant efficacy of nipecotic acid derivatives is often evaluated in rodent models of epilepsy.
Commonly Used Models:
-
Pentylenetetrazole (PTZ)-induced Seizures: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.[5][12][14]
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures by electrical stimulation and is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pilocarpine-induced Status Epilepticus: Pilocarpine, a muscarinic cholinergic agonist, induces prolonged seizures (status epilepticus) and subsequent spontaneous recurrent seizures, modeling temporal lobe epilepsy.[14]
In these models, the test compound is administered to the animals at various doses and time points before the seizure-inducing agent. The animals are then observed for the presence and severity of seizures, and the dose required to protect 50% of the animals (ED50) is determined.[12]
Conclusion and Future Directions
The N-substitution of nipecotic acid has proven to be a highly effective strategy for developing potent and CNS-penetrant GABA uptake inhibitors. The extensive research in this area has elucidated key structure-activity relationships, guiding the design of derivatives with improved potency and selectivity for specific GAT subtypes. While GAT1 has been the primary target for anticonvulsant drugs, the development of selective inhibitors for other GAT subtypes, such as GAT3 and GAT4, holds promise for treating other neurological disorders with fewer side effects. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives to optimize their therapeutic potential. Furthermore, the exploration of novel lipophilic anchors and spacers will continue to expand the chemical space of N-substituted nipecotic acid derivatives, potentially leading to the discovery of next-generation CNS therapeutics.
References
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378. [Link]
-
Stereospecific Synthesis and Structure-Activity Relationships of Unsymmetrical 4,4-diphenylbut-3-enyl Derivatives of Nipecotic Acid as GAT-1 Inhibitors. Journal of Medicinal Chemistry, 54(1), 123-136. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Head-to-Head Preclinical-Proposal: 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid versus Tiagabine in the Modulation of GABAergic Neurotransmission
Executive Summary
The landscape of therapeutic interventions for neurological disorders is continually evolving, with a significant focus on the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Tiagabine, a selective GABA transporter 1 (GAT-1) reuptake inhibitor, has established its clinical utility as an anticonvulsant, underscoring the therapeutic potential of this mechanistic class.[1][2] This guide introduces a proposed head-to-head preclinical investigation of a structurally related yet uncharacterized compound, 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, against the benchmark, tiagabine. Due to the current absence of publicly available biological data for this compound, this document outlines a comprehensive experimental framework designed to elucidate its pharmacodynamic and pharmacokinetic profile, and to rigorously compare its potential efficacy and safety against tiagabine.
Introduction: The Rationale for a Comparative Study
GABAergic signaling plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a spectrum of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.[3] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which facilitate its reuptake into presynaptic neurons and surrounding glial cells.[4] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is the primary target for tiagabine.[5]
Tiagabine , with its piperidine-3-carboxylic acid (nipecotic acid) core, has demonstrated that selective inhibition of GAT-1 can effectively enhance GABAergic tone, leading to a reduction in neuronal hyperexcitability.[6] Its clinical success has spurred further interest in the discovery of novel GAT inhibitors with potentially improved therapeutic profiles.
This compound shares the piperidine-3-carboxylic acid scaffold with tiagabine, suggesting a potential interaction with GABAergic targets. However, the substitution of the bulky lipophilic side chain of tiagabine with a diethylcarbamoyl group introduces significant chemical differences that are likely to alter its pharmacological properties. At present, the biological activity of this compound remains uncharacterized in the public domain. This knowledge gap necessitates a systematic investigation to determine its potential as a modulator of GABAergic neurotransmission and to draw a direct comparison with the established profile of tiagabine.
This guide, therefore, serves as a detailed roadmap for a head-to-head preclinical study, outlining the requisite in vitro and in vivo experiments to comprehensively characterize and compare these two compounds.
Proposed Experimental Workflow: A Phased Approach
The proposed study is structured in a phased manner, beginning with fundamental in vitro characterization and progressing to in vivo efficacy and pharmacokinetic profiling.
Caption: Mechanism of action of GABA reuptake inhibitors.
Concluding Remarks and Future Directions
This proposed head-to-head study provides a robust framework for the comprehensive evaluation of this compound in comparison to the clinically utilized GAT-1 inhibitor, tiagabine. The systematic progression from in vitro characterization to in vivo efficacy and pharmacokinetic profiling will generate the necessary data to ascertain its potential as a novel therapeutic agent. The results of this investigation will not only elucidate the pharmacological profile of a new chemical entity but will also contribute to a deeper understanding of the structure-activity relationships of nipecotic acid derivatives as modulators of the GABAergic system. [7]Should this compound demonstrate a favorable profile, further studies, including more extensive safety pharmacology and toxicology assessments, would be warranted to support its advancement into clinical development.
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A Researcher's Guide to the In Vivo Validation of Piperidine-3-Carboxylic Acid Analogs as Anticonvulsant Agents
For drug development professionals and researchers in the neurosciences, the quest for novel, more effective anticonvulsant therapies is a persistent challenge. Among the promising scaffolds, piperidine-3-carboxylic acid, a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), has emerged as a focal point for the design of potent antiepileptic drugs.[1][2] This guide provides a comprehensive comparison of the in vivo anticonvulsant effects of various piperidine-3-carboxylic acid analogs, supported by experimental data and detailed methodological insights. We will delve into the critical in vivo validation assays, explore the structure-activity relationships that govern efficacy, and present a framework for the rational design of next-generation anticonvulsant agents.
The Scientific Rationale: Targeting GABAergic Neurotransmission
The primary mechanism by which many piperidine-3-carboxylic acid analogs are thought to exert their anticonvulsant effects is through the modulation of GABAergic neurotransmission.[3][4] Specifically, they are designed as inhibitors of GABA transporters (GATs), primarily GAT-1, which are responsible for the reuptake of GABA from the synaptic cleft.[3][4] By inhibiting this reuptake, these analogs increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.
The parent compound, nipecotic acid (piperidine-3-carboxylic acid), is a potent inhibitor of GABA uptake in vitro. However, its clinical utility is hampered by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic and zwitterionic nature.[1] Consequently, the primary focus of drug development in this area has been the synthesis of lipophilic prodrugs and analogs that can effectively penetrate the central nervous system.[1][5]
Core In Vivo Validation Assays: A Step-by-Step Approach
The preclinical evaluation of anticonvulsant drug candidates relies on a battery of well-validated in vivo seizure models. The two most widely used primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. These models represent different seizure types and are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that prevent seizure spread.
Experimental Protocol:
-
Animal Selection and Preparation: Male Swiss mice (20-25 g) are commonly used. Animals should be acclimated to the laboratory environment for at least 3 days prior to testing.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle. The time between drug administration and the test is determined by the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).
-
Electrode Placement and Stimulation: A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mouse. Corneal electrodes are then placed, and a 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation and Endpoint: The animal is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint, indicating protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Causality Behind Experimental Choices: The supramaximal electrical stimulus in the MES test induces a highly reproducible and robust seizure, allowing for a clear endpoint (tonic hindlimb extension). This model is particularly sensitive to drugs that block voltage-gated sodium channels, a common mechanism for anticonvulsants.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.
Experimental Protocol:
-
Animal Selection and Preparation: Similar to the MES test, male Swiss mice (20-25 g) are typically used and acclimated.
-
Drug Administration: The test compound or vehicle is administered at predetermined times before the convulsant.
-
Convulsant Administration: Pentylenetetrazol (PTZ) is administered subcutaneously at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg for some strains).
-
Observation and Endpoint: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses of the test compound.
Causality Behind Experimental Choices: PTZ is a non-competitive antagonist of the GABA-A receptor complex. By challenging the GABAergic system, this model effectively identifies compounds that can enhance GABA-mediated inhibition to counteract the proconvulsant effects of PTZ.
Neurotoxicity Assessment: The Rotarod Test
A crucial aspect of anticonvulsant drug development is to assess for potential motor impairment and neurotoxicity. The rotarod test is the standard for this evaluation.
Experimental Protocol:
-
Apparatus: A rotating rod apparatus with a set speed (e.g., 5-10 rpm) is used.
-
Training: Animals are trained on the rotarod for a set period (e.g., 2 minutes) on the day before the test to ensure they can perform the task.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of expected peak effect, the mice are placed on the rotating rod.
-
Endpoint and Data Analysis: The time the animal remains on the rod is recorded. An inability to remain on the rod for a predetermined duration (e.g., 1 minute) is indicative of motor impairment. The median toxic dose (TD50), the dose causing motor impairment in 50% of the animals, is then calculated.
Causality Behind Experimental Choices: This test provides a quantitative measure of motor coordination, balance, and neurological deficit. A favorable anticonvulsant candidate should exhibit a high TD50 relative to its ED50.
Comparative Performance of Piperidine-3-Carboxylic Acid Analogs
The therapeutic potential of a novel anticonvulsant is not solely determined by its efficacy but also by its safety margin. The Protective Index (PI), calculated as the ratio of the TD50 to the ED50 (PI = TD50/ED50), is a critical parameter for comparing different compounds. A higher PI indicates a wider therapeutic window.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) (MES) | Reference |
| Nipecotic Acid Esters | |||||
| Ethyl Nipecotate | Inactive | > 300 | > 300 | - | Löscher, W. (1982). Comparative assay of anticonvulsant and toxic potencies of sixteen GABAmimetic drugs. Neuropharmacology, 21(8), 803-810. |
| (+/-)-m-nitrophenyl-3-piperidinecarboxylate | - | 235.9 (clonic) | > 600 | > 2.5 | Hinko, C. N., Seibert, K., & Crider, A. M. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Neuropharmacology, 23(9), 1009-1014. |
| N-Substituted Analogs | |||||
| Tiagabine (Gabitril®) | Weakly active | ~1 (DBA/2 mice) | ~10 | ~10 (vs. audiogenic seizures) | Nielsen, E. B., et al. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy Research, 10(1), 1-14. |
| SK&F 89976A | Inactive (mice) | Potent (rats) | - | - | Yunger, L. M., et al. (1984). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. Journal of Pharmacology and Experimental Therapeutics, 228(1), 109-115. |
| Other Piperidine Derivatives | |||||
| N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide | 5.8 | - | 36.4 | 6.3 | Ho, B., Crider, A. M., & Stables, J. P. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(3), 265-286. |
Note: The presented data is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The accumulated data from numerous studies on piperidine-3-carboxylic acid analogs have illuminated key structure-activity relationships that are crucial for designing potent and safe anticonvulsants.
-
Lipophilicity is Key: The primary challenge with the parent nipecotic acid is its poor BBB penetration. The addition of lipophilic groups, typically at the piperidine nitrogen, is the most effective strategy to enhance CNS bioavailability. This is exemplified by the development of tiagabine, which incorporates a bulky, lipophilic side chain.[1]
-
Ester and Amide Prodrugs: Esterification or amidation of the carboxylic acid group is a common prodrug strategy to mask the polarity of the molecule and improve its passage across the BBB.[5] Once in the brain, these prodrugs are ideally hydrolyzed by esterases to release the active nipecotic acid or its analog.
-
Stereochemistry Matters: The stereochemistry of the piperidine ring and any chiral centers in the side chain can significantly influence the potency and selectivity of the analog for GABA transporters.
-
Nature of the N-Substituent: The size, shape, and electronic properties of the substituent on the piperidine nitrogen are critical determinants of GAT inhibitory activity and subtype selectivity. Aromatic and heteroaromatic moieties are frequently incorporated to optimize these interactions.
Visualizing the Path to Discovery
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: A generalized workflow for the in vivo screening of anticonvulsant piperidine-3-carboxylic acid analogs.
Proposed Mechanism of Action: GABA Uptake Inhibition
Caption: Proposed mechanism of action for anticonvulsant piperidine-3-carboxylic acid analogs.
Conclusion and Future Directions
The in vivo validation of piperidine-3-carboxylic acid analogs has yielded significant insights into the structural requirements for potent anticonvulsant activity. The strategic modification of the parent nipecotic acid scaffold to enhance lipophilicity and brain penetration has led to the development of clinically effective drugs like tiagabine. The continued application of the robust in vivo screening models described in this guide, coupled with a deep understanding of the underlying structure-activity relationships, will undoubtedly pave the way for the discovery of novel anticonvulsant agents with improved efficacy and safety profiles. Future research should focus on developing analogs with enhanced selectivity for GAT subtypes and exploring novel delivery strategies to optimize CNS exposure and minimize peripheral side effects.
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The Influence of N-Acyl Substitution on the ADMET Profile of Piperidine-3-Carboxylic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the piperidine-3-carboxylic acid scaffold represents a valuable starting point for designing novel therapeutics across a range of disease areas. Its three-dimensional structure and the presence of both a secondary amine and a carboxylic acid offer rich opportunities for chemical modification to optimize potency and selectivity. A common derivatization strategy is the acylation of the piperidine nitrogen, leading to a series of N-acyl piperidine-3-carboxylic acids. While this modification is often explored to modulate target engagement and physicochemical properties, its impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical consideration that dictates the ultimate success of a drug candidate.
This guide provides a comparative analysis of the anticipated ADMET properties of N-acyl piperidine-3-carboxylic acids, focusing on how variations in the acyl group—from simple aliphatic to more complex aromatic moieties—can influence key developability parameters. Due to a scarcity of direct, published head-to-head experimental comparisons for this specific series, this guide will synthesize foundational ADMET principles, data from structurally related compounds, and established experimental protocols. This approach offers a predictive framework for researchers to make informed decisions in their drug design campaigns.
The Critical Role of the N-Acyl Group in Modulating Physicochemical and ADMET Properties
The introduction of an acyl group to the piperidine nitrogen fundamentally alters the molecule's characteristics. It replaces a basic secondary amine with a neutral amide, thereby influencing properties such as lipophilicity (LogP/LogD), polar surface area (TPSA), and hydrogen bonding potential. These changes have a cascading effect on the ADMET profile. For instance, increasing the size and lipophilicity of the acyl group (e.g., moving from N-acetyl to N-benzoyl) can enhance cell permeability but may also increase metabolic liability and plasma protein binding.
Below is a predictive comparison of how different N-acyl groups might influence the ADMET properties of the piperidine-3-carboxylic acid core.
Table 1: Predicted Comparative ADMET Properties of Representative N-Acyl Piperidine-3-Carboxylic Acids
| N-Acyl Group | Representative Structure | Predicted Lipophilicity (cLogP) | Predicted Permeability | Predicted Metabolic Stability | Predicted Cytotoxicity Risk | Predicted Plasma Protein Binding |
| Acetyl | N-Acetyl-piperidine-3-carboxylic acid | Low | Low to Moderate | High | Low | Low |
| Propionyl | N-Propionyl-piperidine-3-carboxylic acid | Moderate | Moderate | Moderate to High | Low | Low to Moderate |
| Benzoyl | N-Benzoyl-piperidine-3-carboxylic acid | High | Moderate to High | Low to Moderate | Moderate | Moderate to High |
Note: These are generalized predictions based on established structure-property relationships. Actual experimental values are required for confirmation.
Experimental Protocols for a Comprehensive ADMET Assessment
To empirically determine the ADMET profile of a series of N-acyl piperidine-3-carboxylic acids, a suite of standardized in vitro assays should be employed. The following sections detail the methodologies for assessing the most critical ADMET parameters.
Permeability Assessment: PAMPA and Caco-2 Assays
Permeability is a key determinant of oral bioavailability. A tiered approach using the Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening, followed by the more biologically complex Caco-2 assay for promising candidates, is an efficient strategy.[1]
a) Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay provides a high-throughput method to assess passive permeability.[2] For acidic compounds like piperidine-3-carboxylic acids, running the assay at different pH values (e.g., pH 5.0 and pH 7.4) is crucial to mimic the conditions of the gastrointestinal tract and blood, respectively.[2]
Experimental Workflow: PAMPA
Caption: High-level workflow for the PAMPA permeability assay.
b) Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4] This model can assess both passive and active transport, providing a more comprehensive picture of intestinal permeability.[3]
Detailed Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and monolayer formation.[3]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound solution to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side. For a subset of wells, apply the compound to the basolateral side to assess efflux.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral compartments and analyze the compound concentration using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[3]
Metabolic Stability Assessment
Metabolic stability provides an indication of how quickly a compound is metabolized by liver enzymes, which influences its half-life and dosing regimen. The primary in vitro models are liver microsomes and hepatocytes.[5]
a) Liver Microsomal Stability Assay
This assay uses subcellular fractions of the liver that are enriched in cytochrome P450 (CYP) enzymes, the major enzymes involved in Phase I metabolism.[6]
Experimental Workflow: Metabolic Stability
Caption: General workflow for in vitro metabolic stability assays.
b) Hepatocyte Stability Assay
Using intact hepatocytes provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II metabolic enzymes.[6] The protocol is similar to the microsomal assay, but NADPH addition is not required as the cells have their own cofactors.
Cytotoxicity Assessment
It is essential to assess the potential for a compound to cause cell death. A common initial screen is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[7]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cancer cell line) in 96-well plates and allow the cells to attach overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Plasma Protein Binding Assessment
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, affects its distribution and availability to reach its target. Equilibrium dialysis is the gold-standard method for determining the fraction of unbound drug (fu).[9]
Detailed Protocol: Equilibrium Dialysis
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.[9]
-
Sample Addition: Add the test compound spiked into plasma to one chamber and buffer to the other chamber.[9]
-
Equilibration: Seal the unit and incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours). The time to reach equilibrium should be determined in a preliminary experiment.[9]
-
Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers and analyze the compound concentration by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality and Interpretation: The Impact of the N-Acyl Group
The choice of the N-acyl group will directly influence the outcomes of these assays.
-
Permeability: Increasing the lipophilicity of the acyl group (e.g., acetyl < propionyl < benzoyl) is expected to increase passive permeability. However, very lipophilic analogues may have poor aqueous solubility, which can limit absorption. The carboxylic acid moiety means that permeability will be pH-dependent.
-
Metabolic Stability: Aliphatic acyl groups may be susceptible to hydrolysis by amidases. Aromatic acyl groups, such as benzoyl, may undergo aromatic hydroxylation by CYP enzymes. Steric hindrance near the amide bond could potentially increase metabolic stability.
-
Cytotoxicity: While the piperidine-3-carboxylic acid core is generally considered to have a low toxicity risk, highly lipophilic derivatives can sometimes exhibit non-specific cytotoxicity through membrane disruption. The carboxylic acid functionality itself can be a liability, as reactive acyl glucuronide metabolites can form, which have been associated with idiosyncratic drug toxicity.[10]
-
Plasma Protein Binding: Increased lipophilicity is strongly correlated with increased plasma protein binding. Therefore, it is expected that the extent of binding will increase in the order of acetyl < propionyl < benzoyl. The acidic nature of the carboxylic acid will also contribute to binding to albumin.[11]
Conclusion
The N-acylation of piperidine-3-carboxylic acid is a powerful strategy for modulating the properties of this important scaffold. However, a thorough and early assessment of the ADMET profile is paramount to the success of any drug discovery program. By employing a systematic approach using the standardized in vitro assays detailed in this guide, researchers can build a comprehensive understanding of how different N-acyl substitutions impact the developability of their compounds. This data-driven approach, which considers the interplay between physicochemical properties and ADMET outcomes, will enable the rational design of N-acyl piperidine-3-carboxylic acid derivatives with an optimal balance of potency, selectivity, and a favorable safety and pharmacokinetic profile.
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A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for Novel Piperidine Derivatives: The Case of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
This guide provides a strategic framework for researchers, scientists, and drug development professionals on translating preclinical in vitro discoveries into robust animal model data. We will use the novel compound 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid as a case study to illustrate the principles, experimental designs, and critical decision-making points in this essential phase of therapeutic development. While direct research on this specific molecule is limited, its piperidine-3-carboxylic acid scaffold is a well-established pharmacophore, suggesting a high potential for biological activity.[1][2] This document will therefore outline a hypothetical, yet scientifically plausible, pathway from initial cell-based findings to in vivo validation.
The Challenge: From a Flat Dish to a Complex System
The journey from a promising result in a petri dish to proven efficacy in a living organism is fraught with challenges.[3][4] In vitro systems offer unparalleled control and high-throughput screening capabilities, but they are, by nature, reductionist models.[5][6] They cannot fully recapitulate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—or the complex physiological and immunological responses of a whole organism.[7][8] The success rate for translating in vitro promise to clinical approval remains low, underscoring the critical need for methodologically sound and strategically designed animal studies.[3][4]
This guide is structured to address this gap directly. We will first establish a hypothetical in vitro profile for our lead compound and then detail the rigorous process required to test its reproducibility in a relevant animal model.
Part 1: The In Vitro Profile of this compound
Based on the activities of structurally related piperidine derivatives, which have shown promise as anti-inflammatory agents, we will hypothesize that our compound is an inhibitor of inflammatory cytokine production.[9] Specifically, we propose that it inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling
A common pathway for TNF-α production is the activation of the transcription factor NF-κB. We hypothesize that this compound interferes with this pathway, preventing the transcription of the TNF-α gene.
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Safety Operating Guide
Proper Disposal of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid: A Guide for Laboratory Professionals
Hazard Assessment and Risk Profile
Understanding the potential hazards is the first step in safe handling and disposal. The structure of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid suggests a hazard profile influenced by its constituent functional groups.
-
Piperidine Moiety : Piperidine and its derivatives are often flammable, toxic if inhaled or in contact with skin, and can cause severe skin and eye burns.[1][2][3]
-
Carboxylic Acid Moiety : Carboxylic acids can be corrosive or irritating to the skin and eyes and may cause respiratory irritation.[4][5][6][7][8]
-
N-substituted Amide (Diethylcarbamoyl group) : While often less reactive than other functional groups, amides can still present hazards and their thermal decomposition may release toxic nitrogen oxides.[6][9]
Therefore, it is prudent to handle this compound as a compound that is, at a minimum, a skin and eye irritant and potentially toxic.
Assumed Hazard Classification Summary
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) |
| Skin Corrosion/Irritation | May cause skin irritation.[4][6][8][10] | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][6][8][10] | H319: Causes serious eye irritation. |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[2] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6][7][10] | H335: May cause respiratory irritation. |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any work, including disposal preparation, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye and Face Protection : Wear chemical safety goggles as a minimum. A face shield is recommended if there is a risk of splashing.[11]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Always check the glove manufacturer's specifications for compatibility.[2]
-
Body Protection : A standard laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[12][13][14] All laboratory personnel who generate hazardous waste must be trained on these procedures.[13][15]
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[16]
-
Do NOT mix this compound waste with incompatible materials. Based on its functional groups, it should be considered an organic acid.
-
Incompatible Materials to Avoid :
-
Bases (e.g., sodium hydroxide, amines) : Can cause a strong exothermic reaction.[5]
-
Strong Oxidizing Agents (e.g., peroxides, nitrates) : Can lead to a violent reaction.[5][6]
-
Flammable Solvents : While this specific compound's flammability is unknown, it is good practice to segregate it from flammable waste streams unless it is dissolved in one.[5]
-
-
Collect waste in a designated, compatible container. For acidic compounds, high-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers.[14]
Step 2: Waste Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety.[17]
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before being moved to a central storage location.[16][17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13][17]
-
Keep the waste container securely closed at all times, except when adding waste.[16]
-
Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks or spills.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Disposal and Removal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal vendor.[3][12]
-
Never dispose of this compound down the drain or in the regular trash.[6][13][16] This is illegal and environmentally harmful.
-
When the waste container is full or you are finished with the process, contact your EHS office to arrange for a waste pickup.
-
Your facility's waste generator status (e.g., Very Small, Small, or Large Quantity Generator) dictates the on-site storage time limits and reporting requirements.[17]
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, rehearsed plan is essential.
-
In Case of a Spill :
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities.
-
Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][7][10][11]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
In Case of Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][18]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][18]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always remember that your institution's Chemical Hygiene Plan (CHP) is the primary document governing your operations, as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[15][19][20]
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A Guide to Personal Protective Equipment for Handling 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid
Hazard Profile: A Synthesis of Structural Analog Data
A comprehensive risk assessment for a novel or sparsely documented compound necessitates an analysis of its constituent parts. 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is a complex molecule, and its hazard profile can be inferred from the known risks of its structural analogs.
-
Piperidine Core: The foundational piperidine ring is a cyclic secondary amine known for its significant hazards. Safety data for piperidine consistently indicate that it is a highly flammable liquid and vapor.[1][2][3] It is classified as toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[1][2][4] Therefore, the piperidine backbone of the target compound suggests a baseline need for high-level skin, eye, and respiratory protection.
-
Carboxylic Acid Group: Carboxylic acids, as a class, can range from mild irritants to corrosive substances. Direct contact with concentrated acids can lead to chemical burns and tissue damage.[5] Inhalation of vapors or aerosols can cause respiratory irritation.[5] The presence of this functional group necessitates robust protection against skin and eye contact.
-
Diethylcarbamoyl Moiety: While data on the specific diethylcarbamoyl group is limited, related carbamoyl compounds, such as Diethylcarbamyl chloride, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation. Other carbamate compounds are noted for their toxicity.[6][7] This suggests that the carbamoyl portion of the molecule could contribute to its overall toxicological profile.
Given this composite analysis, this compound should be handled as a substance that is potentially corrosive, toxic, and irritating to the skin, eyes, and respiratory tract.
Core PPE Recommendations
All work with this compound should be preceded by a thorough, task-specific risk assessment. The following PPE recommendations represent a minimum standard for handling this compound in a laboratory setting.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are mandatory whenever handling the compound, regardless of the quantity.
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing or aerosol generation (e.g., when transferring large volumes, heating, or sonicating), a combination of chemical splash goggles and a full-face shield is required.[5] This provides a dual layer of protection for the eyes and guards the entire face against chemical splashes.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against incidental splashes and contact.
-
Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a heightened risk of spills, a chemical-resistant apron worn over the lab coat is necessary.
-
Full Body Protection: In the event of a large-scale spill or when cleaning up significant contamination, a disposable chemical-resistant coverall should be used.[8]
Hand Protection
The selection of appropriate gloves is critical. Since specific chemical resistance data for this compound is unavailable, a conservative approach is warranted.
-
For Incidental Contact (Low-Risk Tasks): Heavy-duty nitrile gloves are the minimum requirement.[9] It is recommended to wear two pairs of nitrile gloves (double-gloving) to increase protection against potential tears and rapid permeation.[10] Gloves should be changed immediately if contamination is suspected.
-
For Extended Contact or Immersion (High-Risk Tasks): For tasks involving prolonged handling or potential immersion, butyl rubber gloves are recommended due to their high resistance to a broad range of acids and organic bases like piperidine.[5]
Table 1: Glove Selection Guide
| Task | Primary Glove Material | Secondary Layer (Optional but Recommended) | Key Considerations |
| Weighing, small-volume transfers | Nitrile (Heavy-duty) | Second pair of Nitrile gloves | Inspect gloves for visible defects before use. Change immediately upon contamination. |
| Large-volume transfers, reactions | Butyl Rubber | Nitrile gloves (as an under-glove) | Provides superior protection against corrosive and toxic components. Ensure proper fit for dexterity. |
| Equipment cleaning, spill response | Butyl Rubber | N/A | Offers the highest level of chemical resistance for direct and prolonged contact with the hazardous material. |
Respiratory Protection
All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: If work is exclusively performed within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations or Ventilated Area Failure: In the case of a significant spill outside of a fume hood or a ventilation system failure, a full-face respirator with cartridges appropriate for organic vapors and acid gases is necessary.[5] All personnel using respirators must be properly fit-tested and trained in their use.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE selection to include procedural steps for handling and disposal.
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and any additional protective clothing.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don the outer pair of gloves, ensuring the cuffs extend over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the outer, most contaminated pair of gloves first.
-
Lab Coat/Apron: Remove your lab coat and apron, turning them inside out as you remove them to contain any contaminants.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Respirator (if worn): Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]
Waste Disposal
-
Solid Waste: All disposable PPE (gloves, wipes, etc.) contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[12]
-
Consult your institution's environmental health and safety (EHS) office for specific hazardous waste disposal protocols.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling the target compound.
References
- Penta chemicals. (2024, May 7).
- Chemos GmbH&Co.KG. (2019, June 24).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Carl ROTH. (2025, March 31).
- New Jersey Department of Health. (Date not available). PIPERIDINE CAS Number - HAZARD SUMMARY.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Massachusetts Institute of Technology. (Date not available). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (Date not available). Personal Protective Equipment (PPE).
- University of California, Riverside Environmental Health and Safety. (Date not available).
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL)
- Loba Chemie. (2018, December 24). DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025, September 23).
- Fisher Scientific. (2010, March 26).
- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid.
- BroadPharm. (2025, August 12).
- Santa Cruz Biotechnology. (Date not available).
- TCI Chemicals. (Date not available).
- Chembase.cn. (Date not available). carbamoyl chloride (cas 463-72-9) SDS/MSDS download.
- Cayman Chemical. (2024, October 31).
- National Institutes of Health. (2025, April 14). 1-(1,1-Dimethylethyl) (3R)
- BLD Pharm. (Date not available). 1018504-07-8|this compound.
- Lab-Chemicals.Com. (Date not available). This compound.
- Apollo Scientific. (Date not available).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 4. carlroth.com [carlroth.com]
- 5. leelinework.com [leelinework.com]
- 6. agilent.com [agilent.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
